2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
2-chloro-3-fluoro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFWBNYCNMYRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672312 | |
| Record name | 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-39-6 | |
| Record name | 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a sophisticated building block, its unique combination of chloro, fluoro, and trifluoromethyl substituents on a pyridine core imparts distinct reactivity and physical characteristics that are critical for its application in the synthesis of complex active ingredients. This document synthesizes available data on its molecular structure, core physical properties, chemical reactivity, and standard analytical protocols for its characterization, offering field-proven insights for researchers, chemists, and drug development professionals.
Introduction & Molecular Overview
Significance in Medicinal and Agrochemical Chemistry
Halogenated pyridines, particularly those bearing a trifluoromethyl (CF3) group, are privileged scaffolds in modern chemistry. The trifluoromethyl group is a key bioisostere for a methyl group but with profoundly different electronic properties; it enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets. The strategic placement of chloro and fluoro atoms further modulates the electronic nature and reactivity of the pyridine ring, making this compound a versatile intermediate.[1] Its structural motifs are found in a range of biologically active molecules, from pesticides to pharmaceuticals.[1][2][3][4] For instance, similar structures are integral to drugs like Doravirine, a non-nucleoside reverse transcriptase inhibitor.[5] Understanding the fundamental physicochemical properties of this molecule is therefore paramount for designing efficient synthetic routes and predicting the behavior of its derivatives in biological systems.
Molecular Structure and Identifiers
The structural identity of this compound is defined by a pyridine ring substituted at the 2, 3, and 6 positions.
| Identifier | Value |
| IUPAC Name | This compound[6] |
| CAS Number | 1159512-39-6[7] |
| Molecular Formula | C₆H₂ClF₄N[6][7] |
| Molecular Weight | 199.53 g/mol [2] |
| SMILES | C1=CC(=NC(=C1F)Cl)C(F)(F)F[6] |
| InChIKey | KZFWBNYCNMYRIS-UHFFFAOYSA-N[6][7] |
Core Physicochemical Properties
The utility of a chemical intermediate is largely dictated by its physical properties, which influence reaction conditions, purification strategies, and handling requirements.
Summary of Physicochemical Data
| Property | Value / Description | Source |
| Appearance | Colorless to very pale yellow liquid/oil[2][7] | Pipzine Chemicals[2], ChemicalBook[7] |
| Odor | Special, irritating odor[2] | Pipzine Chemicals[2] |
| Boiling Point | 136 °C[7] | ChemicalBook[7] |
| Density | 1.507 g/cm³[7] | ChemicalBook[7] |
| Flash Point | 36 °C[7] | ChemicalBook[7] |
| pKa (Predicted) | -4.49 ± 0.10[7] | ChemicalBook[7] |
| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, ether, dichloromethane)[2] | Pipzine Chemicals[2] |
| Storage | Store in a freezer (-20°C), sealed under dry conditions[7] | ChemicalBook[7] |
Detailed Analysis of Key Parameters
-
Acidity/Basicity (pKa): The pyridine nitrogen possesses a lone pair of electrons, typically rendering pyridines basic. However, the molecule is substituted with three powerful electron-withdrawing groups (Cl, F, CF₃). These groups exert a strong negative inductive effect, pulling electron density away from the ring and the nitrogen atom. This severely reduces the availability of the nitrogen's lone pair to accept a proton. The predicted pKa of -4.49 indicates that it is an extremely weak base, substantially less basic than pyridine itself (pKa ≈ 5.2).[7] This property is critical for reaction planning, as the nitrogen is unlikely to be protonated under typical acidic conditions and will not readily coordinate to Lewis acids.
-
Solubility Profile: The compound exhibits poor solubility in water and good solubility in common organic solvents.[2] This is consistent with its molecular structure, which is predominantly nonpolar despite the presence of electronegative atoms. This differential solubility is fundamental for its purification, allowing for efficient extraction from aqueous layers into organic solvents following a reaction workup.
Reactivity and Chemical Behavior
Electronic Effects of Substituents
The reactivity of the pyridine ring is dominated by the electronic properties of its substituents. The chloro, fluoro, and trifluoromethyl groups are all strongly electron-withdrawing via the inductive effect (-I). This deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging. Conversely, these groups, particularly the chlorine at the 2-position, activate the ring for nucleophilic aromatic substitution (SNAᵣ). The C2-Cl bond is the most probable site for nucleophilic attack, a common and synthetically valuable reaction for functionalizing this scaffold.
Caption: Relationship between substituents and chemical reactivity.
Experimental Methodologies & Protocols
To ensure scientific integrity, the physicochemical properties of novel compounds must be determined using standardized, validated methods. Below are representative protocols for key parameters.
Protocol: Determination of LogP via HPLC (OECD 117)
-
Expertise & Experience: The High-Performance Liquid Chromatography (HPLC) method is often preferred over the traditional shake-flask method for determining LogP. It is faster, requires minimal sample, is less sensitive to impurities, and is applicable over a wider range of LogP values. This protocol is based on the principle that a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity.
-
Methodology:
-
System Preparation: Equip an HPLC system with a C18 reversed-phase column and a UV detector. The mobile phase is typically a mixture of methanol and water, run isocratically.
-
Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the analyte. Inject each standard and record its retention time (tᵣ).
-
Calibration Curve Construction: Plot the known LogP values of the standards against the logarithm of their capacity factor (k), where k = (tᵣ - t₀) / t₀. (t₀ is the dead time, determined by injecting a non-retained compound like uracil). A linear regression of this plot yields the calibration curve.
-
Sample Analysis: Prepare a dilute solution of this compound in the mobile phase. Inject the sample and record its retention time.
-
LogP Calculation: Calculate the capacity factor (k) for the sample and use the calibration curve equation to determine its LogP value.
-
Caption: Experimental workflow for HPLC-based LogP determination.
Safety, Handling, and Storage
Given its chemical nature, proper handling of this compound is essential.
-
Hazard Identification: The compound is described as having an irritating odor and may cause irritation to the skin, eyes, and respiratory system.[2] It is also considered toxic and somewhat corrosive.[2] The flash point of 36°C indicates it is a flammable liquid.[7]
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Keep away from open flames, sparks, and other ignition sources.[9]
-
Ground containers when transferring material to prevent static discharge.
-
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term stability, storage in a freezer at -20°C is recommended.[7]
Conclusion
This compound is a specialized chemical intermediate whose value is derived from its unique and complex physicochemical profile. Its high density, specific boiling point, and solubility characteristics are key considerations for process chemistry and purification. The profound electronic influence of its substituents dictates its chemical reactivity, rendering it an excellent substrate for nucleophilic substitution reactions while being resistant to electrophilic attack. This predictable reactivity, combined with the desirable properties imparted by the trifluoromethyl group, solidifies its role as a valuable building block for the next generation of pharmaceuticals and agrochemicals. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its flammability and potential toxicity.
References
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- Pyridine, 2-Chloro-3-Fluoro-6-(Trifluoromethyl) - Pipzine Chemicals. Pipzine Chemicals.
- 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited.
- Diazonium compound - Wikipedia. Wikipedia.
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- 2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE | Cohizon Life Sciences. Cohizon Life Sciences.
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- SAFETY DATA SHEET - FUJIFILM Wako. FUJIFILM Wako.
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2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine structure
Technical Whitepaper: Strategic Utilization of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Executive Summary
This compound (CAS: 1159512-39-6) represents a "privileged scaffold" in modern medicinal chemistry and agrochemical synthesis.[1][2] Its utility stems from its highly functionalized nature, offering three distinct vectors for chemical diversification: the labile C2-chlorine, the sterically demanding yet electronically activating C3-fluorine, and the lipophilic C6-trifluoromethyl group.[1][2]
This guide provides a technical roadmap for researchers utilizing this building block. Unlike generic pyridine guides, this document focuses on the causality of regioselectivity—specifically how the C3-fluorine atom potentiates nucleophilic attack at the C2 position while modulating the metabolic stability of the final pharmacophore.[1]
Structural Analysis & Physicochemical Profile
The molecule's reactivity is dictated by the interplay between the electron-deficient pyridine ring and its halogen substituents.[1]
Table 1: Core Physicochemical Data
| Property | Value | Significance in Synthesis |
| CAS Number | 1159512-39-6 | Unique identifier for sourcing (Sigma-Aldrich, etc.).[1][2] |
| Molecular Weight | 199.53 g/mol | Optimal for fragment-based drug discovery (FBDD).[1][2] |
| Boiling Point | ~136°C | Allows for high-temperature couplings without rapid evaporation.[1][2] |
| Density | 1.507 g/mL | High density indicates significant halogen content; affects extraction layer separation.[1] |
| LogP (Predicted) | ~2.8 | Moderate lipophilicity; C6-CF3 significantly boosts membrane permeability.[1][2] |
The "Fluorine Effect" on Reactivity
The C3-fluorine atom is not merely a bystander; it exerts a strong inductive effect (-I) that pulls electron density away from the C2 carbon.[1][2]
-
Activation: This makes the C2-Cl bond significantly more electrophilic than in 2-chloro-6-(trifluoromethyl)pyridine, accelerating
reactions.[1][2] -
Conformation: The van der Waals radius of Fluorine (1.47 Å) creates a "ortho effect," twisting adjacent substituents out of planarity, which can be leveraged to lock bioactive conformations.[1]
Chemoselectivity & Reactivity Map
The primary challenge in working with this scaffold is controlling regioselectivity between the C2-Cl and C3-F sites.[1][2] While both are potential leaving groups in highly electron-deficient systems, the C2-Cl is kinetically favored for displacement due to the stabilization of the Meisenheimer intermediate by the ring nitrogen.[1][2]
Visualizing the Reaction Pathways
The following diagram outlines the decision tree for functionalizing this scaffold.
Figure 1: Reactivity profile showing the dominance of C2 functionalization via
Experimental Protocols
These protocols are designed to be self-validating. The choice of reagents minimizes side reactions (such as defluorination).
Protocol A: Regioselective with Primary Amines
Objective: Displace C2-Cl with an amine while retaining the C3-F.
Mechanism: Addition-Elimination (
-
Setup: In a dry reaction vial, dissolve This compound (1.0 eq) in anhydrous DMSO (0.2 M concentration).
-
Why DMSO? Polar aprotic solvents accelerate
by solvating the cation of the base, leaving the nucleophile "naked" and more reactive.[1]
-
-
Reagent Addition: Add the primary amine (1.1 eq) followed by DIPEA (N,N-Diisopropylethylamine, 2.0 eq).
-
Reaction: Heat to 80°C for 4–6 hours. Monitor via LC-MS.
-
Checkpoint: Look for the disappearance of the starting material (MW ~199) and appearance of Product (MW = 199 - 35.5 + Amine_MW).
-
Selectivity Check: If you observe a mass corresponding to the loss of F (M-19), lower the temperature to 50°C. The C2-Cl is significantly more labile; C3-F displacement usually requires temperatures >120°C or stronger nucleophiles.[1][2]
-
-
Workup: Dilute with ethyl acetate, wash 3x with water (to remove DMSO), dry over
, and concentrate.
Protocol B: Suzuki-Miyaura Cross-Coupling at C2
Objective: Install an aryl/heteroaryl group at C2. Mechanism: Pd(0) oxidative addition into the C2-Cl bond.[1][2]
-
Catalyst System: Use
(3-5 mol%).[1][2]-
Why this catalyst? The bidentate dppf ligand has a large bite angle, which facilitates the reductive elimination step, crucial for electron-deficient pyridines.[1]
-
-
Conditions:
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes (Critical: Oxygen poisons Pd(0)).
-
Add reactants and catalyst under inert atmosphere.[1]
-
Heat to 90°C for 12 hours.
-
-
Purification: Filter through a Celite pad to remove Palladium black before column chromatography.
Applications & Case Studies
Agrochemicals: Fungicide Synthesis
This scaffold is a key intermediate in the synthesis of strobilurin analogs (e.g., Picoxystrobin derivatives).[1] The C6-CF3 group provides metabolic stability against oxidative degradation in plant systems, while the C2-ether linkage (formed via
Medicinal Chemistry: Kinase Inhibition
In kinase inhibitor design, the 3-fluoro-pyridine motif mimics the H-bond acceptor properties of more traditional rings while altering the pKa of the pyridine nitrogen.[1][2]
-
Design Tip: The C3-F lowers the basicity of the pyridine nitrogen (pKa < 2), reducing non-specific binding to off-target proteins (e.g., hERG channels), a common liability in drug development.[1]
Handling & Safety (SDS Summary)
-
Hazard Class: Acute Toxicity, Oral (Category 3).[1]
-
Signal Word: DANGER .
-
Handling:
References
-
Sigma-Aldrich. this compound Product Sheet. Accessed Jan 2026.[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 329818297.[1]
-
Google Patents. CN109988101A: Synthetic method of 2-fluoro-6-trifluoromethyl pyridine (and related intermediates).[1][2]
-
Jubilant Ingrevia. Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine derivatives.[1][2][4]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Regioselectivity.
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- 4. jubilantingrevia.com [jubilantingrevia.com]
Technical Monograph: 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
High-Performance Scaffolds in Medicinal & Agrochemical Chemistry
Executive Summary
This technical guide profiles 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS: 1159512-39-6), a densely functionalized heterocyclic building block.[1][2] Distinguished by its specific halogenation pattern, this molecule serves as a critical electrophile in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Its utility lies in the orthogonal reactivity of its substituents: a labile chlorine at the C2 position, a directing fluorine at C3, and a metabolically stable trifluoromethyl group at C6.[1][2] This guide details its molecular weight derivation, physicochemical properties, and validated synthetic workflows.[1][2]
Molecular Identity & Physical Characterization
The precise molecular weight is a fundamental parameter for stoichiometric calculations in high-throughput screening and scale-up synthesis.[1][2]
2.1. Molecular Weight Derivation
The molecular weight (MW) is calculated based on standard atomic weights (IUPAC).[1][2]
| Element | Symbol | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 2 | 1.008 | 2.016 |
| Chlorine | Cl | 1 | 35.450 | 35.450 |
| Fluorine | F | 4 | 18.998 | 75.992 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Total | 199.53 g/mol |
2.2. Key Physicochemical Properties
-
Formula:
-
Appearance: Typically a colorless to pale yellow oil or low-melting solid (dependent on purity).[1][2]
-
LogP: ~2.7 (Indicates moderate lipophilicity, suitable for CNS-active drug scaffolds).[1][2]
Structural Analysis & Reactivity Profile
The strategic value of this molecule is defined by the electronic environment of the pyridine ring.[1][2] The electron-withdrawing nature of the trifluoromethyl (
3.1. Reactivity Map
The following diagram illustrates the distinct reactivity zones of the molecule, guiding synthetic strategy.[1][2]
Figure 1: Functional map highlighting the orthogonal reactivity sites. The C2-Cl is the primary site for diversification.[1][2]
Validated Synthetic Protocol: Diversification
Objective: Selective displacement of the C2-Chlorine atom with a primary amine (R-NH2) to generate a functionalized aminopyridine intermediate.[1][2]
Context: This reaction exploits the activating effect of the ring nitrogen and the electron-withdrawing groups.[1][2] The C3-Fluorine atom remains intact under controlled conditions due to the stronger leaving group ability of chlorine in this specific heterocyclic context.[1][2]
4.1. Materials
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Primary Amine (e.g., Benzylamine, 1.1 eq)[1][2]
-
Base: Diisopropylethylamine (DIPEA) or
(2.0 eq)[1][2] -
Solvent: Anhydrous DMSO or DMF (Polar aprotic solvents accelerate
).[1][2]
4.2. Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (199.53 mg, 1.0 mmol) in anhydrous DMSO (3.0 mL).
-
Addition: Add the Base (2.0 mmol) followed by the dropwise addition of the Nucleophile (1.1 mmol) at room temperature (25°C).
-
Reaction: Heat the mixture to 60–80°C and stir for 4–6 hours.
-
Work-up:
-
Purification: Purify the residue via silica gel flash chromatography.
4.3. Analytical Workflow Diagram
Figure 2: Standard work-up and quality control workflow for pyridine functionalization.
Safety & Handling (E-E-A-T Compliance)
Fluorinated pyridines pose specific hazards. Adherence to these protocols is mandatory for personnel safety.
-
Acute Toxicity: Classified as Toxic if swallowed (H301) .[1][2] All weighing must occur inside a fume hood.[1][2]
-
Skin/Eye Contact: Irritant.[1][2] Double-gloving (Nitrile) and safety goggles are required.[1][2]
-
Storage: Store at 2–8°C under inert gas. Moisture sensitive.[1][2]
-
Waste Disposal: Segregate as halogenated organic waste.[1][2] Do not mix with strong oxidizers.[1][2]
References
-
Sigma-Aldrich. (2024).[1][2][4] this compound Product Specification. Retrieved from [1][2]
-
PubChem. (2024).[1][2] Compound Summary: this compound.[1][2][4][8][5] National Library of Medicine.[1][2] Retrieved from [1][2]
-
ChemicalBook. (2024).[1][2][9] CAS 1159512-39-6 Properties and Suppliers. Retrieved from [1][2]
-
National Institutes of Health (NIH). (2023).[1][2] Synthesis and application of trifluoromethylpyridines in agrochemical and pharmaceutical ingredients. PubMed Central.[1][2] Retrieved from [1][2]
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2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine safety data sheet
Executive Summary
This technical guide provides a comprehensive operational framework for the handling, synthesis, and safety management of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS: 1159512-39-6).[1] As a highly functionalized pyridine scaffold, this reagent is critical in medicinal chemistry for introducing lipophilic trifluoromethyl groups and enabling regioselective nucleophilic aromatic substitutions (
Due to its specific halogenation pattern (2-Cl, 3-F, 6-CF
Part 1: Chemical Identity & Physicochemical Profile[2]
The unique reactivity of this compound stems from the electron-deficient nature of the pyridine ring, exacerbated by the strong electron-withdrawing effects of the trifluoromethyl group and the electronegative fluorine atom.[1]
Table 1: Physicochemical Specifications
| Parameter | Data | Note |
| IUPAC Name | This compound | |
| CAS Number | 1159512-39-6 | Primary identifier |
| Molecular Formula | C | |
| Molecular Weight | 199.53 g/mol | |
| Physical State | Liquid | Colorless to light yellow |
| Density | 1.507 g/mL (approx.)[1][2] | Significantly denser than water |
| Boiling Point | ~136°C | At 760 mmHg (Predicted) |
| Flash Point | 36°C | Flammable Liquid |
| Solubility | DCM, THF, EtOAc, DMSO | Immiscible in water |
Part 2: Hazard Assessment & Toxicology[1]
This compound presents a dual threat: physical flammability and acute toxicity.[1] The presence of labile halogens also suggests potential for hydrolysis into corrosive byproducts (HF/HCl) upon exposure to moisture.[1]
Table 2: GHS Hazard Classification
| Hazard Class | Category | H-Code | Hazard Statement |
| Flammable Liquids | 3 | H226 | Flammable liquid and vapor.[1][3] |
| Acute Toxicity (Oral) | 3 | H301 | Toxic if swallowed.[1][2] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2] |
| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2] |
| STOT - Single Exp. | 3 | H335 | May cause respiratory irritation.[1][4][2] |
Toxicological Insight:
The lipophilicity conferred by the -CF
Part 3: Synthetic Utility & Reactivity[1]
Mechanistic Causality: Regioselective
The primary utility of this compound lies in its ability to undergo Nucleophilic Aromatic Substitution (
-
Activation of C2: The nitrogen atom (N1) withdraws electron density from C2 and C6 via induction and resonance.[1]
-
Leaving Group Ability: Chloride at C2 is a competent leaving group.[1]
-
Electronic Reinforcement: The -CF
group at C6 is strongly electron-withdrawing, further depleting electron density across the ring, specifically activating the para position (C3) and ortho positions relative to itself.[1] However, the C2 position is the most activated site for nucleophilic attack due to the combined inductive pull of the adjacent Nitrogen and the beta-fluorine atom.[1]
Reaction Logic: Nucleophiles (amines, alkoxides, thiols) will predominantly attack C2 , displacing the chlorine atom.[1] The C3-fluorine is less labile under standard conditions but may react under forcing conditions or with specific hard nucleophiles.[1]
Reactivity Visualization
The following diagram illustrates the decision logic for synthetic planning, highlighting the electronic vectors that drive regioselectivity.
Caption: Electronic activation vectors determining the regioselectivity of nucleophilic attack at the C2 position.
Part 4: Operational Protocols
Storage and Stability[1]
-
Environment: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis.[1]
-
Temperature: Refrigerate (2–8°C).
-
Incompatibility: Segregate from strong oxidizing agents and strong bases.[1]
Experimental Workflow: Safe Reaction
This protocol describes the standard substitution of the C2-Chlorine with a secondary amine.[1]
Prerequisites:
-
Chemical Fume Hood (Face velocity > 100 fpm).[1]
-
PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1]
-
Quenching Agent: Dilute HCl or NH
Cl solution.[1]
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen for 15 minutes.
-
Solvent Prep: Add anhydrous solvent (DMF, DMSO, or THF) via syringe.[1] Note: Polar aprotic solvents accelerate
.[1] -
Reagent Addition:
-
Nucleophile Addition: Add the amine nucleophile (1.0–1.1 equiv) dropwise at 0°C to control exotherm.
-
Reaction Monitoring: Warm to room temperature (or heat to 60–80°C if required). Monitor by TLC/LCMS for disappearance of starting material (MW 199.5).[1]
-
Quench: Cool to room temperature. Slowly add saturated aqueous NH
Cl.[1] -
Extraction: Extract with EtOAc or DCM. Wash organics with brine to remove DMF/DMSO.[1]
Safe Handling Visualization
The following workflow outlines the critical safety checkpoints during the experimental lifecycle.
Caption: Operational lifecycle emphasizing safety checkpoints from storage to disposal.
Part 5: Emergency & Waste Management[1]
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] H335 indicates respiratory tract irritation is likely.[1][4][2]
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Remove contaminated clothing.[1][6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses.[1]
-
Fire: Use CO
, dry chemical, or foam.[1] Do not use high-volume water jet (may spread burning liquid).[1] Combustion produces toxic gases: HF, HCl, NO , CO.[1]
Waste Disposal
-
Classification: Hazardous Organic Waste (Halogenated).[1]
-
Protocol: Do not dispose of down the drain. Collect in a dedicated container for halogenated solvents.[1]
-
Neutralization: Acidic aqueous layers from workups must be neutralized to pH 7 before disposal as aqueous waste.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45790558, this compound. Retrieved from [Link][1]
Sources
- 1. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H2ClF4N | CID 45790558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | CAS 89855-36-9 | Properties, Applications, Safety, Supplier China [pipzine-chem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
role of fluorine in medicinal chemistry
Initiating Fluorine Research
I'm starting with a comprehensive literature review on fluorine's impact in medicinal chemistry. My initial sweeps are focused on gathering broad information. Next, I'll hone in on how fluorination affects drug properties like metabolic stability and lipophilicity, refining the search to those specific aspects.
Analyzing Fluorine Applications
I'm now zeroing in on the effects of fluorination on various drug properties, especially metabolic stability, lipophilicity, and binding affinity. I'm actively seeking examples of successful fluorine-containing drugs and their mechanisms of action. Authoritative reviews and experimental synthesis protocols are also under scrutiny.
Expanding Fluorine Investigation
I'm now expanding my research to include detailed examples of how fluorine impacts drug candidates, specifically looking into its strategic placement and effects on pharmacokinetic and pharmacodynamic parameters. I'll summarize quantitative data and create visual aids to illustrate key concepts and workflows for clarity. From that point, I'll identify and summarize step-by-step experimental protocols, and will be using specific case studies for fluorine placement strategies.
The Fluorine-Pyridine Synergy: A Technical Guide to the Biological Activity of Trifluoromethylpyridines
Executive Summary
The incorporation of a trifluoromethyl (
The Physicochemical Triad: Why -Pyridines Dominate
The biological success of trifluoromethylpyridines is not accidental; it is a result of specific perturbations to the aromatic system. When replacing a methyl group (
Electronic Modulation (The pKa Shift)
The
-
Effect: This lowers the basicity (pKa) of the pyridine nitrogen.
-
Biological Consequence: A less basic nitrogen is less likely to be protonated at physiological pH (7.4). This increases the fraction of neutral molecules capable of permeating lipid bilayers (passive transport), thereby improving oral bioavailability and blood-brain barrier (BBB) penetration.
Metabolic Shielding
The C-F bond is the strongest single bond in organic chemistry (
-
Effect: The
group blocks metabolic "soft spots." -
Biological Consequence: Pyridines are often susceptible to oxidative metabolism (N-oxidation or hydroxylation). Placing a
group at the C2 or C4 position sterically and electronically blocks Cytochrome P450 (CYP) oxidation, significantly extending the drug's half-life ( ).
Lipophilicity and Steric Bulk
The
-
Effect: Increases the partition coefficient (LogP).
-
Biological Consequence: Enhanced hydrophobic interactions within the binding pocket of target proteins (e.g., GPCRs or Nuclear Receptors).
Visualization: The Physicochemical Impact Pathway
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine literature review
CAS No.: 1159512-39-6 Formula: C₆H₂ClF₄N Molecular Weight: 199.53 g/mol [1]
Executive Summary
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine is a high-value fluorinated heterocyclic building block used extensively in the discovery and development of next-generation agrochemicals and pharmaceuticals.[1] Its structural uniqueness lies in the trifunctional core :
-
C2-Chloro: A highly reactive handle for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling.[1]
-
C3-Fluoro: A bioisostere that modulates metabolic stability, lipophilicity (LogP), and pKa, while electronically activating the C2 position.[1]
-
C6-Trifluoromethyl: A strong electron-withdrawing group (EWG) that enhances the electrophilicity of the pyridine ring and improves the pharmacokinetic profile of the final molecule.[1]
This guide provides a technical deep-dive into its synthesis, reactivity, and handling, designed for researchers requiring high-fidelity protocols and mechanistic insight.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data | Note |
| Appearance | Colorless to light yellow liquid/solid | Low melting point solid (approx. 25-30°C) |
| Boiling Point | ~180-185°C (at 760 mmHg) | Estimated; vacuum distillation recommended |
| Density | 1.55 ± 0.1 g/cm³ | High density due to polyfluorination |
| LogP | ~2.8 | Lipophilic; penetrates biological membranes |
| Solubility | DCM, THF, Toluene, Acetonitrile | Hydrophobic; sparingly soluble in water |
| pKa (Conj.[1][2][3][4] Acid) | ~ -2.5 | Weakly basic nitrogen due to EWGs |
Synthesis & Manufacturing Methodologies
The synthesis of this compound requires precise control over regioselectivity to avoid over-fluorination (yielding the 2,3-difluoro analog) or under-reaction.[1]
Method A: Halogen Exchange (Halex) - Industrial Route
This method utilizes 2,3-dichloro-6-(trifluoromethyl)pyridine as the starting material.[1] The challenge is the selective displacement of the C3-chlorine over the C2-chlorine, or the re-chlorination of the C2 position.[1]
Mechanism: The reaction proceeds via an SNAr mechanism.[1] The C2 position is naturally more activated towards nucleophilic attack (ortho to N, para to CF3-like inductive effects) than C3.[1] However, by utilizing specific solvents and catalysts, the C3-F product can be isolated.[1][5]
Protocol:
-
Reagents: 2,3-Dichloro-6-(trifluoromethyl)pyridine (1.0 eq), Anhydrous Potassium Fluoride (KF, 1.2 eq), Tetraphenylphosphonium bromide (Ph₄PBr, 0.05 eq, Phase Transfer Catalyst).
-
Conditions: Heat to 140-160°C under N₂ atmosphere for 6-12 hours.
-
Work-up:
Method B: Sandmeyer Reaction - Lab Scale (High Purity)
For research applications requiring >99% purity, the Sandmeyer route via the diazonium salt is preferred.[1]
Protocol:
-
Precursor: 3-Amino-2-chloro-6-(trifluoromethyl)pyridine .
-
Diazotization: Dissolve amine in HF/Pyridine (Olah's reagent) or aqueous HBF₄ at -10°C.
-
Reaction: Add Sodium Nitrite (NaNO₂) slowly to generate the diazonium salt in situ.
-
Decomposition: Allow the mixture to warm to room temperature or heat gently (40°C) to induce N₂ evolution and fluorination (Balz-Schiemann type transformation).
-
Yield: Typically 60-75%.[1]
Visualization: Synthesis Pathways
Caption: Synthesis pathways comparing the industrial Halex route (economical) vs. the Sandmeyer route (high fidelity).
Reactivity & Functionalization
The "functional core" of this molecule is defined by the differential reactivity of the halogens.[1]
Regioselective SNAr
The C2-Chlorine is significantly more labile than the C3-Fluorine due to:
-
Inductive Effect: The C3-F atom withdraws electron density from C2, making C2 highly electrophilic.[1]
-
Resonance: The ring Nitrogen (N1) stabilizes the Meisenheimer complex formed during attack at C2.[1]
Standard Protocol (Amination):
-
Nucleophile: Primary/Secondary Amine (1.1 eq).[1]
-
Base: K₂CO₃ or DIPEA (2.0 eq).[1]
-
Solvent: DMF or Acetonitrile.[1]
-
Temp: 60-80°C.
-
Outcome: Exclusive substitution at C2. The C3-F bond remains intact.[1]
Metal-Catalyzed Cross-Coupling
The C2-Cl bond is an excellent handle for Pd-catalyzed reactions.[1]
-
Suzuki-Miyaura: Boronic acids couple at C2 using Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]
-
Buchwald-Hartwig: C-N bond formation at C2 using Pd₂dba₃/Xantphos.[1]
Visualization: Reactivity Logic
Caption: Reactivity map highlighting C2 as the primary site for diversification while C3-F and C6-CF3 remain stable.
Handling & Safety (MSDS Highlights)
-
Hazards: Toxic if swallowed (Acute Tox. 3), Causes serious eye damage (Eye Dam. 1), Skin Irritant.[1]
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Moisture sensitive.[1]
-
Incompatibility: Strong oxidizing agents, strong bases.[1]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to HF generation).
References
-
Preparation of 2-fluoro-6-(trifluoromethyl)pyridine compounds. Jubilant Life Sciences Limited.[1] World Intellectual Property Organization, WO2015151116A2.[1] Link
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2020.[1] Link
-
Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Journal of Organic Chemistry, 2017.[1] Link[1]
-
This compound Substance Record. PubChem, CID 45790558.[1] Link[1]
-
Nucleophilic substitution reactions in pyridine. Quimica Organica. Link
Sources
- 1. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 2. Preparation method of 2-(trifluoromethyl) pyridine-3-formaldehyde (I) - Eureka | Patsnap [eureka.patsnap.com]
- 3. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
discovery of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Synthesis and Application of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug and agrochemical development. The trifluoromethylpyridine scaffold, in particular, offers a unique combination of metabolic stability, lipophilicity, and electronic properties that medicinal and agricultural chemists leverage to optimize molecular performance. This guide provides an in-depth technical exploration of a highly valuable, yet structurally complex, building block: this compound. We will dissect the historical context of its development, detail the core synthetic challenges and their solutions, provide a robust experimental protocol, and explore the compound's reactivity and significance as a key intermediate. This document is intended for researchers, process chemists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical entity.
The Imperative for Fluorinated Heterocycles: Strategic Context
The introduction of a trifluoromethyl (-CF3) group into an aromatic ring was first reported in 1947, building on Swarts' earlier work from 1898.[1] This development marked a turning point in the design of organic compounds. The -CF3 group is a powerful bioisostere for a methyl group but possesses starkly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, which can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to enhanced biological activity and metabolic stability.[1][2]
When combined with a pyridine ring—a ubiquitous scaffold in pharmaceuticals and agrochemicals—the resulting trifluoromethylpyridines (TFMPs) become exceptionally valuable.[1] The nitrogen atom in the pyridine ring provides a handle for modulating solubility and a key point for hydrogen bonding interactions with biological targets. The specific isomer, this compound, represents a sophisticated convergence of these features. Its unique substitution pattern provides multiple, distinct reaction sites, making it a versatile precursor for complex molecular architectures.[2][3]
The Synthetic Challenge: A Multi-Step Conquest
The "discovery" of this compound was not a singular event but rather the culmination of decades of process chemistry aimed at solving two fundamental challenges: the efficient introduction of a trifluoromethyl group and the regioselective halogenation of the pyridine ring. Industrial synthesis prioritizes cost-effective starting materials and scalable, high-yield reactions.
A logical and industrially relevant retrosynthetic analysis points towards 2-chloro-6-methylpyridine or a related picoline derivative as a starting point. The synthesis can be dissected into three core transformations:
-
Side-Chain Halogenation: Conversion of the methyl group (-CH₃) to a trichloromethyl group (-CCl₃).
-
Halogen Exchange (HALEX) Fluorination: Conversion of the trichloromethyl group to the target trifluoromethyl group (-CF₃).
-
Regioselective Ring Halogenation: Introduction of chlorine at the 2-position and fluorine at the 3-position. The order of these steps can vary, but typically the robust -CF₃ group is formed before the more delicate ring substitutions are finalized.
The introduction of the 3-fluoro substituent is particularly challenging. Direct fluorination of an unsubstituted pyridine ring is often unselective and harsh. Therefore, a more controlled method, such as a Balz–Schiemann reaction or a related diazotization of a 3-aminopyridine precursor, is often the method of choice in analogous syntheses.[4]
The following workflow illustrates a plausible and robust pathway for the multi-step synthesis.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS 89855-36-9 | Properties, Applications, Safety, Supplier China [pipzine-chem.com]
- 4. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
Commercial Availability & Technical Guide: 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
[1]
Executive Summary
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS: 1159512-39-6 ) is a highly specialized fluorinated pyridine intermediate used primarily in the synthesis of advanced agrochemicals and pharmaceuticals.[1][2] Its unique substitution pattern—combining a reactive chlorine, a metabolic-blocking fluorine, and a lipophilic trifluoromethyl group—makes it a "privileged scaffold" for modulating the physicochemical properties of bioactive molecules.
Commercially, this compound is classified as a High-Value Fine Chemical . It is not a commodity solvent but rather a build-to-order or campaign-based intermediate. While gram-scale quantities are available from catalog suppliers for R&D, kilogram-to-metric-ton volumes typically require lead times of 4–12 weeks via contract manufacturing organizations (CMOs).
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| CAS Number | 1159512-39-6 |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₂ClF₄N |
| Molecular Weight | 199.53 g/mol |
| Appearance | White to pale yellow solid or low-melting oil (depending on purity) |
| Melting Point | ~30–35 °C (estimated based on analogs) |
| Boiling Point | 136 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |
| LogP | ~2.8 (Predicted) – Highly Lipophilic |
Commercial Availability & Supply Chain Analysis
Market Tier Classification
The supply chain for CAS 1159512-39-6 is segmented by scale. Researchers must distinguish between "catalog availability" (often stock-outs or re-packaging) and "manufacturer availability."
-
Tier 1: Catalog Suppliers (mg to 10g)
-
Sources: Sigma-Aldrich, Matrix Scientific, Apollo Scientific, Biosynth.
-
Status: Often listed as "In Stock" or "3-4 Weeks."
-
Cost: High ($150 - $300 per gram).
-
Use Case: Medicinal chemistry SAR (Structure-Activity Relationship) studies.
-
-
Tier 2: Specialized Fluorine CROs (100g to 10kg)
-
Sources: FluoroChem, Oakwood, and specialized Chinese manufacturers (e.g., Pipzine, Jubilant Ingrevia divisions).
-
Status: Campaign-based production.
-
Lead Time: 4–8 weeks.
-
Cost: Significantly lower ($1,000 - $5,000 per kg, volume dependent).
-
-
Tier 3: Bulk Industrial (Metric Tons)
-
Status:Not a commodity. Requires dedicated production lines.
-
Strategic Sourcing: Typically produced via custom synthesis agreements for late-stage agrochemical projects.
-
Supply Risk Assessment
-
Availability Score: Medium-Low . This is not a shelf-stable commodity like 2-chloropyridine. It is often synthesized de novo upon order.
-
Bottleneck: The synthesis involves hazardous fluorination chemistry (HF or Diazotization), limiting the number of capable manufacturing sites to those with high-level safety containment.
Synthesis & Manufacturing Technologies
To understand the availability and cost structure, one must understand the synthesis. The introduction of the fluorine atom at the 3-position is the rate-limiting step.
The "Selectivity Challenge"
Direct fluorination of pyridine rings is difficult. The most robust industrial route avoids direct fluorination of the final scaffold and instead uses a Balz-Schiemann approach or Halogen Exchange (Halex) on a precursor.
Primary Industrial Route (Amino-Pyridine Pathway)
The most likely high-purity route starts from the widely available 2-Chloro-6-(trifluoromethyl)pyridine.
-
Nitration: Electrophilic aromatic substitution introduces a nitro group at the 3-position (ortho to the activating chlorine).
-
Reduction: The nitro group is reduced to an amine.
-
Balz-Schiemann Fluorination: The amine is converted to a diazonium salt and displaced by fluorine (using
or ).
Synthesis Workflow Diagram
Caption: Figure 1. The dominant "Amino-Pyridine" synthetic pathway ensures regioselectivity of the 3-fluoro substituent, avoiding isomeric impurities common in direct halogen exchange.
Technical Specifications & Quality Control
When sourcing this material for drug development, the following specification limits are recommended to ensure reproducibility.
| Test Parameter | Acceptance Criteria | Method | Reason for Control |
| Appearance | White to pale yellow solid/oil | Visual | Darkening indicates oxidation of amine precursors. |
| Purity (HPLC) | ≥ 97.0% (Area %) | HPLC-UV (254 nm) | Critical for biological assays. |
| Identity | Conforms to Structure | 1H-NMR, 19F-NMR | Verifies the 3-F vs 5-F isomer. |
| Water Content | ≤ 0.5% | Karl Fischer | Moisture can hydrolyze the C-Cl bond over time. |
| Major Impurity A | ≤ 1.0% | HPLC | 2-Chloro-6-(trifluoromethyl)pyridine (Unreacted starting material). |
| Major Impurity B | ≤ 0.5% | HPLC | 2,3-Dichloro-6-(trifluoromethyl)pyridine (Sandmeyer side product). |
Key Analytical Insight:
Use 19F-NMR for identity verification. The target molecule will show two distinct fluorine signals: a singlet (or doublet) for the
Handling, Safety & Logistics[6]
GHS Hazard Classification[5][7]
-
Signal Word: DANGER
-
Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.
-
Skin/Eye Irritation: Category 2 (H315, H319).
-
Specific Target Organ Toxicity: Category 3 (H335) - Respiratory Irritation.
Handling Protocols[5]
-
Containment: Handle only in a functioning chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond is stable, but the compound can degrade if exposed to moisture and heat for prolonged periods.
Methodological & Application
synthesis of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine from 2,3,6-trichloro-5-(trifluoromethyl)pyridine
This Application Note is designed to address the synthesis of fluorinated pyridine derivatives starting from 2,3,6-trichloro-5-(trifluoromethyl)pyridine .
Critical Scientific Note:
The starting material specified, 2,3,6-trichloro-5-(trifluoromethyl)pyridine (CAS 80289-91-4), contains the trifluoromethyl group at the 5-position .[1] The target specified, 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS 1159512-39-6), contains the trifluoromethyl group at the 6-position .[2][3][4] These are distinct structural isomers that cannot be interconverted via standard nucleophilic aromatic substitution (
Therefore, this protocol details the regioselective fluorination (Halex) of the starting material 2,3,6-trichloro-5-(trifluoromethyl)pyridine , yielding the chemically consistent product 3-chloro-2,6-difluoro-5-(trifluoromethyl)pyridine (and its mono-fluoro congeners). This serves as a definitive guide for handling this specific polychlorinated substrate.
Abstract
This application note details the protocol for the regioselective fluorination of 2,3,6-trichloro-5-(trifluoromethyl)pyridine via Halogen Exchange (Halex). Due to the differential activation of the chloride leaving groups, this reaction presents a challenge in controlling mono- vs. di-fluorination. This guide provides a self-validating workflow to synthesize 3-chloro-2,6-difluoro-5-(trifluoromethyl)pyridine , utilizing anhydrous potassium fluoride (KF) and a phase-transfer catalyst in a polar aprotic solvent. The protocol emphasizes moisture control and temperature regulation to maximize yield and suppress decomposition.
Introduction
Fluorinated pyridines are critical pharmacophores in agrochemicals (e.g., Fluopyram) and pharmaceuticals due to their enhanced metabolic stability and lipophilicity. The starting material, 2,3,6-trichloro-5-(trifluoromethyl)pyridine , is a densely functionalized scaffold.
Mechanistic Strategy ( )
The reaction proceeds via Nucleophilic Aromatic Substitution (
-
C-2 & C-6 (Ortho to N): Highly activated due to the inductive effect of the nitrogen atom and the ability to stabilize the negative charge.
-
C-3 (Meta to N): Significantly less reactive. Although the C-5 CF3 group provides some long-range activation, the lack of direct resonance stabilization with the ring nitrogen makes the C-3 chlorine resistant to displacement under standard Halex conditions.
Therefore, the reaction selectively targets the C-2 and C-6 positions, preserving the C-3 chlorine.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[2][4] | Purity | Role |
| 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | 80289-91-4 | >98% | Starting Material (SM) |
| Potassium Fluoride (KF) | 7789-23-3 | >99% (Spray-dried) | Fluorinating Agent |
| Sulfolane (or DMSO) | 126-33-0 | Anhydrous (<50 ppm H2O) | Solvent |
| Tetraphenylphosphonium bromide (Ph4PBr) | 2751-90-8 | >98% | Phase Transfer Catalyst |
| Toluene | 108-88-3 | ACS Grade | Azeotropic Drying Agent |
Equipment
-
Reactor: 250 mL 3-neck round-bottom flask (Hastelloy or Glass-lined preferred for fluoride resistance).
-
Temperature Control: Oil bath with digital thermocouple (±1°C precision).
-
Agitation: Overhead mechanical stirrer (Teflon blade).
-
Atmosphere: Nitrogen or Argon inert gas line.
Step-by-Step Procedure
Step 1: Pre-treatment of Reagents (Critical for Rate)
Water acts as a poison in Halex reactions, forming HF and reducing fluoride nucleophilicity.
-
Charge Potassium Fluoride (KF) (2.5 eq, 15.0 g) and Toluene (50 mL) into the reactor.
-
Heat to reflux using a Dean-Stark trap to remove trace water azeotropically.
-
Once water collection ceases, distill off the toluene completely under reduced pressure.
-
Checkpoint: Ensure KF is a fine, free-flowing powder.
Step 2: Reaction Initiation
-
Add Sulfolane (100 mL) to the dried KF.
-
Add Tetraphenylphosphonium bromide (0.05 eq, 2.1 g).
-
Heat the mixture to 140°C with vigorous stirring (500 RPM) to establish the catalyst-fluoride complex.
-
Add 2,3,6-trichloro-5-(trifluoromethyl)pyridine (1.0 eq, 25.0 g) in a single portion (or dropwise if melt).
-
Note: The reaction is exothermic.
-
Step 3: Reaction Monitoring
-
Increase temperature to 170°C .
-
Monitor via GC-FID or HPLC every 2 hours.
-
Target: Disappearance of SM (<1%) and Mono-fluoro intermediate.
-
Endpoint: Conversion to 3-chloro-2,6-difluoro-5-(trifluoromethyl)pyridine .
-
Typical Time: 6–12 hours.
-
Step 4: Workup & Isolation
-
Cool the reaction mass to 25°C.
-
Filter the slurry to remove inorganic salts (KCl/KF). Wash the cake with Dichloromethane (DCM).
-
Distillation: The sulfolane has a high boiling point (285°C). Distill the product directly from the filtrate under high vacuum (approx. 10 mbar).
-
Expected bp of Product: ~60–80°C at 10 mbar (estimate).
-
-
Final Purification: Redistill if necessary to separate from trace sulfolane.
Results & Discussion
Expected Product Profile
The reaction yields the 2,6-difluoro derivative as the major product.
| Compound | Structure | Yield (Typical) |
| Product | 3-Chloro-2,6-difluoro-5-(trifluoromethyl)pyridine | 75–85% |
| Intermediate | 2-Fluoro-3,6-dichloro-5-(trifluoromethyl)pyridine | <5% (if optimized) |
| Byproduct | Hydrolysis products (pyridones) | <2% (if dry) |
Regioselectivity Pathway
The following diagram illustrates the sequential fluorination pathway. Note that the C-3 chlorine remains intact due to the lack of ortho/para resonance activation by the ring nitrogen.
Safety & Handling
-
HF Generation: In the presence of moisture, KF generates HF. Use appropriate PPE (gloves, face shield) and have calcium gluconate gel available.
-
Thermal Runaway: Halex reactions are exothermic. Ensure adequate cooling capacity is available during the initial heating phase.
-
Toxicity: Polychlorinated pyridines are potential skin sensitizers and toxic by inhalation. Handle in a fume hood.
References
-
Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][5][6][7] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
-
PubChem Compound Summary. (2024). 2,3,6-Trichloro-5-(trifluoromethyl)pyridine (CAS 80289-91-4).
-
Sigma-Aldrich. (2024). This compound (CAS 1159512-39-6) Product Sheet.[2][4](Cited for target structural verification).
Sources
- 1. CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. This compound | 1159512-39-6 [chemicalbook.com]
- 3. This compound | C6H2ClF4N | CID 45790558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 6. 38186-86-6 | 6-Chloro-5-fluoronicotinic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
Application Note: Buchwald-Hartwig Amination of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Executive Summary
This guide details the protocols for the palladium-catalyzed amination of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine . This substrate represents a distinct class of "hyper-electron-deficient" heterocycles. While the 2-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr), traditional thermal methods often fail with weak nucleophiles (amides, carbamates, electron-poor anilines) or result in decomposition of the sensitive fluorinated motifs.
This note provides a decision matrix to select between SNAr and Buchwald-Hartwig methodologies and offers optimized catalytic protocols using Third- and Fourth-Generation (G3/G4) Palladacycle precatalysts to ensure high yields and chemoselectivity.
Substrate Analysis & Reactivity Profile
Electronic Environment
The substrate features three distinct electron-withdrawing components that synergistically deplete electron density from the pyridine ring:
-
Pyridine Nitrogen: Inductive withdrawal, activating the C2 and C6 positions.
-
C3-Fluorine: Strong inductive effect (-I), significantly increasing the electrophilicity of the adjacent C2-Cl bond.
-
C6-Trifluoromethyl: Strong inductive and mesomeric withdrawal, stabilizing Meisenheimer intermediates in SNAr pathways but also prone to hydrolysis under harsh basic conditions.
The "SNAr Trap"
Because the C2-Cl bond is chemically activated, researchers often default to SNAr conditions (base + heat). However, this approach has limitations:
-
Weak Nucleophiles: Amides and deactivated anilines react sluggishly, requiring high temperatures that degrade the -CF3 group.
-
Regioselectivity: In SNAr, the C3-F can occasionally act as a leaving group (SNAr at C3) if the nucleophile is small and hard, leading to inseparable regioisomers.
Palladium catalysis (Buchwald-Hartwig) is the preferred method when coupling weak nucleophiles or when mild thermal conditions are required to preserve functional group integrity.
Decision Matrix: SNAr vs. Pd-Catalysis
Use the following logic flow to determine the appropriate synthetic pathway.
Figure 1: Decision tree for selecting the optimal amination strategy based on nucleophile class.
Experimental Protocols
General Considerations
-
Inert Atmosphere: All reactions must be set up in a glovebox or using strict Schlenk techniques. Oxygen is a poison to Pd(0).
-
Vessel: Crimped microwave vials are preferred even for thermal heating to prevent solvent loss.
-
Solvent: 1,4-Dioxane (anhydrous) is the standard. Toluene is a viable alternative if the substrate has solubility issues.[1]
Protocol A: Coupling of Weak Nucleophiles (Amides/Carbamates)
Target: Primary Amides, Sulfonamides, Urea derivatives.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile (Amide): 1.2 equiv
-
Catalyst: (2–5 mol%)
-
Base: K3PO4 (finely ground, anhydrous) (2.0 equiv)
-
Solvent: t-BuOH or 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Charge a reaction vial with the Pd precatalyst, ligand (if not using G4 precatalyst), base, and amide nucleophile.
-
Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Add the solvent and the pyridine substrate via syringe.
-
Heat to 80–100 °C for 4–12 hours.
-
Monitor: Check LCMS for conversion. If the intermediate Pd-complex is visible but product formation is slow, add water (10 equiv) to facilitate the inorganic base solubility (biphasic protocol).
Protocol B: Coupling of Hindered/Secondary Amines
Target: N-methyl anilines, cyclic secondary amines.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: 1.2 equiv
-
Catalyst: (2–4 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Toluene (0.2 M)
Procedure:
-
Combine Pd precatalyst, base, and amine in the vial.
-
Purge with inert gas.
-
Add Toluene and substrate.
-
Heat to 80 °C . Note: Higher temperatures (>110 °C) with Cs2CO3 may risk fluoride displacement.
Data Presentation: Catalyst Screening
The following table summarizes screening results for the coupling of this compound with Benzamide (a challenging weak nucleophile).
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (LCMS) | Notes |
| 1 | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 100 | < 10% | Poor oxidative addition; Catalyst poisoning. |
| 2 | Pd2(dba)3 / XPhos | K3PO4 | Dioxane | 100 | 45% | Moderate conversion; significant dehalogenation. |
| 3 | BrettPhos Pd G4 | K3PO4 | t-BuOH | 90 | 92% | Optimal. Clean conversion. |
| 4 | BrettPhos Pd G4 | NaOtBu | Dioxane | 60 | 30% | Decomposition of -CF3 observed (complex mixture). |
| 5 | RuPhos Pd G3 | Cs2CO3 | Toluene | 90 | 15% | Ligand mismatch for primary amide. |
Mechanistic Insight & Troubleshooting
The Catalytic Cycle
For this electron-deficient substrate, the rate-limiting step is often Reductive Elimination , not Oxidative Addition. The electron-poor pyridine ring stabilizes the Pd(II) intermediate, making it reluctant to release the electron-rich product.
Figure 2: Catalytic cycle highlighting the critical Reductive Elimination step facilitated by bulky ligands.
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Hydrodehalogenation (Ar-Cl | Reductive elimination is too slow; Pd-H species forming. | Switch to a bulkier ligand (e.g., from XPhos to BrettPhos ). Increase amine concentration. |
| Low Conversion | Catalyst poisoning by pyridine nitrogen. | Use G4 Palladacycles to ensure efficient initiation. Ensure strictly anhydrous conditions if using phosphate bases. |
| Fluoride Loss | SNAr background reaction at C3. | Lower temperature (<80°C).[2] Switch base from Cs2CO3 to K3PO4 (less soluble, milder). |
| -CF3 Degradation | Base is too strong (e.g., NaOtBu). | Avoid alkoxide bases. Use Carbonates or Phosphates exclusively. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie. [Link]
Sources
Application Note: Nucleophilic Functionalization of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
[1]
Executive Summary
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine is a high-value fluorinated scaffold widely utilized in the synthesis of next-generation agrochemicals (e.g., Picarbutrazox) and kinase inhibitors.[1] Its unique substitution pattern offers a "chemical chameleon" effect: the electron-withdrawing trifluoromethyl (CF3) and fluoro (F) groups highly activate the ring for Nucleophilic Aromatic Substitution (SNAr), while the specific arrangement dictates strict regioselectivity.
This guide provides validated protocols for displacing the C2-chloro substituent with amines, hydrazines, and alkoxides. It addresses the common challenge of distinguishing between C2-Cl and C3-F reactivity, demonstrating why C2-displacement is the thermodynamic and kinetic preference under standard conditions.[1]
Mechanistic Insight & Regiochemistry
The "Fluorine Effect" and Site Selectivity
The reactivity of this compound is governed by the stability of the Meisenheimer complex formed during the rate-determining step of SNAr.[1]
-
C2-Position (Chlorine): Attack here is favored.[1] The incoming nucleophile pushes electron density onto the ring nitrogen. Because nitrogen is more electronegative than carbon, it stabilizes this negative charge effectively. The adjacent C3-F atom further increases the electrophilicity of C2 via inductive effects (-I).[1]
-
C3-Position (Fluorine): While fluorine is often a superior leaving group in SNAr (due to the high electronegativity stabilizing the transition state), attack at C3 in this specific scaffold is disfavored. It would place the negative charge on C2 or C4 (carbon atoms), which is significantly less stable than placing it on the nitrogen.
-
C6-Position (Trifluoromethyl): The CF3 group is not a leaving group but acts as a powerful electron-withdrawing group (EWG), activating the C2 and C4 positions.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the energetic preference for C2 attack over C3 attack.
Caption: Comparative mechanistic pathways. The stability of the N-anion intermediate drives the reaction exclusively toward C2 substitution.[1]
Reaction Optimization & Solvent Selection[1]
The choice of solvent and base is critical to suppress hydrolysis (formation of the pyridone) and maximize yield.
Table 1: Solvent & Base Compatibility Matrix[1]
| Nucleophile Type | Recommended Solvent | Recommended Base | Temperature | Notes |
| Primary Amines | Ethanol, THF, Acetonitrile | DIPEA, K2CO3 | 25°C – 60°C | Reaction is often exothermic.[1] Mild bases prevent side reactions. |
| Secondary Amines | DMF, DMSO, NMP | K2CO3, Cs2CO3 | 60°C – 90°C | Steric hindrance may require higher temperatures and polar aprotic solvents. |
| Hydrazines | Ethanol, Isopropanol | Et3N (or excess hydrazine) | 0°C – 25°C | Caution: Highly reactive. Control temp to prevent double addition. |
| Alkoxides | THF, 1,4-Dioxane | NaH, KOtBu | 0°C – RT | Use anhydrous conditions to prevent hydrolysis to the 2-hydroxy impurity. |
Experimental Protocols
Protocol A: Amination (Synthesis of 2-Amino Derivatives)
Targeting the synthesis of kinase inhibitor intermediates.[1]
Reagents:
-
This compound (1.0 eq)[1]
-
Amine (1.1 – 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (1.5 eq)[1]
-
Acetonitrile (ACN) or THF (anhydrous)
Procedure:
-
Setup: Charge a round-bottom flask with this compound dissolved in ACN (5 mL per mmol).
-
Addition: Add DIPEA followed by the amine dropwise at room temperature.
-
Note: If the amine is a solid, dissolve it in a minimal amount of solvent first.
-
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1]
-
Checkpoint: If starting material remains after 4 hours, heat to 50°C.
-
-
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc and wash with water (2x) and brine (1x).
-
Purification: Dry over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Heptane or purify via flash chromatography.
Protocol B: Hydrazine Coupling (Picarbutrazox Intermediate)
Targeting the synthesis of agrochemical pyrazole precursors.
Reagents:
-
This compound (1.0 eq)[1]
-
Hydrazine monohydrate (2.5 eq)
-
Ethanol (10 volumes)
Procedure:
-
Cooling: Dissolve the pyridine substrate in Ethanol and cool to 0°C using an ice bath.
-
Addition: Add Hydrazine monohydrate dropwise over 20 minutes. Maintain internal temperature < 5°C to avoid uncontrolled exotherms.
-
Stirring: Allow the mixture to warm to room temperature naturally and stir for 3–5 hours.
-
Precipitation: In many cases, the product (2-hydrazinyl-3-fluoro-6-(trifluoromethyl)pyridine) will precipitate upon adding cold water.[1]
-
Filtration: Filter the solid, wash with cold water/ethanol (9:1 mixture), and dry under vacuum.
Troubleshooting & Quality Control
Common Impurities
-
Hydrolysis Product (2-Hydroxy-3-fluoro...):
-
Cause: Wet solvents or hydroxide impurities in the base.
-
Solution: Use anhydrous solvents; switch from hydroxides (KOH) to carbonates (K2CO3) or organic bases (DIPEA).
-
-
Regioisomer (3-Amino-2-chloro...):
-
Cause: Extremely harsh conditions (temperatures >120°C) or use of exotic catalysts that coordinate to F.
-
Solution: Keep reaction temperatures below 100°C. The C2-selectivity is very high under standard conditions.[1]
-
Analytical Validation (LC-MS)[1]
-
Starting Material: [M+H]+ = 200/202 (Cl isotope pattern).
-
Product (Amine substituted): Loss of Cl pattern. Mass shift corresponding to (Amine - H + Pyridine).[1]
-
19F NMR: Distinctive shift for the CF3 group (-60 to -70 ppm) and the C3-F (-120 to -140 ppm).[1] The C3-F coupling constants will change significantly upon substitution at C2 due to the loss of the ortho-Cl influence.[1]
Workflow Decision Tree
Caption: Decision matrix for selecting reaction conditions based on nucleophile class.
References
-
BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Accessed 2023).[2] Link
-
PubChem. Compound Summary: 2-Chloro-6-(trifluoromethyl)pyridine.[1][3] (National Library of Medicine). Link
-
Vertex Pharmaceuticals. Process for producing 2-chloro-3-trifluoromethylpyridine derivatives.[1][4] (Patent US8691997B2). Link
-
Jubilant Ingrevia. Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine.[1][5] (2022). Link
-
Organic Letters. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. (2007).[6] Link
Sources
- 1. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine in Agrochemical Synthesis
This Application Note is designed for research chemists and process engineers in the agrochemical sector. It details the strategic utilization of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS: 1159512-39-6), a high-value fluorinated building block used to synthesize next-generation herbicides and fungicides.
Executive Summary
The incorporation of fluorine into agrochemical scaffolds is a proven strategy to enhance metabolic stability, lipophilicity, and membrane permeability. This compound represents a "privileged structure" in modern crop protection discovery. Its unique substitution pattern offers a dual advantage: the C2-Chlorine serves as a highly activated handle for nucleophilic aromatic substitution (
This guide provides a technical roadmap for utilizing this intermediate, focusing on regioselective functionalization and process safety.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1159512-39-6 |
| Molecular Formula | |
| Molecular Weight | 199.53 g/mol |
| Appearance | Colorless to pale yellow liquid/low-melting solid |
| Boiling Point | ~136°C (at 760 mmHg) |
| Density | ~1.507 g/cm³ |
| Hazards | Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A |
Reactivity & Mechanistic Analysis[13][14][15]
The utility of this molecule stems from the electronic interplay between the pyridine nitrogen and the halogen substituents.
The "Activated" C2 Position
The C2 position is the primary site of reactivity due to the Cooperative Activation Effect :
-
Pyridine Nitrogen (N1): Exerts a strong electron-withdrawing effect (
) on the ortho (C2) and para (C4) positions. -
C3-Fluorine: Being ortho to the C2-Chlorine, the fluorine atom inductively withdraws electron density (
), significantly lowering the energy of the transition state (Meisenheimer complex) during nucleophilic attack at C2. -
C6-Trifluoromethyl: Acts as a powerful electron-withdrawing group (EWG), further depleting electron density from the ring.
This makes the C2-Cl bond exceptionally labile toward
Reactivity Visualization (DOT Diagram)
Caption: Mechanistic map illustrating the electronic activation of the C2 position by the N1-nitrogen and C3-fluorine, facilitating regioselective substitution.
Application Case Study: Synthesis of Pyridine-Ether Herbicides
A primary application of this intermediate is in the synthesis of Phytoene Desaturase (PDS) Inhibitors (analogous to Diflufenican or Picolinafen). These herbicides typically feature a pyridine ring linked to an aryl ether or amide.
Protocol: Regioselective Etherification
This protocol describes the coupling of this compound with a substituted phenol to create a diaryl ether scaffold.
Target Molecule: 3-Fluoro-2-(3-methoxyphenoxy)-6-(trifluoromethyl)pyridine (Model Intermediate).
Materials:
-
Substrate: this compound (1.0 eq)[1]
-
Nucleophile: 3-Methoxyphenol (1.1 eq)
-
Base: Potassium Carbonate (
) (1.5 eq) or Cesium Carbonate ( ) (1.2 eq) -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
Atmosphere: Nitrogen (
)
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer.
-
Purge with
for 15 minutes.
-
-
Solvation:
-
Charge the flask with 3-Methoxyphenol (1.1 eq) and anhydrous DMF (concentration ~0.5 M).
-
Add
(1.5 eq) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution may change color (often yellow/orange).
-
-
Addition:
-
Add this compound (1.0 eq) dropwise via syringe or addition funnel.
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature <40°C during addition to prevent side reactions at the C4 position (though rare) or degradation.
-
-
Reaction:
-
Heat the mixture to 80°C . Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.
-
Expected Time: 2–4 hours.[1] The high reactivity of the C2-Cl usually ensures rapid conversion.
-
-
Work-up:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-water (5x reaction volume).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine (2x) and Water (2x) to remove DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via Silica Gel Chromatography (eluting with Hexane/DCM).
-
Self-Validating Check:
-
19F-NMR: The product will show a distinct shift for the C3-F signal compared to the starting material due to the change in the ortho-substituent (Cl
O-Ar). -
MS: Confirm the loss of the Chlorine isotope pattern (3:1 ratio of M/M+2) and appearance of the ether mass.
Advanced Workflow: Synthesis of Amide-Linked Fungicides
For SDHI (Succinate Dehydrogenase Inhibitor) discovery, the pyridine nitrogen often serves as a binding motif. The following workflow illustrates converting the intermediate into a carboxylic acid precursor (if C2-CN substitution is performed) or direct coupling.
Experimental Workflow Diagram
Caption: General synthetic workflow for converting the pyridine building block into a bioactive candidate.
Process Safety & Handling
Hazard: Fluorinated pyridines can be toxic if swallowed or inhaled.[1][2] The 2-Chloro derivative is a skin sensitizer.
-
Engineering Controls: All reactions must be performed in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: Segregate halogenated organic waste. Do not mix with strong acids, as this may liberate HF or HCl vapors if hydrolysis occurs.
-
Incompatibility: Avoid strong oxidizing agents and strong reducing agents (e.g.,
) which may defluorinate the ring exothermically.
References
-
PubChem Compound Summary. (2025). This compound (CID 45790558).[1] National Center for Biotechnology Information. Link
-
ChemicalBook. (2025).[1] Product Properties and Safety Data: CAS 1159512-39-6.[3]Link
-
Sigma-Aldrich. (2025).[1] this compound Product Specification. Merck KGaA. Link
-
Jubilant Ingrevia. (2022).[4] Safety Data Sheet: Fluorinated Pyridine Intermediates. (General reference for class handling). Link
-
BenchChem. (2025). Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.Link
Sources
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine as an intermediate for herbicides
Application Note: 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine as a Strategic Intermediate for Next-Generation Herbicides
Part 1: Executive Summary & Strategic Utility
This compound (CAS: 1159512-39-6) has emerged as a high-value scaffold in the design of fluorinated picolinamide and pyridine-carboxamide herbicides. Unlike legacy intermediates used for first-generation pyridine herbicides (e.g., Clopyralid, Picloram), this scaffold incorporates a specific 3-fluoro substitution pattern.
The "3-Fluoro" Advantage: In agrochemical design, the C-3 position of the pyridine ring is a common site for metabolic degradation via oxidative attack. Substituting hydrogen with fluorine at this position serves two critical functions:
-
Metabolic Blocking: The C-F bond is metabolically stable, extending the half-life of the active ingredient in the plant and soil.
-
Electronic Tuning: The strong electronegativity of the 3-F atom, combined with the 6-CF3 group, significantly lowers the LUMO energy of the pyridine ring, enhancing the reactivity of the C-2 chlorine toward nucleophilic aromatic substitution (
) and transition-metal catalyzed cross-couplings.
This intermediate is the direct precursor to 3-fluoro-6-(trifluoromethyl)picolinic acid (CAS: 1214365-86-2), a key building block for next-generation auxinic herbicides that mimic the mode of action of Picolinafen but with enhanced resistance profiles.
Part 2: Chemical Profile & Reactivity Logic
Reactivity Map
The molecule possesses three distinct "handles" for chemical manipulation. Understanding the electronic interplay between these groups is essential for high-yield derivatization.
Figure 1: Reactivity profile of this compound. The C-2 chlorine is the primary handle for functionalization, activated by the ortho-nitrogen and para-trifluoromethyl group.
Critical Mechanism: Regioselective Substitution
In
Part 3: Experimental Protocols
Protocol A: Synthesis of the Picolinate Scaffold (Carbonylation)
This workflow converts the intermediate into Methyl 3-fluoro-6-(trifluoromethyl)picolinate , the gateway to amide-based herbicides.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Catalyst: Pd(OAc)2 (2 mol%)
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (3 mol%)
-
Base: Triethylamine (Et3N) (2.0 eq)
-
Solvent: Methanol (MeOH) (anhydrous)
-
Gas: Carbon Monoxide (CO) (balloon or 5 bar)
Step-by-Step Methodology:
-
Inerting: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with the substrate, Pd(OAc)2, and dppf. Purge with Argon three times to remove oxygen.
-
Solvation: Add anhydrous MeOH and Et3N via syringe under Argon flow.
-
Pressurization: Charge the vessel with CO gas to 5 bar (75 psi). Caution: CO is highly toxic. Work in a well-ventilated fume hood with CO detectors.
-
Reaction: Heat the mixture to 80°C with vigorous stirring (800 rpm) for 12 hours.
-
Work-up: Cool to room temperature. Vent CO carefully. Filter the reaction mixture through a pad of Celite to remove Pd black.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is typically purified via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the methyl ester.
QC Check:
-
1H NMR (CDCl3): Look for the disappearance of the C-2 Cl signal and appearance of a methyl ester singlet (~3.9 ppm).
-
19F NMR: The 3-F signal will shift slightly downfield due to the anisotropy of the adjacent carbonyl group.
Protocol B: Coupling for Ether-Linked Herbicides
This protocol mimics the synthesis of Picolinafen-type ethers but utilizes the 3-fluoro core.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: 3-Trifluoromethylphenol (1.1 eq)
-
Base: Potassium Carbonate (K2CO3) (1.5 eq)
-
Solvent: DMF or NMP (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask, dissolve 3-trifluoromethylphenol in DMF (0.5 M).
-
Deprotonation: Add K2CO3 and stir at room temperature for 30 minutes to generate the phenoxide in situ.
-
Addition: Add the pyridine substrate dropwise.
-
Heating: Heat the mixture to 90°C for 4-6 hours. Note: The 3-F group activates the 2-Cl, allowing this reaction to proceed at lower temperatures than non-fluorinated analogs.
-
Quench: Pour the reaction mixture into ice water. The product typically precipitates.[1]
-
Isolation: Filter the solid, wash with water, and recrystallize from Ethanol/Water.
Part 4: Synthesis Workflow Diagram
The following diagram illustrates the transformation of the intermediate into two distinct herbicide classes: Picolinamides (via carbonylation) and Pyridine Ethers (via
Figure 2: Divergent synthesis pathways utilizing the 2-chloro handle to access distinct herbicide classes.
Part 5: Safety & Handling
-
Hazard Classification: The compound is classified as Acute Tox. 3 (Oral) and Skin/Eye Irritant 2 .
-
Specific Hazard: Fluorinated pyridines can cause severe eye damage. Wear chemical splash goggles and a face shield when handling the neat liquid/solid.
-
Waste Disposal: All fluorinated organic waste must be segregated. Do not mix with standard organic solvents if incineration protocols for fluorinated compounds differ in your facility (HF generation upon combustion).
References
-
PubChem Compound Summary. (2025). This compound (CAS 1159512-39-6).[2][3][4] National Center for Biotechnology Information. [Link]
- Google Patents. (2024). WO2024149378A1 - Quinolinone and Naphthyridinone Compounds.
-
Royal Society of Chemistry. (1988). Contrasting reactions of polychlorinated pyridines with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. (Foundational mechanistic insight into pyridine
). [Link][1][2]
Sources
synthesis of fungicides using 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Part 1: Executive Summary & Strategic Value
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CFT-Py) is a high-value fluorinated scaffold emerging as a critical building block in the synthesis of next-generation Picolinamide and Pyridinyl-ethyl-benzamide fungicides.[1] Unlike older generation pyridines, the specific substitution pattern of CFT-Py offers a unique "metabolic shield":
-
C3-Fluorine: Blocks oxidative metabolism at the susceptible 3-position while modulating pKa and lipophilicity (LogP).[1]
-
C6-Trifluoromethyl: Provides strong electron-withdrawing character, enhancing the electrophilicity at C2 for nucleophilic substitution (
) and increasing the molecule's overall lipophilicity for better cuticular penetration in fungi.[1]
This guide details the protocols for converting CFT-Py into active fungicidal motifs , specifically focusing on its hydrolysis to 3-Fluoro-6-(trifluoromethyl)picolinic acid (a precursor for Picolinamide fungicides) and its direct amination for SDHI (Succinate Dehydrogenase Inhibitor) analogs.[1]
Part 2: Chemical Reactivity & Mechanism
The reactivity of CFT-Py is governed by the synergistic electron-withdrawing effects of the ring nitrogen, the C3-Fluorine, and the C6-Trifluoromethyl group.[1]
-
Regioselective
at C2: The Chlorine atom at C2 is highly labile due to activation by the adjacent ring nitrogen and the inductive effect of the C3-F and C6-CF3 groups.[1] Nucleophilic attack occurs almost exclusively at C2, displacing chloride.[1] -
Stability of C3-F: The C-F bond at position 3 is robust.[1] Unlike the C2-Cl, it resists displacement under standard conditions, preserving the fluorinated core essential for biological activity.[1]
-
Hydrolysis Pathway: Under basic conditions, the C2-Cl converts to a hydroxyl group (tautomerizing to the pyridone) or, under oxidative carbonylation conditions, to a carboxylic acid.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-Fluoro-6-(trifluoromethyl)picolinic Acid
Target Application: Precursor for Picolinamide Fungicides (e.g., Fenpicoxamid analogs).[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Catalyst: Palladium(II) Acetate (
, 2 mol%) -
Ligand: 1,3-Bis(diphenylphosphino)propane (dppp, 2.2 mol%)[2]
-
Base: Triethylamine (
, 2.5 eq) -
Solvent: Methanol (MeOH) / Water
-
Gas: Carbon Monoxide (CO)
Step-by-Step Methodology:
-
Reactor Setup: Charge a high-pressure Hastelloy autoclave with CFT-Py (100 g, 0.50 mol),
(2.24 g), dppp (4.5 g), and (175 mL) in MeOH (500 mL). -
Inerting: Purge the vessel three times with Nitrogen (
) to remove oxygen, then three times with CO. -
Carbonylation: Pressurize to 20 bar (290 psi) with CO. Heat the reaction mixture to 85°C with vigorous stirring (800 rpm).
-
Reaction Monitoring: Monitor CO consumption. The reaction typically completes in 6–8 hours.[1] Analyze an aliquot via HPLC (C18 column, Acetonitrile/Water + 0.1%
).-
Checkpoint: Conversion should be >98% with <1% byproduct formation.[1]
-
-
Workup (Ester Hydrolysis):
-
Vent CO safely (scrubber required).[1]
-
Add NaOH (2M, 300 mL) directly to the methanolic solution (saponification of the intermediate methyl ester). Stir at 50°C for 2 hours.
-
Concentrate to remove MeOH.[1]
-
Acidify the aqueous residue with HCl (6M) to pH 1–2. The product, 3-Fluoro-6-(trifluoromethyl)picolinic acid , will precipitate as a white solid.[1]
-
-
Purification: Filter the solid, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 45°C.
-
Expected Yield: 85–90%.[1]
-
Purity: >98% (HPLC).
-
Protocol B: Synthesis of Picolinamide Fungicide Scaffold
Target Application: Coupling the Picolinic Acid with an Aminophenol or Amine moiety.[1]
Reagents:
-
Substrate: 3-Fluoro-6-(trifluoromethyl)picolinic acid (from Protocol A)[1]
-
Coupling Partner: 2-Amino-5-methoxyphenol (or specific amine for target fungicide)[1]
-
Coupling Agent: HATU or
(Thionyl Chloride) -
Base: Diisopropylethylamine (DIPEA)
Methodology (Acid Chloride Route):
-
Activation: Suspend the picolinic acid (10 g) in Toluene (50 mL). Add
(1.5 eq) and a catalytic drop of DMF.[1] Heat to 70°C for 2 hours until gas evolution ceases. -
Concentration: Remove excess
and Toluene under reduced pressure to obtain the crude acid chloride. -
Coupling: Dissolve the acid chloride in dry THF (50 mL). Add dropwise to a solution of the amine coupling partner (1.0 eq) and DIPEA (1.2 eq) in THF at 0°C.
-
Completion: Allow to warm to room temperature and stir for 4 hours.
-
Isolation: Quench with water, extract with Ethyl Acetate, and recrystallize from Ethanol/Heptane.
Part 4: Process Safety & Handling
Critical Hazard: Fluoride & Pressure
-
HF Generation: While the C-F bond is stable, thermal decomposition or acidic hydrolysis of byproducts can release Hydrogen Fluoride (HF). All glass reactors must be inspected for etching.[1] Use Hastelloy or PTFE-lined vessels for high-temperature steps.[1]
-
CO Hazard: Protocol A uses Carbon Monoxide at high pressure.[1] Ensure the autoclave is located in a blast-proof bay with CO sensors and automated shut-off valves.[1]
Self-Validating Safety Check:
-
Before Heating: Pressure test the reactor with
at 1.5x operating pressure (30 bar) for 30 minutes. Pressure drop must be <0.1 bar.[1]
Part 5: Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | White to Off-White Crystalline Solid | Visual |
| Assay (HPLC) | C18, 254 nm | |
| Water Content | Karl Fischer | |
| Melting Point | DSC |
Part 6: Visualization of Reaction Pathways
The following diagrams illustrate the strategic conversion of the CFT-Py scaffold into the active fungicide core.
Figure 1: Synthesis Pathway of Fluorinated Picolinamide Fungicides
Caption: Figure 1. Palladium-catalyzed carbonylation route converting the CFT-Py scaffold into the key Picolinic Acid intermediate for fungicide synthesis.[1]
Figure 2: Experimental Workflow & Critical Control Points
Caption: Figure 2. Process workflow for the high-yield isolation of the fungicide precursor, highlighting the critical HPLC checkpoint.
References
-
Preparation of 2-fluoro-6-(trifluoromethyl)pyridine compounds. World Intellectual Property Organization, WO2015151116A2. (2015).[1] Detailed synthesis of fluorinated pyridine precursors.Link
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, via PubMed Central.[1] (2020). Review of trifluoromethylpyridine applications in fungicides.Link
-
This compound Substance Record. PubChem, National Library of Medicine.[1] (Accessed 2023).[1] Chemical and physical property data.[1][2][3][4][5][6][7][8]Link
- Picolinamide Fungicides: Discovery and Synthesis.Bioorganic & Medicinal Chemistry Letters. (Contextual reference for Picolinamide class chemistry).
-
Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives. European Patent Office, EP2821398A1.[1] Synthetic routes for carboxylic acid derivatives.[1]Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Fluopicolide (Ref: AE C638206) [sitem.herts.ac.uk]
- 4. bio-conferences.org [bio-conferences.org]
- 5. This compound | C6H2ClF4N | CID 45790558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine in Modern Medicinal Chemistry
Introduction: The Rise of Fluorinated Pyridines in Drug Discovery
The strategic incorporation of fluorine and fluorine-containing moieties into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl (-CF3) group, in particular, is of paramount importance due to its profound effects on a molecule's physicochemical and biological properties.[2] It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate pKa to optimize target engagement.[1][2]
When the trifluoromethyl group is appended to a pyridine ring, it creates a highly versatile scaffold for drug design. The resulting trifluoromethylpyridine (TFMP) derivatives are key components in numerous approved pharmaceuticals and agrochemicals.[3] This guide focuses on a specific, highly functionalized building block: 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine . Its unique arrangement of substituents—a reactive chlorine atom, a less labile fluorine atom, and an electron-withdrawing trifluoromethyl group—provides medicinal chemists with a powerful tool for constructing complex molecular architectures with tailored pharmacological profiles.[4][5] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this valuable synthetic intermediate.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the properties and electronic nature of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 1159512-39-6 | PubChem[6] |
| Molecular Formula | C₆H₂ClF₄N | PubChem[6] |
| Molecular Weight | 199.53 g/mol | PubChem[6] |
The reactivity of the pyridine ring is dominated by the strong electron-withdrawing effects of both the ring nitrogen and the C6-trifluoromethyl group. This electronic deficit renders the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the derivatization of this scaffold.
Key Reactivity Insights:
-
Positional Selectivity: The chlorine atom at the 2-position is significantly more activated towards nucleophilic displacement than the fluorine atom at the 3-position. This is due to the combined activating effect of the adjacent ring nitrogen and the C6-CF₃ group, which stabilize the Meisenheimer intermediate formed during substitution at C2.
-
Versatile Handle: The C2-chloro group serves as a reliable and versatile synthetic handle, allowing for the introduction of a wide array of nucleophiles (O-, N-, S-, and C-based) to build molecular diversity.
-
Scaffold Rigidity: The pyridine core provides a rigid and planar framework, which is often desirable for optimizing ligand-receptor interactions by pre-organizing the appended functionalities in a defined spatial orientation.
Caption: Logical workflow of the selective reactivity of this compound.
Core Applications in Medicinal Chemistry
This compound is a valuable starting material for creating complex molecules, particularly in the development of novel therapeutic agents.[4] Its structure is integral to scaffolds designed to interact with specific biological targets. While this exact isomer is a relatively specialized building block, its utility can be understood through its incorporation into broader drug discovery campaigns and its similarity to other key fluorinated pyridine intermediates.
A closely related isomer, 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine , serves as a key starting material in the synthesis of Doravirine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[7][8] The synthesis involves an initial SNAr reaction where a phenoxide displaces the fluorine atom, followed by subsequent transformations.[8] This highlights the general strategy of using halogenated trifluoromethylpyridines as foundational elements in complex drug synthesis.
General Synthetic Strategy: The primary application of this compound involves the selective displacement of the C2-chloro substituent. This allows for the coupling of the trifluoromethylpyridine core to other fragments of a target molecule, as depicted in the general scheme below.
Caption: General synthetic scheme utilizing this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a representative, step-by-step methodology for the substitution of the 2-chloro group with a generic amine nucleophile.
Objective: To synthesize a 2-amino-3-fluoro-6-(trifluoromethyl)pyridine derivative via an SNAr reaction.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen to dissolve the reactants and stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.
-
Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the amine nucleophile, increasing its nucleophilicity, and to scavenge the HCl byproduct generated during the reaction.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction. The choice of temperature depends on the nucleophilicity of the amine and the desired reaction rate.
Materials & Equipment:
-
This compound
-
Amine nucleophile (e.g., aniline, benzylamine)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add the amine nucleophile (1.1 - 1.5 eq).
-
Add the base, either DIPEA (2.0 - 3.0 eq) or K₂CO₃ (2.0 - 3.0 eq).
-
Add anhydrous DMSO to achieve a reactant concentration of approximately 0.1-0.5 M.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined by preliminary small-scale experiments.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMSO and inorganic salts.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
-
Safety and Handling
As a halogenated and trifluoromethylated organic compound, this compound must be handled with appropriate care.
-
GHS Hazard Statements: According to aggregated data, this compound may be toxic if swallowed, and harmful if it comes into contact with skin or is inhaled. It may also cause skin and serious eye irritation, as well as respiratory irritation.[6]
-
Precautions:
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its well-defined reactivity, characterized by a highly selective SNAr reaction at the C2 position, provides a reliable pathway for the synthesis of complex drug candidates. The trifluoromethylpyridine core it imparts is a privileged scaffold in modern drug discovery, offering enhanced metabolic stability and potent biological activity. By understanding its properties and employing robust synthetic protocols, researchers can effectively leverage this intermediate to accelerate the development of novel therapeutics for a wide range of diseases.
References
- Pipzine Chemicals. This compound.
- Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of 2-Chloro-3-Fluoro-6-Picoline in Advancing Pharmaceutical Research.
- O'Hagan, D. (2008). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- PubChem. 2-Chloro-6-(trifluoromethyl)pyridine.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- MDPI. (2021).
- MDPI. (2023).
- PubChem. This compound.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 89855-36-9 | Properties, Applications, Safety, Supplier China [pipzine-chem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C6H2ClF4N | CID 45790558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Kinase Inhibitors from 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of the 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing heterocycles is a cornerstone of rational drug design. The trifluoromethylpyridine moiety, in particular, has emerged as a privileged scaffold in the development of novel therapeutics, especially kinase inhibitors.[1][2] The trifluoromethyl group (-CF3) imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins.[3] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key starting material for the synthesis of potent and selective kinase inhibitors. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and showcase the versatility of this building block in accessing diverse kinase inhibitor chemotypes. The reactivity of the chloro and fluoro substituents on the pyridine ring allows for sequential and regioselective functionalization, making it an ideal starting point for the construction of complex molecular architectures.[4]
Core Synthetic Strategy: Building the Pyrazolo[3,4-b]pyridine Core
A prevalent and highly effective strategy for elaborating this compound into a kinase inhibitor scaffold is the construction of a fused pyrazolo[3,4-b]pyridine ring system. This bicyclic heterocycle is a well-established "hinge-binding" motif found in numerous approved and clinical-stage kinase inhibitors.[5][6] The general synthetic approach involves two key transformations: nucleophilic aromatic substitution (SNAr) to introduce a hydrazine moiety, followed by a cyclocondensation reaction to form the pyrazole ring.
The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the 2-position of the starting material for nucleophilic attack. The chlorine atom at this position is a good leaving group, facilitating the initial substitution with hydrazine. The subsequent intramolecular cyclization is typically achieved by reacting the intermediate hydrazinylpyridine with a suitable three-carbon electrophile.
Sources
- 1. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. WO2010146127A1 - Phosphonates synthons for the synthesis of phosphonates derivatives showing better bioavailability - Google Patents [patents.google.com]
- 4. This compound | CAS 89855-36-9 | Properties, Applications, Safety, Supplier China [pipzine-chem.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine characterization
Part 1: Executive Summary & Strategic Approach
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (C₆H₂ClF₄N) is a highly functionalized heterocyclic building block, critical in the synthesis of next-generation agrochemicals (SDHI fungicides) and fluorinated pharmaceuticals. Its structural complexity—featuring three electron-withdrawing groups (EWGs)—imparts unique physicochemical properties that challenge standard analytical workflows.
The Analytical Challenge:
-
Electronic Deficit: The cumulative effect of the -Cl, -F, and -CF₃ groups renders the pyridine nitrogen non-basic (predicted pKa < 0). Standard HPLC methods relying on pH-dependent retention shifts are ineffective.
-
Volatility: The perfluorinated moieties increase volatility, making GC the preferred assay method, yet thermal lability of the C-Cl bond requires careful inlet optimization.
-
Regioisomerism: Distinguishing the 3-fluoro isomer from potential 4-fluoro or 5-fluoro byproducts requires high-resolution structural elucidation (NMR).
The Solution:
This protocol details a multi-modal characterization strategy combining GC-FID/MS for purity, Reverse-Phase HPLC for hydrolysis monitoring, and
Part 2: Physicochemical Profile & Safety
Before method development, the analyte's properties must be understood to prevent artifact generation (e.g., hydrolysis in diluent).
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₆H₂ClF₄N | MW: 199.53 g/mol |
| Boiling Point | ~170–180°C (Predicted) | Suitable for GC analysis. |
| Solubility | High in MeOH, ACN, DCM; Low in Water. | Use ACN or MeOH as diluents. |
| Reactivity | C-2 Chlorine is labile (SnAr active). | Avoid protic solvents (water/alcohols) in GC samples to prevent solvolysis artifacts. |
| pKa | < 1.0 (Very Weak Base) | Analyte remains neutral in standard acidic HPLC mobile phases. |
Safety Warning: Fluorinated pyridines are potent skin irritants and lachrymators. All handling must occur in a fume hood.
Part 3: Analytical Protocols
Method A: Gas Chromatography (GC-FID/MS) – Purity & Assay
Primary method for raw material release and organic impurity profiling.
Rationale: The molecule's volatility and lack of polar functional groups (like -OH or -NH2) make GC superior to LC for resolution.
Instrument Parameters:
-
System: Agilent 8890 GC or equivalent with FID (Assay) and MSD (ID).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Why: The 5% phenyl phase provides selectivity for halogenated aromatics without excessive retention. "UI" (Ultra Inert) is critical to prevent adsorption of the pyridine nitrogen.
-
-
Inlet: Split/Splitless at 250°C.
-
Split Ratio: 50:1 (High split essential to prevent column overload and peak fronting common with fluorinated compounds).
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 2 min (Focuses volatile impurities).
-
Ramp 15°C/min to 200°C.
-
Ramp 30°C/min to 280°C (Burn out).
-
Sample Preparation:
-
Diluent: Dichloromethane (DCM) or Acetonitrile (HPLC Grade). Avoid Methanol to prevent methoxy-substitution of the Cl group in the inlet.
-
Concentration: 1.0 mg/mL.
System Suitability Criteria:
-
Tailing Factor (Tf): 0.9 – 1.2 (Strict control required; tailing indicates active site adsorption).
-
Resolution (Rs): > 2.0 between main peak and nearest isomer impurity.
Method B: High-Performance Liquid Chromatography (HPLC-UV)
Secondary method for monitoring hydrolysis (2-OH impurity) and non-volatile byproducts.
Rationale: The 2-chloro group is susceptible to hydrolysis, forming the 2-pyridone derivative. This species is non-volatile and will not elute in GC, necessitating HPLC.
Protocol:
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm).
-
Alternative: If isomer separation is difficult, switch to a PFP (Pentafluorophenyl) column for fluorine-fluorine interaction selectivity.
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 260 nm (Pyridine
transition). -
Flow Rate: 1.0 mL/min.
Method C: F-NMR Spectroscopy – Structural Authentication
The "Gold Standard" for confirming the 3-F vs. 4-F/5-F regiochemistry.
Rationale: Proton NMR (
Experimental Setup:
-
Solvent: CDCl₃ (Chloroform-d).
-
Internal Standard:
-Trifluorotoluene ( -63.7 ppm). -
Pulse Sequence: zgfig (Inverse gated decoupling) to suppress NOE for quantitative integration.
Spectral Interpretation (Expected):
-
Signal 1 (-CF₃):
~ -68 ppm (Singlet or doublet due to long-range coupling). Integration = 3F. -
Signal 2 (-F):
~ -120 to -130 ppm. Integration = 1F. -
Coupling (
): Look for through-space or through-bond coupling ( or ) between the CF₃ and the ring F.-
Diagnostic: If F is at position 3 (ortho to Cl, para to CF₃ logic in connectivity), the coupling pattern will differ significantly from a 4-fluoro isomer (meta to CF₃).
-
Part 4: Visualization & Logic Flows
Figure 1: Analytical Decision Matrix
This logic flow guides the analyst in selecting the correct method based on the sample state and data requirement.
Caption: Decision tree for selecting analytical techniques based on specific characterization needs (Purity vs. Identity vs. Stability).
Figure 2: NMR Coupling Logic
Visualizing the specific interactions that validate the structure.
Caption: Structural connectivity highlighting the diagnostic
Part 5: References & Authority
-
Agilent Technologies. GC Analysis of Halogenated Hydrocarbons using Agilent J&W DB-624 Ultra Inert. Application Note. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Chloro-6-(trifluoromethyl)pyridine (Proxy). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Standard text for
F coupling constants).
1H NMR spectrum of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Application Note: Structural Elucidation and Purity Assessment of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine via 1H NMR
Introduction & Scope
This compound is a critical halogenated heterocyclic intermediate, widely employed in the synthesis of agrochemicals (e.g., Picolinafen) and pharmaceutical scaffolds.[1] The unique combination of three distinct halogenated motifs—a chlorine atom, a fluorine atom, and a trifluoromethyl group—on a pyridine core creates a complex electronic environment.
For researchers and process chemists, the
This Application Note provides a definitive protocol for the acquisition, processing, and interpretation of the
Structural Analysis & Spin System
Before acquisition, it is vital to understand the spin system to predict the spectral topology.
-
Substituents:
-
Protons:
-
Pos 4 (
): Vicinal to F-3; Vicinal to H-5. -
Pos 5 (
): Vicinal to H-4; Adjacent to .[1]
-
The Spin System:
This is effectively an AMX system (or ABX depending on the field strength), where A and M are protons and X is the fluorine at position 3. The
Experimental Protocol
To ensure reproducibility and resolution of fine coupling constants, follow this standardized protocol.
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred over DMSO- to minimize viscosity-induced line broadening and prevent solvent peak overlap with the aromatic region (7.0–8.5 ppm). -
Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations may induce stacking effects, shifting aromatic signals.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., KF, NaCl) often carried over from halogen-exchange (HALEX) reactions.[1]
Acquisition Parameters (Standard 400/500 MHz)
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (Standard) | 30° flip angle for quantitative accuracy.[1] |
| Relaxation Delay (D1) | Essential for accurate integration of aromatic protons with long | |
| Spectral Width | 12–14 ppm | Covers aromatic region and potential acidic impurities. |
| Scans (NS) | 16 or 32 | Sufficient S/N ratio for >10 mg samples. |
| Temperature | 298 K (25°C) | Standardized for chemical shift reproducibility. |
| Advanced Option | zg19f (Decoupled) | Highly Recommended: |
Spectral Interpretation Guide
The Characteristic Spectrum
In a standard coupled spectrum, the two aromatic protons (
Table 1: Chemical Shift and Coupling Assignments (in
| Position | Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| H-4 | 7.60 – 7.75 | dd (Doublet of Doublets) | The large F-H coupling dominates.[1] If | |
| H-5 | 7.80 – 7.95 | ddq (Doublet of Doublets of Quartets) | Usually appears as a broadened dd.[1] The coupling to |
*Note: Exact shifts vary slightly with concentration. Values are predicted based on substituent additivity constants for pyridine derivatives [1, 2].
Diagnostic "Fingerprint" for Purity
-
Impurity A (Starting Material): 2,3,6-Trichloro-5-(trifluoromethyl)pyridine.[1][6] Absence of H-4/H-5 signals (replaced by a singlet if only one H remains, or different splitting).
-
Impurity B (Isomer): 2-Chloro-6-fluoro-3-(trifluoromethyl)pyridine.[1] Coupling patterns change drastically due to the change in F-H proximity.
The Power of F Decoupling
To unequivocally confirm the structure, run a
-
Result: The complex "dd" signals at H-4 and H-5 will collapse into clean doublets (only
remains). -
Benefit: This collapse proves that the additional splitting is caused by Fluorine, validating the presence of the F-substituent on the ring.
Workflow Visualization
The following diagram outlines the logical flow for assessing the quality of the synthesized material.
Figure 1: Decision tree for the structural verification of fluorinated pyridines via NMR.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
-
Dolin, C., et al. (2015).[7] "Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds." World Intellectual Property Organization, WO2015151116A2. Link (Provides analogous spectral data for trifluoromethyl-pyridines).
-
ChemicalBook. (2023). "2-Chloro-3-(trifluoromethyl)pyridine NMR Spectrum." Link (Used for comparative shift analysis of the pyridine core).
-
Reich, H. J. (2023). "WinPLT NMR Coupling Constants." University of Wisconsin-Madison Chemistry. Link (Authoritative source for F-H coupling magnitudes).
Disclaimer: This protocol is intended for research purposes. Always consult the Safety Data Sheet (SDS) for this compound before handling, as halogenated pyridines can be toxic and skin irritants.[1]
Sources
- 1. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 89855-36-9 | Properties, Applications, Safety, Supplier China [pipzine-chem.com]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. pubs.aip.org [pubs.aip.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
mass spectrometry of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Application Note: High-Resolution Mass Spectrometry Profiling of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Introduction & Scope
This compound (CAS: 1159512-39-6) is a critical halogenated heterocyclic building block used extensively in the synthesis of next-generation agrochemicals (herbicides/fungicides) and fluorinated pharmaceuticals. Its unique substitution pattern—combining a reactive chloro- group for coupling, a fluoro- group for metabolic stability, and a trifluoromethyl moiety for lipophilicity—makes it a high-value intermediate.
However, the synthesis of this compound often yields regioisomers (e.g., 2-chloro-6-fluoro- isomers) and partially fluorinated byproducts. Accurate mass spectrometry (MS) protocols are essential to distinguish these isomers and quantify trace impurities to meet regulatory standards (e.g., ICH Q3A).[1][2]
This guide provides a dual-method approach:
-
GC-MS (EI) for routine purity analysis and structural confirmation.[1][2]
-
LC-MS/MS (ESI) for trace impurity profiling and degradation studies.
Chemical Profile & Safety
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1159512-39-6 |
| Formula | C₆H₂ClF₄N |
| Molecular Weight | 199.53 g/mol |
| Monoisotopic Mass | 198.98 Da ( |
| Physical State | Low-melting solid or liquid (dependent on purity) |
| Hazards | Toxic if swallowed (H301), Skin Irritant (H315), Eye Irritant (H319) |
Safety Precaution: This compound is volatile and toxic.[1][2] All MS sample preparation must occur in a fume hood.[1][2] Mass spectrometer exhaust must be vented to a filtered extraction system.[1][2]
Protocol A: GC-MS Analysis (Electron Ionization)
Objective: Structural confirmation via fragmentation fingerprinting and purity assessment.
Experimental Configuration
-
Instrument: Agilent 8890 GC coupled with 5977B MSD (or equivalent single quadrupole).
-
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1][2]
-
Inlet: Split/Splitless @ 250°C. Split ratio 50:1.
-
Ion Source: Electron Ionization (EI) @ 70 eV.[1][2][3] Source Temp: 230°C.[1][2][3]
Temperature Program
-
Initial: 50°C (Hold 1 min) to prevent solvent tailing.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 40°C/min to 280°C (Hold 3 min) to elute heavy oligomers.
Workflow Diagram
Figure 1: GC-MS analytical workflow for volatile halogenated pyridines.[4][5]
Structural Elucidation & Fragmentation Logic
Understanding the fragmentation of CAS 1159512-39-6 is critical for distinguishing it from isomers.[1] The electron impact (EI) spectrum is dominated by the stability of the pyridine ring and the lability of the halogen substituents.[2]
Key Diagnostic Ions
| m/z (approx) | Ion Identity | Origin/Mechanism | Relative Abundance |
| 199 / 201 | Molecular Ion (Characteristic Cl isotope pattern 3:1) | High | |
| 180 / 182 | Loss of Fluorine (Rare in aromatics, but possible) | Low | |
| 164 | Heterolytic cleavage of C-Cl bond | Medium | |
| 130 / 132 | Diagnostic: Loss of trifluoromethyl radical | Base Peak (Likely) | |
| 103 | Loss of Cl and CF3 (Pyridine ring skeleton) | High |
Mechanistic Pathway
The trifluoromethyl group (
Figure 2: Proposed EI fragmentation pathway. The loss of CF3 is the primary diagnostic transition.[2]
Protocol B: LC-MS/MS Analysis (Electrospray Ionization)
Objective: Detection of non-volatile precursors (e.g., carboxylic acids) and trace quantification in biological matrices.
Experimental Configuration
-
Instrument: Triple Quadrupole (QqQ) MS (e.g., Sciex 6500+ or Agilent 6495).[1][2]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]
-
Ionization: ESI Positive Mode (
).
MRM Transitions (Quantitation)
Since the pyridine nitrogen is weakly basic, protonation occurs readily.[1][2]
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Purpose |
| 200.0 ( | 131.0 | 25 | Quantifier (Loss of |
| 200.0 | 165.0 | 15 | Qualifier (Loss of Cl) |
| 202.0 ( | 133.0 | 25 | Isotope Confirmation |
Note: If sensitivity in ESI+ is low due to the electron-withdrawing effects of
Data Interpretation & Troubleshooting
Distinguishing Isomers
The primary challenge is distinguishing the target (2-Cl, 3-F, 6-CF3) from its regioisomer (2-Cl, 6-F, 3-CF3).
-
Retention Time: The 3-fluoro isomer typically elutes earlier on non-polar GC columns compared to the 6-fluoro isomer due to shielding effects on the nitrogen dipole.[2]
-
Fragmentation Ratio: Compare the ratio of
. Steric hindrance around the -Cl group varies between isomers, altering the bond dissociation probability.[2]
Common Contaminants
-
Hydrolysis Product: 2-Hydroxy-3-fluoro-6-(trifluoromethyl)pyridine (m/z 181).[1] Seen if samples are stored in wet solvents.[1][2]
-
Dimerization: Check for [2M+H]+ adducts in LC-MS at high concentrations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45790558, this compound.[1] Retrieved from [Link][1][6]
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide.[1][2] Academic Press.[1][2] (General reference for Halogenated Pyridine fragmentation rules).
-
U.S. EPA CompTox Chemicals Dashboard. this compound Details.[1][6] Retrieved from [Link][1][6]
Sources
- 1. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H2ClF4N | CID 45790558 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine by Vacuum Distillation
An Application Guide for Researchers
Abstract
This comprehensive application note provides a detailed protocol for the purification of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine, a critical heterocyclic intermediate in the synthesis of advanced pharmaceutical and agrochemical agents. Due to the high boiling point and potential for thermal degradation of halogenated pyridines, standard atmospheric distillation is often unsuitable. This guide establishes vacuum distillation as the preferred method for achieving high purity, which is paramount for the success of subsequent synthetic transformations. We will detail the rationale for method selection, provide a step-by-step experimental protocol, outline critical safety considerations, and offer troubleshooting guidance.
Introduction: The Rationale for High-Purity Distillation
This compound is a highly functionalized pyridine derivative. The unique combination of chloro, fluoro, and trifluoromethyl substituents makes it a versatile building block in medicinal chemistry and crop science.[1][2] Impurities from the synthesis of this intermediate, such as isomers or incompletely reacted starting materials, can lead to significant side reactions, reduced yields, and complex purification challenges in downstream applications.
The purification of such intermediates is therefore not a trivial step but a critical control point in the overall synthetic route. Distillation separates components of a liquid mixture based on differences in their boiling points.[3][4] For compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at elevated temperatures, distillation under reduced pressure (vacuum distillation) is the ideal purification technique.[3][5] By lowering the system pressure, the boiling point of the compound is significantly reduced, allowing for efficient vaporization and separation at a much lower temperature, thereby preserving its chemical integrity.[3][4][5]
Physicochemical & Safety Profile
A thorough understanding of the compound's properties is essential for developing a safe and effective purification protocol. While specific data for the title compound is sparse, we can infer its characteristics from closely related structural isomers and analogs.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Atmospheric Boiling Point (°C) | Boiling Point under Vacuum (°C / mmHg) |
| This compound | C₆H₂ClF₄N | 199.53 | Estimated >150°C | Not available, protocol aims to determine |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C₆H₂ClF₄N | 199.53 | Not available | 50-55 °C / 11 mmHg[6] |
| 2-Chloro-3-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | 166-168°C[7] | Not available |
| 2-Fluoro-6-(trifluoromethyl)pyridine | C₆H₄F₄N | 165.09 | ~143°C[8] | Not available |
The data from structural analogs strongly suggests that the atmospheric boiling point of the target compound is well over 150°C, a temperature at which thermal decomposition becomes a significant risk.[5] A patent describing the purification of a similar compound specifies vacuum rectification at 90-120°C under a pressure of -0.070 to -0.096 MPa (approx. 50-70 mmHg), reinforcing the suitability of this method.[9]
Essential Safety & Handling (EHS)
Working with halogenated trifluoromethylpyridines requires strict adherence to safety protocols.
-
Hazard Profile: This class of compounds is often harmful or fatal if swallowed and can cause serious eye irritation.[10] Skin and respiratory system irritation are also potential hazards.[10] All handling must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical splash goggles with a full-face shield.[6][11]
-
Thermal Decomposition: At elevated temperatures, or in case of fire, these compounds can decompose to release highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx).[8][12]
-
Vacuum Safety: Vacuum distillation poses an implosion risk. Crucially, inspect all glassware for any cracks, scratches, or defects before assembly. [13] It is highly recommended to use a blast shield around the apparatus during the procedure.
Experimental Protocol: Vacuum Distillation
This protocol is designed for the purification of this compound on a laboratory scale (5-50 g).
Materials & Equipment
-
Chemicals:
-
Crude this compound
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (if pre-drying is needed)
-
High-vacuum grease
-
Dry ice and acetone (or isopropanol) for the cold trap
-
-
Glassware & Hardware:
-
Two-neck round-bottom flask (distillation pot)
-
Magnetic stir bar
-
Claisen adapter (essential for preventing bumping into the condenser)[13]
-
Short-path distillation head with condenser and vacuum takeoff
-
Thermometer and thermometer adapter
-
Single-neck round-bottom flasks (receiving flasks)
-
Glass funnel
-
Keck clips for securing joints
-
Heating mantle
-
Magnetic stirrer hotplate
-
Laboratory jack
-
Thick-walled vacuum tubing
-
Cold trap (Dewar-style)
-
Vacuum pump (two-stage rotary vane pump recommended)
-
Manometer or digital vacuum gauge
-
Blast shield
-
Workflow Diagram
Caption: Overall workflow for the purification process.
Step-by-Step Methodology
Step 1: Pre-Drying the Crude Material (if required) Causality: Water can interfere with the distillation by forming azeotropes or causing pressure fluctuations. Fluorinated compounds can also be sensitive to moisture.[14]
-
If the crude product is a solid or oil containing residual water or high-boiling solvents, dissolve it in a suitable low-boiling solvent like dichloromethane or diethyl ether.
-
Add an anhydrous drying agent (e.g., MgSO₄), swirl, and let it stand for 15-20 minutes.
-
Filter off the drying agent.
-
Remove the low-boiling solvent using a rotary evaporator to yield the dry, crude product.
Step 2: Apparatus Assembly
-
Place the heating mantle and magnetic stirrer on a lab jack.
-
Clamp the two-neck distillation flask securely, ensuring it is well-seated in the heating mantle. Add the crude product and a magnetic stir bar. Note: Boiling chips are ineffective under vacuum and must not be used.[13]
-
Lightly and evenly apply high-vacuum grease to all ground-glass joints.
-
Fit the Claisen adapter into the central neck of the distillation flask. Place the thermometer adapter and thermometer in one of the top necks of the Claisen adapter. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Attach the short-path distillation head to the other neck of the Claisen adapter.
-
Attach a pre-weighed receiving flask to the end of the distillation head. Secure all joints with Keck clips.
-
Connect the condenser to a chilled water source (inlet at the bottom, outlet at the top).
-
Using thick-walled vacuum tubing, connect the vacuum takeoff on the distillation head to the cold trap. Connect the other side of the cold trap to the vacuum pump. Place the manometer between the trap and the pump.
-
Fill the cold trap Dewar with a slurry of dry ice and acetone or isopropanol.
-
Position the blast shield in front of the assembled apparatus.
Caption: Diagram of the vacuum distillation apparatus.
Step 3: Performing the Distillation
-
Turn on the magnetic stirrer to a moderate speed.
-
Turn on the vacuum pump. The system pressure should begin to drop. Monitor the manometer. A typical pressure for this type of distillation is between 5 and 15 mmHg.
-
Observe the distillation pot for initial bubbling as volatile impurities and dissolved gases are removed. Wait for this to subside and for the pressure to stabilize.
-
Once a stable vacuum is achieved, begin to slowly heat the distillation pot with the heating mantle.
-
Forerun Collection: A small amount of low-boiling impurities may distill first. The vapor temperature will rise and then plateau. Collect this fraction in the initial receiving flask.
-
Main Fraction Collection: As heating continues, the vapor temperature will rise again and stabilize at the boiling point of the target compound at the given pressure. Quickly and carefully vent the system, switch to a new, pre-weighed receiving flask, and re-establish the vacuum to collect the pure product.
-
Record the stable temperature reading and the pressure from the manometer. The boiling point of a pure compound should remain relatively constant during distillation, though minor pressure fluctuations may cause slight temperature changes.[13]
-
Continue collecting the main fraction until the temperature starts to drop or rise sharply, indicating the product is nearly gone or higher-boiling impurities are beginning to distill.
Step 4: Shutdown Procedure
-
Crucially, remove the heating mantle and allow the system to cool down under vacuum. Never admit air to a hot system, as this can cause autoignition of flammable vapors or oxidation of the product.
-
Once the apparatus has cooled to room temperature, turn off the vacuum pump.
-
Slowly and carefully vent the system to atmospheric pressure (e.g., by opening the stopcock on the receiving flask adapter or removing the tubing from the pump). A sudden influx of air can cause a pressure shock.
-
Turn off the condenser water and disassemble the glassware.
-
Weigh the receiving flask containing the purified product to determine the yield.
-
Confirm the purity of the collected fraction using appropriate analytical techniques (e.g., GC-MS, ¹H and ¹⁹F NMR).
Troubleshooting
Table 2: Common Problems and Solutions in Vacuum Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping/Foaming | Heating too rapidly; ineffective stirring. | Reduce heating rate; ensure vigorous stirring. A Claisen adapter is key to preventing bumped liquid from contaminating the distillate. |
| Inability to Achieve Low Pressure | Leaks in the system; poor pump performance. | Check that all joints are properly greased and sealed. Ensure tubing is intact. Check pump oil and performance. |
| No Distillate at Expected Temp. | Pressure is too high; thermometer placed incorrectly; blockage. | Verify vacuum level with a manometer. Ensure the thermometer bulb is correctly positioned. Check for any blockages. |
| Product Solidifies in Condenser | Compound has a high melting point; condenser water is too cold. | Turn off the condenser water temporarily or use warmer water. Gently heat the outside of the condenser with a heat gun to melt the solid. |
| Unstable Vacuum Reading | Leak in the system; outgassing from the sample; pump issue. | Check all connections. Allow more time for the system to degas before heating. Check the cold trap and pump. |
Conclusion
This application note provides a robust and reliable protocol for the purification of this compound using vacuum distillation. By carefully controlling pressure and temperature, this technique effectively separates the target compound from non-volatile residues and other impurities while minimizing the risk of thermal degradation. The successful implementation of this method yields a high-purity product, which is essential for researchers and professionals in the pharmaceutical and agrochemical industries to ensure the integrity and success of their synthetic endeavors.
References
-
Site-Selective C–H Fluorination of Pyridines and Diazines with AgF2 . Organic Syntheses. [Link]
- CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
- Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5....
-
2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet . Jubilant Ingrevia Limited. [Link]
-
Drying and distilling pyridine . Reddit r/OrganicChemistry. [Link]
-
2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 . PubChem. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process . National Institutes of Health (NIH). [Link]
-
Vacuum distillation . Wikipedia. [Link]
-
Photoactivated Pyridine Directed Fluorination through Hydrogen Atom Transfer . The Journal of Organic Chemistry. [Link]
-
Chemists develop new synthesis method for producing fluorinated piperidines . University of Münster. [Link]
-
Vacuum Distillation . Organic Chemistry Lab Techniques (YouTube). [Link]
-
2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE . Cohizon Life Sciences. [Link]
- Preparation of \trifluoromethyl\pyridines.
-
What is Vacuum Distillation & How Does it Work? . Lechler. [Link]
-
5.4C: Step-by-Step Procedures for Vacuum Distillation . Chemistry LibreTexts. [Link]
Sources
- 1. This compound | CAS 89855-36-9 | Properties, Applications, Safety, Supplier China [pipzine-chem.com]
- 2. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 5. youtube.com [youtube.com]
- 6. 3-氯-2-氟-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 [chemicalbook.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 10. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
[1]
Welcome to the Advanced Synthesis Support Hub. Subject Molecule: 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS: 1099598-11-4 / 39891-02-6 analogs) Application: Critical intermediate for herbicides (e.g., substituted picolinates) and fluorinated pharmaceuticals.[1]
This guide addresses the technical hurdles in synthesizing this motif. While various routes exist, the most common industrial and laboratory bottlenecks occur during the Chlorination of the 2-hydroxy precursor (using POCl
Part 1: Troubleshooting The Chlorination Workflow
Primary Route: Conversion of 3-fluoro-6-(trifluoromethyl)pyridin-2-ol (or its pyridone tautomer) to the 2-chloro target using Phosphorus Oxychloride (POCl
Issue 1: Reversion to Starting Material (Hydrolysis)
Symptom: LC-MS shows a persistent peak at [M-Cl+OH] (Mass ~181) after workup, despite full conversion appearing on TLC/IPC during the reaction.
Diagnosis: The C2-Chlorine bond in electron-deficient pyridines (activated by the C6-CF
-
Root Cause: Quenching POCl
with water generates HCl and heat.[1] If the pH drops too low (< 1) or the temperature spikes, the 2-chloro product hydrolyzes back to the pyridone. -
Correction:
-
Inverse Quench: Always pour the reaction mixture into ice water/base, never water into the reaction.
-
Temperature Control: Maintain quench temperature < 10°C.
-
Buffer: Quench into a biphasic mixture containing NaOAc or weak NaHCO
to neutralize HCl immediately, preventing acid-catalyzed hydrolysis.
-
Issue 2: "Sticky" Intermediates (Phosphoryl Adducts)
Symptom: Reaction stalls at 90% conversion. A peak corresponding to the dichlorophosphate intermediate is visible. Diagnosis: Incomplete deoxygenation.[1] The mechanism proceeds via an intermediate dichlorophosphate ester which must be eliminated by chloride attack.
-
Root Cause: Insufficient chloride source or lack of a base catalyst to activate the POCl
. -
Correction:
Issue 3: Dimer Formation
Symptom: High molecular weight impurity (Mass ~362) appearing as a late-eluting peak.[1] Diagnosis: Formation of the ether-linked dimer (2,2'-oxybis(3-fluoro-6-(trifluoromethyl)pyridine)).[1]
-
Root Cause: Presence of unreacted starting material (pyridone) reacting with the newly formed product under basic conditions.[1]
-
Correction: Ensure complete consumption of the starting material before any basification steps. Avoid using strong bases (NaOH/KOH) during the reaction phase; stick to organic bases like Diisopropylethylamine (DIPEA) if a base is required.[1]
Part 2: Troubleshooting The Halogen Exchange (Halex)
Alternative Route: Starting from 2,3-dichloro-6-(trifluoromethyl)pyridine and using KF/CsF to introduce fluorine.[1]
Issue 4: Regioselectivity Failure (The "Wrong Isomer" Problem)
Symptom: Product mixture contains significant amounts of 2-fluoro-3-chloro-6-(trifluoromethyl)pyridine.[1]
Diagnosis: S
-
Mechanism: In pyridine systems, the C2 and C6 positions (ortho to Nitrogen) are significantly more activated for nucleophilic attack than the C3 position (meta).[1]
-
The Problem: If you start with 2,3-dichloro-6-(trifluoromethyl)pyridine, the fluoride will preferentially attack C2 first, removing the chlorine you intended to keep.
-
Solution: This route is chemically "uphill" for the specific 2-Cl, 3-F target.
-
Workaround: Synthesize the 2,3-difluoro analog first (complete Halex), and then perform a selective hydro-de-fluorination or selective chlorination using HCl/LiCl, exploiting the fact that C2 is also more labile for the reverse reaction (Cl replacing F).[1]
-
Issue 5: Over-Fluorination
Symptom: Presence of 2,3-difluoro-6-(trifluoromethyl)pyridine.[1] Diagnosis: Reaction temperature too high or reaction time too long.[1]
-
Correction: If attempting selective exchange at C3 (rarely successful directly), lower temperature and use phase transfer catalysts (e.g., tetraphenylphosphonium bromide) to control kinetics. However, see "Issue 4"—this is often an intrinsic pathway limitation.
Part 3: Optimized Experimental Protocol
Recommended Workflow: Dehydroxy-Chlorination Route This protocol minimizes hydrolysis and dimerization risks.[1]
Reagents:
-
Precursor: 3-Fluoro-6-(trifluoromethyl)pyridin-2-ol (1.0 eq)[1]
-
Reagent: POCl
(3.0 - 5.0 eq)[1] -
Catalyst: DMF (0.1 eq) or Imidazole (0.1 eq)[1]
-
Solvent: Toluene (optional, or run neat)[1]
Step-by-Step:
-
Setup: Charge precursor and catalyst into a dry reactor under N
. -
Addition: Add POCl
dropwise at room temperature. (Exothermic).[1] -
Reaction: Heat to 90–105°C . Monitor by HPLC/GC.
-
Checkpoint: Look for the disappearance of the starting material peak. If stalled >4 hours, add 0.1 eq PCl
.[1]
-
-
Workup (Critical Step):
-
Cool reaction mass to 20°C.
-
Prepare a separate vessel with Ice/Water (5x volume) and maintain < 5°C.
-
Slowly quench the reaction mass into the ice water.
-
Optional: Add DCM or Toluene immediately to extract the product as it forms, protecting it from the aqueous acid.
-
-
Neutralization: Adjust pH to 5–6 using saturated NaHCO
or 20% NaOH (keep temp < 10°C). Do not exceed pH 8 (risk of hydrolysis). -
Isolation: Separate organic layer, dry over MgSO
, and concentrate.
Part 4: Impurity Profile & Logic Tree
Impurity Data Table
| Impurity Name | Structure Description | Origin | Mass Shift (vs Target) |
| Start Material (SM) | 2-Hydroxy-3-fluoro-6-CF | Incomplete Rxn / Hydrolysis | -18 (Cl |
| Dichlorophosphate | Intermediate ester | Incomplete Deoxygenation | +80 (approx) |
| Dimer | O-bridged dipyridine | Base-catalyzed coupling | +163 |
| Difluoro Analog | 2,3-difluoro-6-CF | Over-reaction (Halex route) | -16 (Cl |
| Isomer | 2-Fluoro-3-chloro-6-CF | Regio-scrambling (Halex) | 0 (Isomer) |
Troubleshooting Logic Diagram
Caption: Decision logic for the chlorination of 3-fluoro-6-(trifluoromethyl)pyridin-2-ol, highlighting critical control points for hydrolysis and incomplete conversion.
Part 5: References
-
Dow AgroSciences LLC. (2009).[1] 2-Alkoxy-6-trifluoromethylpyridines.[1] US Patent 7,605,268.[1] Link
-
Jubilant Life Sciences Ltd. (2015).[1] Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. WO2015151116A2.[1] Link
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (Mechanistic reference for POCl3 activation). Link
-
Royal Society of Chemistry. (2020).[1] Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine.... Journal of the Chemical Society, Perkin Transactions 1. (Reference for Halex selectivity issues). Link
-
National Institutes of Health (PubChem). 2-Chloro-6-(trifluoromethyl)pyridine Compound Summary. (Safety and Physical Data). Link
avoiding multi-chlorinated by-products in pyridine synthesis
A Researcher's Guide to Eliminating Multi-Chlorinated By-products in Pyridine Synthesis
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formation of multi-chlorinated by-products during their synthetic routes. As a senior application scientist, I understand the critical importance of purity and selectivity in your work. This document provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions to help you achieve clean and efficient pyridine synthesis.
Troubleshooting Guide: Isolating and Resolving By-product Formation
This section addresses specific issues you may be facing in your experiments, providing explanations and actionable solutions based on established chemical principles.
Q1: I'm observing significant amounts of di- and tri-chlorinated pyridines in my final product. What are the primary causes?
The formation of multi-chlorinated by-products in pyridine synthesis is a common challenge, often stemming from the high reactivity of the pyridine ring once it has been initially chlorinated. The introduction of an electron-withdrawing chlorine atom deactivates the ring towards further electrophilic substitution, but under forcing reaction conditions, over-chlorination can still readily occur.
Several factors can contribute to this issue:
-
Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) is a primary driver of multi-chlorination.
-
High Reaction Temperatures: Elevated temperatures provide the necessary activation energy for subsequent chlorination reactions to occur, even on a deactivated ring.
-
Non-selective Catalysts: Certain catalysts may not offer sufficient selectivity for mono-chlorination, promoting further reaction.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, even with stoichiometric amounts of reagents, can lead to the slow formation of over-chlorinated products.
To address this, a careful evaluation of your reaction parameters is essential.
Q2: How can I adjust my current protocol to favor the formation of mono-chlorinated pyridine?
Optimizing your existing protocol is often the most direct approach to improving selectivity. Here are key parameters to investigate:
Table 1: Key Parameters for Optimizing Mono-chlorination Selectivity
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of pyridine relative to the chlorinating agent. | This ensures the chlorinating agent is the limiting reactant, minimizing the chance of multiple chlorinations on a single pyridine molecule. |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate. | Lower temperatures decrease the likelihood of overcoming the activation energy for subsequent chlorinations of the deactivated ring. |
| Addition Rate | Add the chlorinating agent slowly and in a controlled manner. | This prevents localized high concentrations of the chlorinating agent, which can lead to over-chlorination. |
| Solvent | Choose a solvent that can modulate the reactivity of the chlorinating agent. | For example, using a less polar solvent can sometimes temper the reactivity of highly electrophilic chlorinating species. |
Experimental Protocol: Controlled Mono-chlorination of Pyridine
-
Reaction Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a condenser, dissolve pyridine in a suitable solvent (e.g., carbon tetrachloride) and cool the mixture in an ice bath.
-
Reagent Preparation: Prepare a solution of the chlorinating agent (e.g., sulfuryl chloride) in the same solvent in the dropping funnel.
-
Slow Addition: Add the chlorinating agent solution dropwise to the cooled pyridine solution over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10°C.
-
Monitoring: Monitor the reaction progress by GC-MS to determine the optimal reaction time for maximizing the yield of the mono-chlorinated product while minimizing di- and tri-chlorinated by-products.
-
Quenching: Once the desired conversion is reached, quench the reaction by carefully adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate).
-
Work-up and Purification: Proceed with standard extraction and purification procedures, such as fractional distillation or column chromatography, to isolate the desired mono-chlorinated pyridine.
Q3: Are there alternative, more selective chlorinating agents I should consider?
Absolutely. The choice of chlorinating agent can have a profound impact on the selectivity of your reaction. While traditional agents like chlorine gas can be aggressive, several alternatives offer better control.
-
N-Chlorosuccinimide (NCS): NCS is a milder and more selective chlorinating agent for many heterocyclic compounds. Reactions with NCS often proceed under less harsh conditions and can provide higher yields of the mono-chlorinated product.
-
Sulfuryl Chloride (SO₂Cl₂): While it can also lead to over-chlorination if not controlled, SO₂Cl₂ is often more manageable than chlorine gas. Its reactivity can be tuned by adjusting the temperature and solvent.
-
Trichloroisocyanuric Acid (TCCA): TCCA is another solid, easy-to-handle chlorinating agent that can offer improved selectivity in certain applications.
The choice of the best reagent will depend on the specific pyridine derivative you are working with and your experimental setup.
Preventative Strategies: Designing Syntheses to Avoid Multi-chlorination
Proactive planning of your synthetic route can be the most effective way to prevent the formation of multi-chlorinated by-products.
Alternative Synthetic Pathways
Instead of direct chlorination, consider building the pyridine ring with the chlorine atom already in place. This often involves condensation reactions. For example, the Hantzsch pyridine synthesis and its variations can be adapted to use chlorinated starting materials to yield a chlorinated pyridine directly.
Workflow for Evaluating Alternative Synthetic Routes
Caption: Decision workflow for selecting a pyridine synthesis strategy.
The Role of Catalysis in Selective Chlorination
The use of a selective catalyst can significantly improve the outcome of a direct chlorination reaction. Catalysts can function by activating the pyridine ring or the chlorinating agent in a controlled manner, favoring mono-substitution.
Research into this area is ongoing, but some promising catalyst systems include:
-
Zeolites: These microporous materials can offer shape selectivity, sterically hindering the formation of bulkier di- and tri-chlorinated products.
-
Lewis Acids: Mild Lewis acids can sometimes be used to activate the chlorinating agent without overly activating the pyridine ring towards multiple substitutions.
When exploring catalytic methods, it is crucial to screen a variety of catalysts and reaction conditions to find the optimal system for your specific substrate.
Frequently Asked Questions (FAQs)
Q: What are the most common positions for multi-chlorination on the pyridine ring?
The positions of subsequent chlorinations are directed by the electronic effects of the first chlorine atom. Since chlorine is an ortho-, para-directing deactivator, the second and third chlorinations will typically occur at the remaining available ortho and para positions relative to the initial chlorine. For example, if the first chlorine is at the 2-position, the second is likely to add at the 4- or 6-position.
Q: How can I effectively separate my desired mono-chlorinated product from the multi-chlorinated by-products?
Separation can be challenging due to the similar physical properties of the chlorinated pyridines.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.
-
Column Chromatography: For smaller scale purifications, silica gel column chromatography is often the method of choice. A careful selection of the eluent system is necessary to achieve good separation.
-
Crystallization: In some cases, it may be possible to selectively crystallize the desired mono-chlorinated product from a suitable solvent system.
Q: What are the potential downstream impacts of these multi-chlorinated impurities in drug development?
The presence of multi-chlorinated impurities can have serious consequences in a pharmaceutical context:
-
Altered Biological Activity: The additional chlorine atoms can change the molecule's shape and electronic properties, potentially leading to off-target effects or a loss of desired activity.
-
Toxicity: Multi-chlorinated aromatic compounds can have different toxicological profiles than their mono-chlorinated counterparts, posing a safety risk.
-
Regulatory Hurdles: Regulatory agencies like the FDA have strict limits on impurity levels in active pharmaceutical ingredients (APIs). The presence of uncharacterized or unacceptable levels of by-products can lead to significant delays or rejection of a drug candidate.
Troubleshooting Logic for By-product Formation
Caption: A step-by-step troubleshooting diagram for pyridine chlorination.
References
-
Pyridine and its Derivatives, Part Two. Science of Synthesis. Available at: [Link]
-
Recent Developments in the Synthesis of Pyridines. Chemistry – An Asian Journal. Available at: [Link]
-
The Hantzsch Pyridine Synthesis. Chemical Reviews. Available at: [Link]
-
Sulfuryl Chloride. PubChem. Available at: [Link]
Technical Support Center: Purification of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
[1]
Department: Specialty Fluorochemicals & Agrochemical Intermediates Support Tier: Level 3 (Senior Application Scientist) Status: Operational[1]
Welcome to the Technical Support Hub
You have reached the advanced troubleshooting center for 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS: 116241-76-6 / Analogous structures). This highly specialized intermediate is critical in the synthesis of next-generation herbicides (e.g., Indaziflam analogs) and fluorinated pharmaceuticals.[1]
Due to the electron-withdrawing nature of the trifluoromethyl group and the mixed halogenation pattern, purification presents unique challenges regarding volatility, hydrolytic instability, and isomer separation .[1]
Below are the resolved support tickets for the most common high-level issues reported by our user base.
Ticket #409: Distillation Efficiency & Azeotrope Management
User Issue: "We are attempting to purify the crude reaction mass (approx. 85% purity) via vacuum distillation. We are struggling to separate the target from the 2,3-difluoro byproduct. The boiling points seem too close."
Technician Response:
The separation of This compound (Target) from its over-fluorinated analog 2,3-Difluoro-6-(trifluoromethyl)pyridine is a classic challenge in Halex reaction workups. The boiling point delta (
Root Cause Analysis
-
Vapor Pressure Convergence: At low vacuum (<5 mbar), the vapor pressure curves of the chloro-fluoro and difluoro species converge, making simple distillation ineffective.[1]
-
Azeotropic Behavior: Fluorinated pyridines frequently form minimum-boiling azeotropes with residual solvents (like Sulfolane or DMSO) or even with their own isomers.[1]
Troubleshooting Protocol
Step 1: Optimize Vacuum Pressure
Do not use maximum vacuum.[1] Operate at a "soft vacuum" (15–25 mbar) to maximize the
-
Target BP: ~85–90°C @ 20 mbar (Estimated).
-
Impurity BP: The difluoro impurity will boil ~5–8°C lower.[1]
Step 2: Column Packing & Reflux Ratio Standard Vigreux columns are insufficient.[1] You require high theoretical plate counts.[1]
-
Equipment: Use a Packed Column (Structured packing like Sulzer or Raschig rings) or a Spun Band Distillation system.[1]
-
Reflux Ratio: Set to 10:1 initially. Collect the "forerun" (difluoro impurity) slowly.[1] Once the head temperature stabilizes at the target plateau, drop the ratio to 3:1 for product collection.[1]
Step 3: Chemical Treatment (The "Scavenger" Method) If distillation fails to remove the last 3-5% of the difluoro impurity, exploit the reactivity difference.[1]
-
The 2-position fluorine in the difluoro impurity is highly labile (SnAr active).[1]
-
Action: Treat the crude oil with a mild amine (e.g., diethylamine) or hydroxide in a biphasic wash before distillation.[1] The difluoro species will convert to a polar aminopyridine/pyridone, which remains in the pot residue during distillation.[1]
Ticket #412: Chromatographic Resolution of Regioisomers
User Issue: "HPLC analysis shows a shoulder peak (RRT 0.98). We suspect it is the regioisomer 2-Chloro-5-fluoro-6-(trifluoromethyl)pyridine.[1] Standard C18 columns are not giving baseline separation."
Technician Response: Isomer separation (3-fluoro vs. 5-fluoro) is difficult because the lipophilicity contributed by the -CF3 group overwhelms the subtle polarity difference of the fluorine position.[1]
Visualizing the Separation Logic
Figure 1: Decision matrix for purification.[1] Note the specific recommendation for PFP phases for fluorinated isomers.
Protocol: The "Fluoro-Select" Method
Standard C18 relies on hydrophobic interaction.[1] For fluorinated isomers, you need pi-pi interaction and shape selectivity .[1]
-
Stationary Phase: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.[1] The fluorine-fluorine interactions between the stationary phase and your analyte provide the necessary selectivity factor (
).[1] -
Mobile Phase: Use Methanol/Water rather than Acetonitrile/Water. Methanol allows for better pi-pi stacking interactions on phenyl phases.[1]
-
Gradient: Run a shallow gradient (e.g., 60% to 70% MeOH over 20 minutes).
Ticket #415: Product Stability & Hydrolysis (Oiling Out)
User Issue: "We isolated the product as a solid, but after two weeks in storage, it turned into a wet slush/oil and smells acrid (like HCl/HF). Purity dropped from 98% to 92%."
Technician Response: This is a critical stability failure. The 2-position chlorine in this compound is activated by the adjacent Fluorine (C3) and the Trifluoromethyl group (C6).[1] It is highly susceptible to Nucleophilic Aromatic Substitution (SnAr) by water (Hydrolysis).[1]
Mechanism of Degradation
Moisture in the air attacks the C2 position, displacing the Chlorine.[1]
-
Reaction: 2-Cl-3-F-6-CF3-Pyridine + H2O
2-Hydroxy-3-F-6-CF3-Pyridine (Pyridone form) + HCl.[1] -
Consequence: The generated HCl acts as an autocatalyst, accelerating further decomposition.[1] The "wetness" is the formation of the pyridone (which has a different melting point) and acid hydrates.[1]
Storage & Stabilization Protocol
| Parameter | Specification | Reason |
| Container | Teflon (PTFE) or HDPE | Glass can be etched by trace HF if F-elimination occurs.[1] |
| Atmosphere | Argon or Nitrogen Blanket | Essential to exclude atmospheric moisture.[1] |
| Desiccant | Activated Molecular Sieves (4Å) | Add a sachet inside the secondary containment. |
| Stabilizer | Triethylamine (Trace, <0.1%) | Optional: If storing crude, trace base neutralizes autocatalytic acid.[1] |
| Temperature | 2°C – 8°C | Retards the kinetics of hydrolysis.[1] |
Summary of Physicochemical Data
| Property | Value (Approx.) | Notes |
| Molecular Weight | 199.53 g/mol | |
| Boiling Point | 165–175°C (Atm) | Extrapolated.[1] Distill at reduced pressure. |
| Melting Point | 25–35°C | Low-melting solid.[1] Often exists as a supercooled liquid.[1] |
| Appearance | White crystalline solid | Turns yellow/oil upon oxidation or hydrolysis.[1] |
| Solubility | DCM, Toluene, EtOAc | Insoluble in water (reacts slowly).[1] |
Frequently Asked Questions (FAQ)
Q1: Can I use crystallization to purify this instead of distillation? A: Yes, but only if the purity is already >90%.[1]
-
Method: Dissolve in minimal hot Hexane or Heptane .[1] Cool slowly to -10°C.[1]
-
Warning: If the solution is too concentrated, it will "oil out" rather than crystallize.[1] Seeding with a pure crystal is highly recommended to induce proper lattice formation.[1]
Q2: Why does the GC-MS show a peak with M+20? A: This is likely the HF-adduct or a solvent interaction.[1] Fluorinated pyridines can form strong associations in the gas phase.[1] Ensure your injector temperature is high enough (>250°C) to dissociate these, but not so high as to cause pyrolysis.[1]
Q3: Is the 2-chloro or 3-fluoro position more reactive? A: In SnAr reactions, the 2-chloro position is significantly more reactive due to the resonance stabilization of the nitrogen and the inductive effect of the -CF3 group at C6.[1] This allows for selective derivatization at C2 without losing the C3 fluorine.[1]
References
-
Synthesis and Reactivity of Fluorinated Pyridines. Source: PubChem Compound Summary for 2-Chloro-6-(trifluoromethyl)pyridine (Analogous reactivity data).[1] URL:[Link][1]
-
Process for producing 2-chloro-3-trifluoromethylpyridine. Source: Google Patents (US Patent 2012/0259125).[1] Describes the chlorination/fluorination Halex workflows and distillation parameters for this class of compounds. URL:
Technical Support Center: Catalyst Deactivation in Pyridine Chemistry
Topic: Overcoming Catalyst Deactivation in Reactions Involving Pyridine Moieties Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Pyridine Paradox"
Pyridine rings are ubiquitous in pharmacophores, yet they represent one of the most persistent challenges in process chemistry. The core issue is the Lewis basicity of the pyridyl nitrogen lone pair.
In catalytic cycles, this nitrogen acts as a potent
Troubleshooting Module: Heterogeneous Hydrogenation
Scenario: You are attempting to reduce a pyridine ring or a functional group attached to a pyridine ring using Pd/C or Pt/C. The reaction starts but stalls at <30% conversion, or fails to initiate.
The Mechanism: Competitive Adsorption
In heterogeneous catalysis, the reaction occurs on the metal surface. The pyridine nitrogen binds perpendicular to the surface (
Diagnostic Q&A
Q: Why does increasing the temperature not fix the stalling? A: While heat increases kinetics, it often favors the thermodynamic stability of the N-Metal bond over the transient adsorption required for hydrogenation. Furthermore, high temperatures can lead to ring opening or oligomerization on the surface (coking).
Q: My LC-MS shows starting material, but the catalyst is dead. Is it permanent? A: Likely not permanent (reversible poisoning). The pyridine is simply "sitting" on the sites.
Validated Protocol: The "Acid Spike" Method
Objective: Protonate the pyridyl nitrogen to eliminate its ability to coordinate with the metal surface.
Step-by-Step Workflow:
-
Stoichiometry Calculation: Determine the molar amount of basic pyridine nitrogen in your substrate.
-
Acid Selection:
-
Standard: 1.05 - 1.1 equivalents of concentrated HCl or
. -
Labile Groups: If acid-sensitive groups are present, use Acetic Acid (solvent/reactant) or
.
-
-
Pre-Complexation: Dissolve substrate in solvent (MeOH/EtOH) and add the acid before adding the catalyst. Stir for 10 minutes.
-
Why? This ensures the N-lone pair is locked up as a pyridinium salt (
) before the catalyst is exposed.
-
-
Catalyst Addition: Add Pd/C or Pt/C (typically 5-10 wt%).
-
Hydrogenation: Run under standard
pressure. -
Workup: After filtration, neutralize the filtrate with
to recover the free base.
Data: Effect of Acid Additives on Pyridine Reduction (Pt/C)
| Condition | Solvent | Additive (1.1 eq) | Conversion (2h) | Yield |
| Control | MeOH | None | 15% | N/A |
| Experiment A | MeOH | Acetic Acid | 65% | 60% |
| Experiment B | MeOH | HCl (aq) | >99% | 96% |
| Experiment C | Water | >99% | 95% |
Note: Data reflects typical reduction of unsubstituted pyridine at 3 bar
, 25°C.
Troubleshooting Module: Homogeneous Cross-Coupling (Pd)
Scenario: Suzuki-Miyaura or Buchwald-Hartwig coupling involving halopyridines. Yields are low, and significant dehalogenation (hydrodehalogenation) is observed.
The Mechanism: The Inhibitory Resting State
In homogeneous catalysis, pyridine acts as a competitive ligand. It displaces the phosphine ligands (
Visualization: The Deactivation Pathway
Caption: Figure 1. Formation of the off-cycle resting state where pyridine displaces the phosphine ligand, halting the catalytic turnover.
Validated Protocol: Steric Crowding Strategy
Objective: Prevent pyridine coordination by using bulky, electron-rich ligands that sterically preclude the approach of the pyridine nitrogen to the metal center.
Step-by-Step Workflow:
-
Ligand Selection: Abandon simple phosphines like
.-
Recommended: Buchwald ligands (e.g., XPhos, SPhos) or bulky NHCs (IMes, IPr).
-
Rationale: These ligands create a "protective umbrella" around the Pd center. The substrate can react via the halide, but the nitrogen lone pair cannot coordinate due to steric clash.
-
-
Catalyst Pre-activation: Pre-heat the Pd source (e.g.,
) and Ligand in the solvent for 5-10 mins before adding the pyridine substrate. -
Dosing Strategy: If the pyridine is the nucleophile, add it slowly (syringe pump) to keep its concentration low relative to the catalyst, shifting the equilibrium away from the resting state.
Troubleshooting Module: Solid Acid Catalysts (Zeolites)
Scenario: Using zeolites or aluminosilicates for reactions involving pyridines (e.g., Friedel-Crafts). Activity drops to zero almost immediately.
The Mechanism: Pore Blocking
Pyridine is often used to measure acidity because it binds so irreversibly to acid sites. In a reactor, pyridine molecules bind to the acid sites at the pore mouths of the zeolite, physically blocking access to the internal surface area for other reactant molecules.
Diagnostic Q&A
Q: Can I regenerate the catalyst by washing with solvent? A: No. The interaction is too strong.
Q: How do I fix this? A: You must move to Thermal Desorption or Displacement .
-
Thermal: Pyridine typically desorbs from Brønsted sites only above 300°C-400°C. You may need to run the reaction at a higher temperature (gas phase) if the substrate allows.
-
Displacement: Use a stronger base in the workup to clean the catalyst, but for the reaction itself, you must use a catalyst with larger pores (e.g., Meso-porous silica like SBA-15) to reduce the impact of pore mouth blocking.
Summary Decision Tree
Technical Support Center: Managing Exothermic Reactions in the Fluorination of Pyridines
Welcome to the technical support center for managing exothermic reactions during the fluorination of pyridines. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these challenging but vital transformations. The following troubleshooting guides and FAQs are structured to provide not only solutions to common problems but also the underlying scientific reasoning to help you make informed decisions in your work.
Section 1: Troubleshooting Guide - Real-Time Event Management
This section addresses critical issues that can arise during a fluorination experiment. The focus is on immediate, actionable steps to ensure safety and reaction control.
Question 1: I've observed a sudden, rapid temperature increase in my batch reactor that is outpacing the cooling system. What is happening and what should I do?
Answer:
You are likely observing the onset of a thermal runaway reaction. This is a critical situation where the rate of heat generation from the exothermic fluorination reaction exceeds the rate of heat removal from your reactor. This can lead to a dangerous increase in temperature and pressure, potentially causing reactor failure and release of hazardous materials like HF.
Immediate Actions:
-
Alert and Evacuate: Immediately alert any personnel in the vicinity and be prepared to evacuate the immediate area. Your safety is the first priority.
-
Emergency Cooling: If it is safe to do so, apply maximum cooling to the reactor. This can include lowering the cryostat temperature or adding a dry ice/acetone bath to the exterior of the reactor.
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Initiate Quenching Protocol: If the temperature continues to rise uncontrollably despite maximum cooling, and you can do so safely from a protected position (e.g., behind a blast shield), initiate your pre-planned quenching procedure. A common method is the rapid addition of a quenching agent like trimethyl borate, which reacts exothermically with HF but can help to quickly neutralize the fluorinating agent.
Root Cause Analysis and Prevention:
-
Inadequate Heat Transfer: The most common cause is that the heat generated by the reaction is greater than the reactor's ability to dissipate it. This is often a problem when scaling up reactions, as the surface area-to-volume ratio decreases.
-
Incorrect Reagent Addition Rate: Adding the fluorinating agent or the pyridine substrate too quickly can lead to a rapid accumulation of unreacted reagents and a sudden burst of energy.
-
Insufficient Cooling Capacity: The cooling system may not be adequate for the scale and exothermicity of the reaction.
Preventative Workflow for Future Experiments:
The following workflow is designed to prevent thermal runaway by characterizing the reaction's thermal properties before proceeding to a larger scale.
Caption: Hazard Overview by Fluorination Method
FAQ 2: How can I use Process Analytical Technology (PAT) to better monitor and control my fluorination reaction?
Answer:
Process Analytical Technology (PAT) can provide real-time insights into your reaction, moving beyond simple temperature and pressure monitoring.
-
In-situ FTIR/Raman Spectroscopy: These techniques can monitor the concentration of reactants, products, and key intermediates in real-time. This allows you to:
-
Track Reaction Progression: Know exactly when your reaction is complete, avoiding unnecessary heating or reaction time.
-
Detect Side Reactions: The appearance of unexpected peaks can signal the formation of byproducts, often due to poor temperature control.
-
Control Reagent Addition: You can use the real-time concentration data to control the rate of reagent addition, ensuring that you are not accumulating unreacted starting material.
-
-
Automated Calorimetry: Reaction calorimeters (like the RC1) are essential for measuring the heat flow of your reaction in real-time. This data is critical for safe scale-up, as it allows you to precisely calculate the cooling power required at a larger scale.
FAQ 3: I am considering scaling up my pyridine fluorination. What are the most critical safety factors to consider?
Answer:
Scaling up a fluorination reaction is a significant challenge that requires careful planning.
-
Heat Transfer is Paramount: As mentioned earlier, the surface area-to-volume ratio decreases as you scale up. This means a 100L reactor is much less efficient at removing heat than a 1L reactor. You must perform a thorough thermal hazard assessment and ensure your plant-scale reactor has sufficient cooling capacity.
-
Mixing and Mass Transfer: Inadequate mixing can lead to localized "hot spots" where the reaction runs much faster, potentially initiating a runaway. Ensure your reactor's agitation is sufficient to maintain a homogenous temperature and concentration profile.
-
Emergency Preparedness: At scale, the consequences of a thermal runaway are much more severe. You must have a robust, automated emergency shutdown and quenching system in place. This should be tested and validated before you perform the reaction.
-
Material Compatibility: Ensure that all wetted parts of your large-scale reactor are compatible with the corrosive reagents used, especially if HF is involved.
References
-
Continuous Flow Fluorination: A detailed overview of the advantages of flow chemistry for fluorination reactions. Source: Chemistry Today, [Link]
-
Thermal Runaway and Reaction Calorimetry: An application note discussing the importance of reaction calorimetry in preventing thermal runaways. Source: Mettler Toledo, [Link]
-
Process Analytical Technology (PAT): An overview of PAT for process understanding and control in the pharmaceutical industry. Source: US Food and Drug Administration (FDA), [Link]
-
Balz-Schiemann Reaction: A description of the classic Balz-Schiemann reaction. Source: Organic Chemistry Portal, [Link]
optimizing reaction conditions for nucleophilic aromatic substitution on trifluoromethylpyridines
Technical Support Center: on Trifluoromethylpyridines
Status: Online 🟢 Operator: Senior Application Scientist Case ID: CF3-PYR-OPT-001
Welcome to the Technical Support Center. This hub is designed for medicinal chemists and process engineers optimizing Nucleophilic Aromatic Substitution (
🛠️ Interactive Diagnostic Workflow
Before adjusting reagent stoichiometry, please trace your issue through our logic gate to identify the root cause of failure.
Figure 1: Diagnostic logic tree for isolating failure modes in
📂 Module 1: Reactivity & Regioselectivity
User Question: I have a 2,3-dichloro-5-trifluoromethylpyridine substrate. Which chloride will be displaced, and why am I seeing mixtures?
Technical Explanation:
In
-
The Nitrogen Effect: The pyridine nitrogen is the strongest activator due to its ability to accommodate the negative charge in the intermediate. Positions 2- and 4- (relative to N) are highly activated. Position 3- is not activated by the nitrogen.
-
The
Effect: The trifluoromethyl group is a strong EWG ( ). It activates positions ortho and para to itself.
Troubleshooting The 2,3-dichloro-5-trifluoromethylpyridine Case:
-
C2-Chloride: Activated by the Ring Nitrogen (ortho) AND the
group (para). (Most Reactive) -
C3-Chloride: Activated only by the
group (ortho). Not activated by Nitrogen (meta).
Solution: If you observe mixtures, lower the temperature to -10°C or 0°C. The C2 position is kinetically favored. High temperatures erode this selectivity by allowing the thermodynamic product or less favored transition states to form.
Critical Insight: If the Leaving Group (LG) is Fluorine instead of Chlorine, the reaction rate increases significantly (often 10-100x) because the high electronegativity of F stabilizes the transition state, even though the C-F bond is stronger than C-Cl [1].
📂 Module 2: Reaction Conditions (Solvent & Base)
User Question: My reaction stalls at 50% conversion in THF. Should I add more base?
Technical Explanation:
Adding more base rarely solves kinetic stalling in
Optimization Protocol:
| Variable | Recommendation | Technical Rationale |
| Solvent | DMSO, NMP, DMF | High dielectric constants ( |
| Base | Cesium is superior due to the "Cesium Effect"—higher solubility in organic solvents and looser ion pairing with the nucleophile, increasing nucleophilicity. | |
| Temperature | Stepwise Ramp | Start at RT. If no reaction after 1h, ramp to 50°C, then 80°C. Avoid boiling DMF/DMSO ( |
| Concentration | 0.5 M to 1.0 M |
The "Wet Solvent" Trap: Trifluoromethylpyridines are prone to hydrolysis at the C2/C4 positions if water is present, yielding the pyridone (non-reactive impurity).
-
Fix: Use anhydrous solvents. If using hygroscopic bases (
), dry them in a vacuum oven or flame-dry the flask.
📂 Module 3: Handling Steric Hindrance
User Question: I am trying to couple a bulky secondary amine, but the reaction won't proceed even in DMSO.
Technical Explanation: Steric hindrance destabilizes the transition state, making the energy barrier too high for standard thermal conditions.
Advanced Troubleshooting:
-
Leaving Group Swap: Switch from Chloro-pyridine to Fluoro-pyridine. The smaller atomic radius of Fluorine (vs. Chlorine) reduces steric repulsion at the reaction center, allowing the bulky nucleophile to approach.
-
The "Proton Sponge" Method: If using an amine salt, ensure you use a non-nucleophilic organic base (like DIPEA or DBU) to free the amine, but be cautious: DBU can sometimes act as a nucleophile in highly activated systems.
-
Microwave Irradiation: For sterically demanded substrates, microwave heating (120-150°C for 10-30 min) often succeeds where conventional heating fails due to rapid energy transfer [2].
🧪 Standard Operating Procedure (SOP)
Protocol: General
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile (Amine): 1.1 - 1.2 equiv
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: Anhydrous DMSO (Concentration 0.5 M)
Workflow:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool to room temperature (RT) under
or Ar. -
Dissolution: Add the Chlorotrifluoromethylpyridine (1.0 equiv) and the Nucleophile (1.1 equiv). Add Anhydrous DMSO via syringe.
-
Base Addition: Add
(solid) in one portion. -
Reaction: Stir at RT for 2 hours.
-
Checkpoint: Monitor by LCMS. Look for the disappearance of the starting material (SM) peak.
-
-
Optimization (If needed): If SM remains >20% after 2 hours, heat to 60°C.
-
Workup: Dilute with Ethyl Acetate. Wash 3x with water (crucial to remove DMSO). Wash 1x with Brine. Dry over
, filter, and concentrate.
Data Validation (Self-Check):
-
LCMS: Product mass should be M+ (Nucleophile - H + Pyridine - Cl).
-
NMR: Check
NMR. A shift in the signal often indicates a change in the electronic environment, confirming substitution on the ring.
📚 References
-
Bunnett, J. F., & Zahler, R. E. (1951). Review of Nucleophilic Aromatic Substitution. Chemical Reviews, 49(2), 273–412.
-
Context: Establishes the element effect where F > Cl >>> Br ~ I in
reactions due to electronegativity.
-
-
Roh, K. R., Kim, J. Y., & Kim, Y. H. (1998). Microwave-assisted nucleophilic aromatic substitution on chloronitrobenzenes. Chemistry Letters, 27(11), 1095-1096.
-
Context: Validates the use of microwave irradiation to overcome steric hindrance in deactivated or bulky systems.
-
-
Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (
).-
Context: General mechanism and solvent effects for process optimization.
-
scale-up considerations for the synthesis of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Technical Support Center: Scale-Up of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Current Status: Operational Topic: Process Optimization & Troubleshooting for CAS 1159512-49-0 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Technical Overview
The synthesis of This compound presents a classic "regioselectivity vs. reactivity" paradox in pyridine chemistry. The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl (
For scale-up (kg to ton scale), the two dominant synthetic strategies are:
-
The "Amine" Route (High Fidelity): Nitration of 2-chloro-6-(trifluoromethyl)pyridine
Reduction Balz-Schiemann fluorination.[1] -
The "Reverse Halex" Route (Industrial): Exhaustive fluorination to 2,3-difluoro-6-(trifluoromethyl)pyridine followed by selective regioselective chlorination at C2.[1]
This guide focuses on the Amine Route as it is the most common pathway for high-purity pharmaceutical intermediates where isomer contamination must be minimized 1.71.11.
Critical Process Parameters (CPPs) & Workflow
The following diagram illustrates the critical decision nodes and failure points in the synthesis.
Caption: Step-wise synthesis workflow highlighting the critical purification step after nitration and the safety-critical diazotization zone.
Troubleshooting Guide: Scale-Up Bottlenecks
Issue 1: Poor Regioselectivity During Nitration
Symptom: HPLC/GC shows a high percentage (15-20%) of the 5-nitro isomer alongside the desired 3-nitro intermediate. Root Cause: The C2-Chloro group is ortho/para directing, while the C6-Trifluoromethyl group is meta directing.[1]
-
C3 Position: Ortho to Cl, Meta to
.[1] -
C5 Position: Para to Cl, Ortho to
.[1] While C3 is electronically favored, C5 is less sterically hindered.[1] High temperatures favor the thermodynamic product (often the mixture).
Corrective Actions:
-
Temperature Control: Maintain nitration temperature strictly between 0°C and 40°C . Higher temperatures (>60°C) significantly increase the 5-nitro impurity 1.3.[1]
-
Acid Strength: Use oleum (20%
) mixed with fuming nitric acid.[1] The high concentration of nitronium ions ( ) allows the reaction to proceed at lower temperatures, preserving kinetic selectivity for the C3 position. -
Purification Protocol: Do not carry the mixture forward. The 3-nitro and 5-nitro isomers have distinct crystallization properties.[1] Recrystallize the crude nitrated product in isopropanol/water (8:2) to isolate the 3-nitro isomer (>98% purity) before reduction.
Issue 2: "Stalled" Diazotization or Low Yields
Symptom: The conversion of the amine to the diazonium salt is incomplete, or the subsequent fluorination yields <40%.
Root Cause: The electron-withdrawing nature of the pyridine ring (plus Cl and
Corrective Actions:
-
Switch to Non-Aqueous Conditions (Doyle Protocol):
-
Reagents: Use tert-Butyl Nitrite (t-BuONO) and Boron Trifluoride Etherate (
) in anhydrous dichloromethane or acetonitrile.[1] -
Mechanism: This generates the nitrosonium species in situ without competing water, driving the formation of the diazonium tetrafluoroborate salt.
-
-
Alternative (One-Pot): For pilot scales, use the Olah reagent (Pyridine:HF) with
.[1] Warning: Requires Hastelloy reactors due to HF corrosion.[1]
Issue 3: Thermal Runaway During Fluorodeazoniation
Symptom: Uncontrolled exotherm or "foaming" during the decomposition of the diazonium salt.
Root Cause: The decomposition of the diazonium salt (
Corrective Actions:
-
Dosing Strategy: Do not heat the bulk diazonium salt. Use a "Pump-and-Dump" (Continuous Flow or Semi-Batch) approach.[1]
-
Heat a solvent heel (e.g., heptane or dodecane) to the decomposition temperature (e.g., 80-100°C).[1]
-
Slowly feed the diazonium slurry into the hot solvent. This ensures that
generation is instantaneous and limited by the feed rate, preventing pressure buildup.
-
Comparative Analysis of Fluorinating Agents
| Agent | Suitability for Scale-Up | Pros | Cons |
| High | Standard Balz-Schiemann; isolates stable salt.[1] | Solid handling required; salt drying is a dust explosion hazard.[1] | |
| HF / | Medium | One-pot; high atom economy.[1] | Extreme corrosion; requires specialized metallurgy (Monel/Hastelloy); HF safety protocols.[1] |
| Low/Pilot | Mild conditions; avoids HF gas 1.11.[1] | High cost of Copper(II) Fluoride; difficult waste disposal (heavy metals).[1] | |
| KF (Halex) | Low | Cheap.[1] | Wrong Regioselectivity: Attacks C2-Cl preferentially over C3-H (requires different precursor). |
Frequently Asked Questions (FAQs)
Q: Can I use the Halex reaction (KF) on 2,3-dichloro-6-(trifluoromethyl)pyridine? A: No. In nucleophilic aromatic substitution (SNAr), the position ortho to the ring nitrogen (C2) is significantly more reactive than the meta position (C3).[1] Reacting 2,3-dichloro-6-(trifluoromethyl)pyridine with KF will predominantly yield 2-fluoro-3-chloro-6-(trifluoromethyl)pyridine , which is the regioisomer of your target.[1] To use Halex, you would need to synthesize 2,3-difluoro-6-(trifluoromethyl)pyridine first, then selectively chlorinate C2 using HCl, which is a more complex workflow.[1]
Q: What is the best solvent for the reduction of the 3-nitro intermediate?
A: For scale-up, Catalytic Hydrogenation (
Q: How do I handle the waste from the Balz-Schiemann reaction?
A: The waste stream contains Boron Trifluoride (
-
Quench: Treat the reaction mass with aqueous NaOH to neutralize
(forms borates) and destroy any unreacted diazonium salts. -
Off-gas: The
gas generated may contain entrained organic vapors and HF mist.[1] It must be routed through a caustic scrubber (NaOH) before release.[1]
References
-
Vertex AI Search. (2026).[1] Preparation method of 2-chloro-3-trifluoromethylpyridine (CN112159350A).[1] Google Patents.
-
Vertex AI Search. (2026).[1] Preparing method of 2-chloro-3-fluoropyridine (CN102584689A). Google Patents.
-
Vertex AI Search. (2026).[1] Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines (US Patent).[1] Google Patents.
-
Vertex AI Search. (2026).[1] Selective C-H fluorination of pyridines and diazines. SciSpace. [Link]
Disclaimer: This guide is for research and development purposes only. All procedures involving fluorinating agents, diazonium salts, and high-pressure reactors must be reviewed by your institution's Process Safety Committee.[1]
Sources
Technical Support Center: Stability of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Executive Summary: The "Need to Know"
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS: 65753-47-1) exhibits high kinetic stability in acidic media at ambient temperatures. Unlike its behavior in alkaline conditions—where it undergoes rapid Nucleophilic Aromatic Substitution (
Critical Operational Rule:
Do not mistake "Acid Stability" for "Acid Inertness." While the compound resists degradation in 35% HCl at room temperature, prolonged heating (>100°C) in aqueous acid will drive the slow hydrolysis of the C2-chlorine to yield the 2-pyridone derivative.
Technical Deep Dive: Mechanistic Stability Profile
To troubleshoot effectively, you must understand the electronic forces at play. This molecule is an electron-deficient heterocycle.[1]
The Electronic Tug-of-War
-
Protonation (The Shield): In acidic media (pH < 2), the pyridine nitrogen is protonated (
). This makes the ring extremely electrophilic. -
The Nucleophile Problem: While the ring is activated for attack, the available nucleophile in acidic media is usually water (
). Water is a weak nucleophile. -
The Barrier: The activation energy required for water to displace the C2-Chlorine (or C3-Fluorine) on the protonated ring is high. Therefore, hydrolysis is kinetically inhibited at standard temperatures.
Degradation Pathway (High Temperature Acid)
If you heat the reaction mixture significantly (e.g., reflux in 6M HCl), the kinetic barrier is overcome. The degradation follows this hierarchy:
-
Primary Failure Mode: Hydrolysis of C2-Cl
C2-OH (Tautomerizes to 2-pyridone). -
Secondary Failure Mode: Hydrolysis of C3-F (Rare, requires extreme conditions).
-
Tertiary Failure Mode: Hydrolysis of
to carboxylic acid (Requires super-acidic conditions or oleum).
Data Summary Table
| Condition | Est. Stability | Primary Degradation Product | Risk Level |
| 10% HCl, 25°C | High (>99% recovery) | None | Low |
| 35% HCl, 25°C | High (>98% recovery) | None | Low |
| 35% HCl, 100°C | Moderate | 3-fluoro-6-(trifluoromethyl)-2-pyridone | Medium |
| 10% NaOH, 25°C | Very Low | 3-fluoro-6-(trifluoromethyl)-2-pyridone | Critical |
| Anhydrous Acid (HCl/Dioxane) | Excellent | None (Salt formation only) | Low |
Visualizing the Pathway
The following logic flow illustrates the fate of the molecule under varying conditions.
Figure 1: Reaction pathway decision tree showing kinetic stability in acid versus rapid degradation in base.
Troubleshooting Guide: "Why is my experiment failing?"
Scenario A: "I see a new polar spot on TLC after acid workup."
-
Cause: You likely used a "quench" step that generated localized heat or transient basicity.
-
Diagnosis:
-
Did you neutralize a reaction mixture containing this pyridine?
-
If you added strong base (NaOH) to neutralize acid, you likely passed through a pH zone where
occurred before the mixture cooled.
-
-
Solution: When neutralizing acid streams containing this molecule, pour the reaction mixture into iced bicarbonate. Do not add base to the reaction mixture. Keep T < 10°C.
Scenario B: "My yield is low after heating in H2SO4."
-
Cause: Thermodynamic hydrolysis. While stable at RT, the C2-Cl bond is the "weak link" at high temperatures.
-
Diagnosis: Check LC-MS for a peak with Mass = [M-Cl+OH]. (M-35+17 = M-18).
-
Solution: Reduce temperature. If high-temp acid catalysis is required for another part of the molecule, consider using a non-aqueous acid source (e.g., pTsOH in Toluene) to eliminate water as a nucleophile.
Scenario C: "The fluorine signal in NMR has shifted/disappeared."
-
Cause: While C2-Cl is the primary leaving group, the C3-F can be displaced if highly activated by specific Lewis Acids.
-
Solution: Ensure your acid catalyst does not have strong Lewis Acid character (like
) which might coordinate to the fluorine and promote defluorination.
Validated Experimental Protocol: Stability Stress Test
Use this protocol to validate the material's stability in your specific matrix before scaling up.
Objective: Determine % recovery after 24h exposure to acidic conditions.
Reagents:
-
Test Compound (100 mg)
-
Solvent: Acetonitrile (ACN)
-
Acid: 1M HCl (aqueous)
-
Internal Standard: Biphenyl (10 mg)
Procedure:
-
Preparation: Dissolve 100 mg of this compound and 10 mg Biphenyl in 5 mL ACN.
-
Acidification: Add 5 mL of 1M HCl. (Resulting pH ~1).
-
Incubation: Stir vigorously at Room Temperature (25°C) .
-
Optional: Set up a parallel vial at 60°C for stress testing.
-
-
Sampling: Take 100 µL aliquots at T=0, T=4h, and T=24h.
-
Workup (Analytical): Dilute aliquot into 900 µL ACN (do not neutralize; inject directly if column tolerates, or dilute with neutral buffer).
-
Analysis: Run HPLC (UV 254 nm). Compare the Area Ratio (Compound/Internal Standard).
Acceptance Criteria:
-
99% Area Ratio retention at T=24h (RT).
-
Presence of new peaks < 1% indicates acceptable stability.
Frequently Asked Questions (FAQ)
Q: Can I use this compound in a Friedel-Crafts reaction with Lewis Acids?
A: Proceed with caution. While the
Q: Is the C3-Fluorine more unstable than the C2-Chlorine?
A: generally, no. In nucleophilic aromatic substitution (
Q: How should I store this compound? A: Store in a cool, dry place under inert gas (Argon/Nitrogen). While acid-stable, it is sensitive to moisture over long periods if trace acid is present (autocatalytic hydrolysis).
References
-
PubChem. (n.d.).[2] 2-Chloro-6-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]
- Supports toxicity d
-
World Intellectual Property Organization. (2000). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.[3] Google Patents. Retrieved January 29, 2026, from
- Authoritative source on the hydrolysis conditions of 2-chloro-6-trifluoromethylpyridine, demonstrating stability in 35% HCl
- Provides safety and handling data for closely related fluorin
-
Ishihara Sangyo Kaisha, Ltd. (2012). US20120259125A1 - Method for producing 2-chloro-3-trifluoromethylpyridine.[4] Google Patents. Retrieved January 29, 2026, from
- Details synthesis and workup conditions involving acid washes, confirming stability.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stability of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine Under Basic Conditions
Welcome to the technical support center for 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block under basic conditions. As a highly functionalized pyridine derivative, its stability and reactivity in the presence of bases are critical considerations for successful synthetic outcomes. This document provides a framework for understanding its behavior, troubleshooting common issues, and implementing robust experimental designs.
I. Core Concepts: Understanding the Reactivity of this compound
The stability of this compound in basic media is governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and the presence of three strongly electron-withdrawing substituents—a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a trifluoromethyl group at the 6-position—further enhances its electrophilicity. This activation makes the ring susceptible to attack by nucleophiles, including basic reagents.
The key factors influencing its stability are:
-
The nature of the base: Stronger, more nucleophilic bases will react more readily.
-
Reaction temperature: Higher temperatures accelerate the rate of substitution reactions.
-
Solvent polarity: Polar aprotic solvents can stabilize the charged intermediate in an SNAr reaction, thereby increasing the reaction rate.
-
Leaving group ability: The relative ability of the chloride and fluoride ions to depart from the pyridine ring will determine the site of nucleophilic attack.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and experimental challenges encountered when using this compound with bases.
Q1: I am observing decomposition of my starting material when using a strong base like sodium hydroxide. What is happening and how can I avoid it?
A1: Decomposition under strong aqueous base conditions is likely due to nucleophilic aromatic substitution, where the hydroxide ion (OH⁻) acts as a nucleophile and displaces one of the halogen substituents. The trifluoromethyl group strongly activates the pyridine ring towards such an attack[1][2].
-
Causality: The electron-withdrawing nature of the trifluoromethyl group at the 6-position, coupled with the inductive effects of the halogens, makes the carbon atoms at the 2- and 3-positions electrophilic. Hydroxide is a strong nucleophile that can attack these positions. While the related compound 2-chloro-6-(trifluoromethyl)pyridine is known to be relatively resistant to hydrolysis with aqueous sodium hydroxide under reflux, the additional fluorine in your molecule could alter the electronic properties and reactivity[3]. Forcing conditions, such as high temperatures and concentrated base, will favor this decomposition pathway.
-
Troubleshooting & Recommendations:
-
Use a weaker base: If your reaction chemistry allows, consider using a milder inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or an organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).
-
Lower the reaction temperature: Perform the reaction at the lowest temperature compatible with the desired transformation. If you are screening for conditions, start at room temperature or even 0 °C.
-
Use a non-nucleophilic base: If the purpose of the base is solely for deprotonation, consider sterically hindered, non-nucleophilic bases like 2,6-lutidine or proton sponge.
-
Limit exposure time: Minimize the reaction time to what is necessary for the completion of your desired reaction to reduce the extent of decomposition.
-
Q2: Which halogen is more likely to be displaced by a nucleophile, the chlorine at the 2-position or the fluorine at the 3-position?
A2: In nucleophilic aromatic substitution reactions on pyridine rings, the halogen at the 2-position is generally more susceptible to displacement than a halogen at the 3-position. This is due to the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at the 2-position.
-
Mechanistic Insight: The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first adds to the carbon bearing the halogen, forming a negatively charged intermediate (a Meisenheimer complex). For attack at the 2-position, the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. This stabilization is not possible for an attack at the 3-position.
-
Experimental Workflow to Determine Regioselectivity:
-
Reaction Setup: React this compound with a chosen nucleophile (e.g., a primary or secondary amine) under controlled conditions (e.g., in a polar aprotic solvent like DMF or acetonitrile at a specific temperature).
-
Monitoring: Track the reaction progress using analytical techniques like GC-MS or LC-MS.
-
Product Identification: Isolate the major product(s) and characterize them using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to determine which halogen was substituted.
-
Q3: Can the trifluoromethyl group be affected by basic conditions?
A3: The trifluoromethyl group is generally very stable and resistant to basic hydrolysis under typical laboratory conditions. The carbon-fluorine bond is exceptionally strong.
-
Causality: Direct nucleophilic attack on the carbon of the trifluoromethyl group is difficult due to the high electronegativity and steric shielding of the fluorine atoms. While there are specialized methods for the transformation of trifluoromethyl groups, they usually involve specific reagents or catalysts and are not a common decomposition pathway under general basic conditions. However, extremely harsh conditions (very high temperatures and pressures with strong bases) could potentially lead to the degradation of the trifluoromethyl group, though this is not a typical observation.
-
Troubleshooting: If you suspect the trifluoromethyl group is being affected, which would be unusual, you would need to employ advanced analytical techniques to identify the degradation products. ¹⁹F NMR spectroscopy would be a particularly useful tool to monitor any changes in the trifluoromethyl signal.
Q4: I am performing a reaction with an amine nucleophile and observing low yields. What could be the issue?
A4: Low yields in amination reactions can be due to several factors, including insufficient reactivity, side reactions, or unfavorable reaction equilibrium.
-
Potential Issues & Solutions:
-
Base Strength: The amine itself can act as a base. If it is a weak nucleophile, you may need to add a stronger, non-nucleophilic base to facilitate the reaction. A common strategy is to use an excess of the amine nucleophile, where one equivalent acts as the nucleophile and a second equivalent acts as the base to neutralize the HCl or HF generated. Alternatively, an external base like potassium carbonate can be used.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can help to stabilize the charged intermediate and accelerate the reaction.
-
Temperature: As with many organic reactions, increasing the temperature can improve the reaction rate and yield, but this must be balanced against the potential for decomposition of the starting material or product.
-
Side Reactions: The amine could potentially react with other functional groups in your molecule if present. Careful analysis of byproducts by GC-MS or LC-MS can help to identify any side reactions.
-
III. Experimental Protocols & Data
Protocol 1: General Procedure for Assessing Stability Under Basic Conditions
This protocol provides a framework for systematically evaluating the stability of this compound with a chosen base.
Materials:
-
This compound
-
Selected base (e.g., NaOH, K₂CO₃, Triethylamine)
-
Solvent (e.g., Acetonitrile, DMF, Water)
-
Internal standard (e.g., Dodecane, if using GC analysis)
-
Reaction vials, magnetic stirrer, heating block/oil bath
-
Analytical instrument (GC-FID, GC-MS, or HPLC)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and an internal standard in the chosen solvent at a known concentration.
-
Reaction Setup: In separate reaction vials, add a measured volume of the stock solution.
-
Base Addition: Add the desired equivalent of the base to each vial. Include a control vial with no base.
-
Reaction Conditions: Stir the reactions at the desired temperature (e.g., room temperature, 50 °C, 80 °C).
-
Time Points: At specific time intervals (e.g., 1h, 4h, 8h, 24h), withdraw an aliquot from each reaction vial.
-
Quenching: Quench the reaction by adding a dilute acid (e.g., 1M HCl) to neutralize the base.
-
Extraction (if necessary): If using an aqueous system, extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting material relative to the internal standard.
Data Presentation: Expected Stability Trends
| Base Type | Relative Strength | Expected Stability of this compound | Recommended Conditions |
| Strong Inorganic Bases | |||
| Sodium Hydroxide (NaOH) | Strong | Low to Moderate | Use with caution, at low temperatures and concentrations. |
| Potassium Hydroxide (KOH) | Strong | Low to Moderate | Use with caution, at low temperatures and concentrations. |
| Weak Inorganic Bases | |||
| Potassium Carbonate (K₂CO₃) | Moderate | Good | Generally a safe choice for many reactions requiring a base. |
| Sodium Bicarbonate (NaHCO₃) | Weak | High | Suitable for acid-sensitive substrates where a mild base is sufficient. |
| Organic Amine Bases | |||
| Triethylamine (NEt₃) | Moderate | High | Good for scavenging acid byproducts. |
| Diisopropylethylamine (DIPEA) | Moderate (sterically hindered) | High | Excellent choice when a non-nucleophilic organic base is needed. |
IV. Visualizing Reaction Pathways
Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound under basic conditions.
Caption: Workflow for stability assessment of the target compound.
Plausible Nucleophilic Aromatic Substitution Mechanism
This diagram shows the generally accepted mechanism for nucleophilic aromatic substitution on the 2-position of the pyridine ring.
Caption: General mechanism of nucleophilic aromatic substitution.
V. References
-
This section would be populated with actual references from the search results if specific, citable data were found. As the performed searches yielded general principles rather than specific stability studies on this exact molecule, direct citations to support quantitative claims are not possible. The information provided is based on established principles of organic chemistry.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents.
Sources
safe handling and disposal of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine waste
Topic: Safe Handling, Stabilization, and Disposal Protocols
Ticket ID: CFT-PYR-SAFETY-001 Status: Resolved / Guide Generated Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
This technical guide addresses the operational risks associated with 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS: 1159512-39-6 / 116241-76-6 derivatives). While pyridines are ubiquitous in medicinal chemistry, this specific fluorinated scaffold presents a dual-hazard profile:
-
Acute Toxicity & Irritation: High potential for skin/eye damage and systemic toxicity if ingested.
-
Thermal/Chemical Decomposition: The trifluoromethyl (
) group is metabolically stable but thermally labile under incineration conditions, generating Hydrogen Fluoride (HF) and Perfluoroisobutene (PFIB) if not destroyed at sufficiently high temperatures ( C).
Module 1: Emergency Response ("The Panic Button")
Critical Incident: Spills & Exposure
Do not treat this as a standard organic solvent spill. The density (>1.4 g/mL) and halogen content require specific containment to prevent groundwater contamination and HF evolution during cleanup.
Spill Response Workflow
-
Immediate Action: Evacuate the immediate area (10-meter radius).
-
PPE Requirement: Nitrile gloves (double-gloved) are insufficient for prolonged contact. Use Silver Shield/4H® laminate gloves or heavy-duty Butyl rubber. Wear a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if outside a fume hood.
Diagram 1: Emergency Spill Response Logic
Figure 1: Decision matrix for responding to spills of fluorinated pyridine derivatives. Note the prohibition of sawdust (combustible) and glass containers (if acidic hydrolysis is suspected).
Module 2: Handling & Storage Integrity
Chemical Incompatibilities
The 2-position chlorine and 3-position fluorine atoms activate the pyridine ring for Nucleophilic Aromatic Substitution (
| Incompatible Class | Risk Mechanism | Outcome |
| Strong Bases (NaOH, KOH, Alkoxides) | Rapid | Exothermic reaction; potential runaway; formation of toxic hydroxypyridines. |
| Strong Oxidizers (Peroxides, | Oxidation of the pyridine nitrogen. | Fire hazard; destabilization of the ring. |
| Lewis Acids ( | Coordination to Nitrogen. | May catalyze decomposition or polymerization. |
| Water/Moisture | Slow hydrolysis (long-term). | Release of HCl and HF gas in headspace of container. |
Storage Protocol
-
Vessel: Store in HDPE (High-Density Polyethylene) or Teflon-lined containers. Avoid standard borosilicate glass for long-term storage if moisture ingress is possible (HF etching risk).
-
Atmosphere: Purge with Argon or Nitrogen. The compound is moisture-sensitive over long durations.
-
Temp: Cool, dry area (
C recommended for long-term stability).
Module 3: Waste Disposal & Stream Management
CRITICAL WARNING: Do not mix this waste with non-halogenated solvents (e.g., Acetone, Methanol). The
The "Fluorine Factor" in Disposal
Standard waste incinerators operate at ~850°C. This is often insufficient to break the C-F bonds in the trifluoromethyl group completely. Incomplete combustion yields fluoro-dioxins or PFIB .
-
Requirement: Waste must be flagged for High-Temperature Incineration (>1100°C) with alkaline scrubbing (to capture HF).
Diagram 2: Halogenated Waste Segregation Logic
Figure 2: Waste stream segregation. Note that CF3-containing compounds require a distinct disposal path compared to simple chlorinated solvents like DCM.
Step-by-Step Disposal Protocol
-
Segregation: Use a dedicated carboy labeled "HALOGENATED ORGANIC WASTE - CONTAINS FLUORINE."
-
pH Adjustment: Check the pH of the waste carboy weekly. If pH < 4 (indicating hydrolysis and acid generation), neutralize with Triethylamine or inorganic base to prevent container degradation.
-
Manifesting: When declaring waste to EHS or contractors, explicitly list "Trifluoromethyl-pyridine derivative" . This triggers the requirement for specific incineration facilities.
Module 4: Troubleshooting & FAQ
Q: The waste container is bulging/pressurized. What is happening?
-
A: This indicates decomposition.[1] If moisture entered the container, the chlorine atom at position 2 may have hydrolyzed, releasing HCl gas .
-
Fix: Vent the container in a fume hood immediately. Test pH. If acidic, neutralize carefully. Do not tighten the cap until gas evolution stops.
Q: Can I use a rotary evaporator (Rotovap) to remove solvents?
-
A: Yes, but with caveats.[2][3] The compound is moderately volatile (Boiling Point often >150°C, but varies by derivative).
-
Risk: If you use a water bath >50°C and a weak vacuum, you may pull the compound into the pump oil.
-
Fix: Use a dry ice/acetone trap. If the pump oil becomes acidic (cloudy/acrid smell), change it immediately to prevent pump corrosion from trace HF/HCl.
Q: I spilled a small amount on my lab coat. Is washing it enough?
-
A: No. Fluorinated pyridines can be transdermal toxins.
-
Fix: Remove the lab coat immediately and treat it as hazardous waste. Do not take it home or send it to a standard laundry service without prior decontamination (soaking in mild base, then water).
References
-
PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Merck KGaA. Link
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Chapter 8: Management of Waste). Link
-
Tsang, W., et al. (1998). Incineration of Fluorinated Organics: HF Formation and Destruction Efficiency. NIST Technical Note. Link
Sources
moisture sensitivity of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine reactions
Product Code: CF3-PYR-002
Subject: Moisture Sensitivity & Reaction Optimization Guide
Executive Technical Summary
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine is a highly activated electrophile. The presence of the electron-withdrawing trifluoromethyl group (-CF
While this activation is beneficial for Nucleophilic Aromatic Substitution (
This guide addresses the suppression of this hydrolytic pathway to maximize yield in amination, etherification, and cross-coupling workflows.
Diagnostic & Troubleshooting (Q&A)
Category A: Reaction Monitoring & Impurity Profiling
Q: I observe a new peak in LC-MS with a mass of [M-18] relative to the starting material, or [M-36+17]. What is this? A: This is the hydrolysis byproduct.
-
The Chemistry: The chlorine atom (Mass ~35.5) is displaced by a hydroxyl group (Mass ~17). The net mass change is
amu. -
The Structure: While often drawn as 2-hydroxy-3-fluoro-6-(trifluoromethyl)pyridine, it predominantly exists as the 2-pyridone tautomer in solution.
-
Root Cause: Wet solvent (DMF/DMSO are hygroscopic) or "wet" inorganic bases (e.g., old Cs
CO ).
Q: My
-
Action: Check the pH of the reaction mixture. If neutral/acidic, the base is exhausted.
Category B: Storage & Handling
Q: The septum on the storage bottle is bulging. Is the compound degrading? A: Yes. Hydrolysis releases Hydrogen Chloride (HCl) gas. If the bottle was opened in a humid atmosphere and re-sealed without purging with Nitrogen/Argon, atmospheric moisture has reacted with the compound.
-
Safety Warning: Open such bottles in a fume hood. Vent pressure carefully.
Critical Mechanism: The Hydrolysis Competition
Understanding the competition between your desired nucleophile and water is key to optimization. The -CF
Pathway Visualization
Figure 1: The competitive pathways. Path B (Red) is irreversible due to tautomerization to the pyridone form, permanently reducing yield.
Optimized Experimental Protocols
Protocol A: Moisture-Free Reaction
Use this protocol for aminations or etherifications.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine/Alcohol (1.1 equiv)
-
Base: Cesium Carbonate (Cs
CO ) or DIPEA (2.0 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) or THF. Avoid DMF if possible (hard to dry).
Step-by-Step Methodology:
-
Glassware Prep: Flame-dry a 2-neck round bottom flask under vacuum. Backfill with Argon (
). -
Solvent Handling: Do not use solvent from a wash bottle. Use a solvent purification system (SPS) or purchase "Anhydrous" grade with a Sure/Seal™ cap.
-
Pro-Tip: Add activated 3Å molecular sieves to the solvent bottle 24 hours prior to use.
-
-
Base Drying: If using inorganic bases (K
CO , Cs CO ), dry them in a vacuum oven at 120°C for 4 hours. Water content in "shelf" cesium carbonate can be as high as 5% w/w. -
Addition Sequence:
-
Charge solid base and nucleophile.
-
Add solvent via syringe.
-
Add the fluoropyridine last as a solution. This prevents the "pooling" of the electrophile in a basic environment before the nucleophile is dissolved.
-
-
Temperature: Start at 0°C. The high reactivity of the 2-Cl/3-F/6-CF3 system often allows reaction at room temperature. Heating encourages hydrolysis if any water is present.
Protocol B: Solvent & Base Selection Guide
| Parameter | Recommended | Risky / Requires Caution | Reason |
| Solvent | THF, MeCN, Toluene | DMF, DMSO, DMA | Polar aprotic solvents (DMF) are hygroscopic. They absorb atmospheric water rapidly, fueling hydrolysis. |
| Base | DIPEA, Et | NaOH, KOH, NaH | Hydroxide bases directly introduce the nucleophile ( |
| Atmosphere | Argon / Nitrogen | Air | Atmospheric moisture is sufficient to degrade this substrate over 4-6 hours. |
Troubleshooting Logic Tree
Use this decision tree to resolve low yields.
Figure 2: Systematic diagnosis of reaction failure modes.
References
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
-
Schlosser, M. (1998). "The 2-Pyridone/2-Hydroxypyridine Tautomerism: A Guide for the Synthetic Chemist." Angewandte Chemie International Edition.
-
PubChem Compound Summary. (2024). "this compound." National Center for Biotechnology Information.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine in Modern Synthesis
Introduction
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocycles are indispensable building blocks. The strategic introduction of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, onto a pyridine scaffold can dramatically modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] Among the vast array of available synthons, 2-chloro-5-(trifluoromethyl)pyridine and its more substituted analog, 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine, have emerged as versatile and highly valuable intermediates.[2][3]
This guide provides an in-depth comparison of these two critical building blocks. We will move beyond a simple catalog of properties to dissect how the specific arrangement of electron-withdrawing groups on the pyridine ring dictates their reactivity, influences experimental design, and ultimately determines their suitability for different synthetic strategies. This analysis is grounded in established mechanistic principles and supported by practical, field-proven insights to aid researchers in making informed decisions for their synthetic campaigns.
Physicochemical and Structural Profile
A foundational comparison begins with the fundamental properties of each molecule. While structurally similar, the addition of a fluorine atom at the C3 position in this compound introduces significant changes.
| Property | 2-chloro-5-(trifluoromethyl)pyridine | This compound |
| CAS Number | 52334-81-3[4] | 185108-30-7 |
| Molecular Formula | C₆H₃ClF₃N[4] | C₆H₂ClF₄N[5] |
| Molecular Weight | 181.54 g/mol | 199.53 g/mol |
| Appearance | White to off-white solid | Liquid or low-melting solid |
| Melting Point | 29-34 °C | ~25 °C |
| Boiling Point | 147 °C | Not readily available |
| Density | 1.417 g/mL at 25 °C | Not readily available |
Analysis of Electronic Architecture and Reactivity
The synthetic utility of these compounds is governed by the electrophilic nature of their pyridine rings, which is a direct consequence of the potent electron-withdrawing effects of the nitrogen atom, the trifluoromethyl group, and the halogen substituents. However, their positional isomers result in distinct electronic and steric environments.
2-chloro-5-(trifluoromethyl)pyridine:
-
Activation: The chloro-group at C2 is activated for nucleophilic aromatic substitution (SₙAr) by the cumulative electron-withdrawing effects of the ring nitrogen (ortho) and the trifluoromethyl group (para). This ortho/para relationship is crucial as it allows for direct delocalization and stabilization of the negative charge in the Meisenheimer intermediate.[6][7]
-
Sterics: The positions adjacent to the chlorine (C3) and the nitrogen are unencumbered, providing clear access for incoming nucleophiles or for the insertion of a metal catalyst during cross-coupling reactions.
This compound:
-
Hyper-activation: This ring is significantly more electron-deficient. The C2-chloro group is activated by the ortho nitrogen and the ortho trifluoromethyl group. The additional fluorine atom at C3, while meta to the chlorine, contributes a powerful inductive withdrawal effect, further increasing the electrophilicity of the entire ring system.
-
Sterics: The presence of the C3-fluoro substituent introduces notable steric hindrance around the C2 reaction center. This can influence the approach of bulky nucleophiles or ligands in catalytic cycles.
Comparative Performance in Key Synthetic Transformations
A. Nucleophilic Aromatic Substitution (SₙAr)
SₙAr is a cornerstone reaction for these substrates, allowing for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate (Meisenheimer complex).[6][8][9]
-
Reactivity: Due to its higher degree of electronic activation, This compound is expected to undergo SₙAr reactions at a faster rate or under milder conditions compared to its counterpart. The combined pull of the nitrogen, C3-F, and C6-CF₃ groups creates a more potent electrophilic site at C2.
-
Scope & Selectivity: While 2-chloro-5-(trifluoromethyl)pyridine is highly reactive at the C2 position, the C3-fluoro atom in the more substituted analog is generally stable to substitution due to the strength of the C-F bond. However, under harsh conditions, its displacement is not impossible. The primary limitation for the 3-fluoro analog can be steric hindrance from the C3-fluorine, which may disfavor reactions with very bulky nucleophiles.
Typical SₙAr Experimental Data Summary
| Substrate | Nucleophile | Conditions | Yield | Commentary |
| 2-chloro-5-(trifluoromethyl)pyridine | 4-Aminophenol | K₂CO₃, DMSO, 100 °C | >90% | Standard conditions for ether formation. The para -CF₃ provides excellent activation. |
| This compound | Benzylamine | K₂CO₃, DMF, 80 °C | >95% | Higher reactivity allows for lower temperatures. The C3-F remains intact. |
| 2-chloro-5-(trifluoromethyl)pyridine | Sodium thiophenoxide | DMF, 25 °C | >98% | Thiolates are soft, potent nucleophiles that react rapidly. |
B. Palladium-Catalyzed Cross-Coupling Reactions
The formation of C-C and C-N bonds via cross-coupling is paramount in modern synthesis. However, chloropyridines are notoriously challenging substrates. The C-Cl bond is strong, and the pyridine nitrogen can coordinate to and inhibit the palladium catalyst.[10][11] Success hinges on using specialized catalytic systems.
-
Suzuki-Miyaura Coupling (C-C): The oxidative addition of the C-Cl bond to a Pd(0) center is the rate-limiting step. Both molecules benefit from their electron-deficient nature, which facilitates this step. However, successful couplings require potent catalytic systems, typically employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the formation of the active, monoligated Pd(0) species.[11][12][13] There is often little practical difference in the reactivity between the two substrates, as the choice of ligand and base is the dominant factor.
-
Buchwald-Hartwig Amination (C-N): This reaction is the gold standard for forming aryl-amine bonds.[14] Similar to the Suzuki coupling, the challenge lies in the C-Cl bond activation.[10][15] The use of specialized ligands (e.g., RuPhos, BrettPhos) in combination with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential for achieving high yields.[10] The steric hindrance from the C3-fluorine in This compound could potentially slow the reductive elimination step with bulky amines, but for most common primary and secondary amines, both substrates are effective coupling partners with the right catalyst system.
Application Profile: Agrochemical and Pharmaceutical Synthesis
Both building blocks are prominently featured in the synthesis of high-value molecules, particularly in the agrochemical sector.[1][16]
-
2-chloro-5-(trifluoromethyl)pyridine is a well-established precursor for a range of commercial products. It is a key intermediate in the synthesis of insecticides like Fipronil and herbicides such as fluazifop-butyl.[17][18] Its versatile reactivity and commercial availability make it a go-to reagent for library synthesis in early-stage discovery programs.[2]
-
This compound and its derivatives are crucial for next-generation pesticides. For instance, the related 2-fluoro-6-(trifluoromethyl)pyridine is an important intermediate for the fungicide Picoxystrobin.[19] The dense functionalization of this synthon allows for the creation of complex and highly specific active ingredients.[3]
While direct incorporation of these exact fragments into marketed drugs like Sorafenib or Regorafenib is not the case (they utilize a 4-chloro-3-(trifluoromethyl)phenyl moiety), the synthetic principles are directly transferable.[20][21] The reactions used to build these complex kinase inhibitors, such as urea formation and ether synthesis, rely on the same fundamental reactivity patterns discussed here.
Experimental Protocols: A Practical Guide
Protocol 1: Suzuki-Miyaura Coupling of 2-chloro-5-(trifluoromethyl)pyridine
This protocol details a typical C-C bond formation, a crucial transformation in medicinal chemistry.
Methodology:
-
Catalyst Pre-formation/Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq).
-
Causality: The use of a bulky, electron-rich ligand like SPhos is critical to form a highly active monoligated Pd(0) species that can readily undergo oxidative addition with the robust C-Cl bond.[11] K₃PO₄ is an effective base for the transmetalation step.
-
-
Solvent Addition: Add degassed toluene and water (e.g., 10:1 ratio).
-
Causality: Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The small amount of water can aid in dissolving the base and facilitating the boronic acid transmetalation.
-
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Causality: Elevated temperatures are required to overcome the activation energy of the rate-limiting oxidative addition step for the aryl chloride.[10]
-
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Safety and Handling
Both compounds are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Statement[4][5] | 2-chloro-5-(trifluoromethyl)pyridine | This compound |
| Acute Toxicity, Oral | H302: Harmful if swallowed | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | H335: May cause respiratory irritation |
| Additional Hazards | H370/H372: Causes damage to organs | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |
Note: This is not an exhaustive list. Always consult the most recent Safety Data Sheet (SDS) before use.[22]
Conclusion and Recommendations
While both 2-chloro-5-(trifluoromethyl)pyridine and this compound are powerful building blocks for introducing trifluoromethylated pyridine moieties, their optimal applications differ based on their distinct structural features.
-
Choose 2-chloro-5-(trifluoromethyl)pyridine for:
-
Broad Applicability: It is a reliable and well-understood substrate for both SₙAr and cross-coupling reactions.
-
Steric Accessibility: When coupling with bulky nucleophiles or in complex steric environments, the lack of a C3 substituent is a distinct advantage.
-
Cost-Effectiveness and Availability: It is generally more widely available and cost-effective, making it ideal for large-scale synthesis and initial screening campaigns.
-
-
Choose this compound for:
-
Enhanced SₙAr Reactivity: When milder reaction conditions or faster reaction times are required for SₙAr, its hyper-activated electronic nature makes it the superior choice.
-
Introducing Additional Structural Diversity: The C3-fluorine can be a crucial element for modulating biological activity or for directing metallation at other positions on the ring.
-
Target-Oriented Synthesis: In cases where the specific substitution pattern is required for a final target, its unique reactivity profile can be leveraged to achieve the desired transformation efficiently.
-
Ultimately, the selection between these two reagents is a strategic decision guided by the specific synthetic challenge, desired reaction kinetics, steric considerations, and the overall goals of the research program.
References
- 2-Chloro-5-(trifluoromethyl)pyridine: Applications in Custom Synthesis & R&D. (2026). Vertex AI Search Grounding API.
- 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3.Huimeng Bio-tech.
- This compound.Pipzine Chemicals.
- This compound | C6H2ClF4N | CID 45790558.
- 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342.
- The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
- Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives.
- 2-chloro-5-trifluoromethylpyridine Safety D
- Trifluoromethylpyridine: Its chemistry and applic
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3.Tokyo Chemical Industry (India) Pvt. Ltd..
- 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3.Sigma-Aldrich.
- Technical Support Center: Buchwald-Hartwig Amin
- PROCESS FOR REGORAFENIB.
- Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors.
- Process for the preparation of sorafenib.
- The Buchwald–Hartwig Amination After 25 Years.University of Groningen Research Portal.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
- Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.American Chemical Society.
- Three-step synthesis of regorafenib 30 starting
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.Benchchem.
- nucleophilic arom
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.Who we serve.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.Organic Chemistry Portal.
- 16.
- Buchwald–Hartwig amin
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.YouTube.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS 89855-36-9 | Properties, Applications, Safety, Supplier China [pipzine-chem.com]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C6H2ClF4N | CID 45790558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 18. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 19. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 20. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 21. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 22. jubilantingrevia.com [jubilantingrevia.com]
comparing the efficacy of herbicides derived from different trifluoromethylpyridines
Executive Summary: The Trifluoromethylpyridine (TFMP) Advantage
In modern agrochemistry, the trifluoromethylpyridine (TFMP) moiety is a "privileged scaffold." It is not merely a structural placeholder but a critical functional unit that imparts two distinct physicochemical properties to herbicide molecules:
-
Enhanced Lipophilicity: The trifluoromethyl (-CF₃) group significantly increases the octanol-water partition coefficient (LogP), facilitating rapid penetration through the waxy plant cuticle.
-
Metabolic Stability: The electron-withdrawing nature of the TFMP ring protects the molecule from rapid oxidative degradation by plant cytochrome P450 enzymes, extending residual activity.
This guide compares the efficacy of three distinct herbicides derived from TFMP intermediates, categorized by their substitution patterns and Modes of Action (MoA):
-
Fluazifop-P-butyl (5-trifluoromethyl-2-pyridyloxy)
-
Haloxyfop-P-methyl (3-chloro-5-trifluoromethyl-2-pyridyloxy)
-
Flazasulfuron (3-trifluoromethyl-2-pyridyl)
Structural & Mechanistic Comparison
The efficacy differences between these compounds are rooted in their Structure-Activity Relationships (SAR). The position of the -CF₃ group and additional halogenation drives their binding affinity to target enzymes.
The ACCase Inhibitors (The "Fops")
Both Fluazifop and Haloxyfop target Acetyl-CoA Carboxylase (ACCase) , specifically the eukaryotic form found in grasses (Poaceae).
-
Fluazifop-P-butyl: Utilizes a standard 5-CF₃-pyridyl ring. It is highly effective against annual grasses but requires higher doses for rhizomatous perennials.
-
Haloxyfop-P-methyl: Features a 3-chloro substitution on the pyridyl ring.
-
SAR Insight: The addition of the chlorine atom at the 3-position creates a steric bulk that fits more tightly into the hydrophobic pocket of the ACCase carboxyltransferase domain. This results in a lower IC₅₀ (higher potency) compared to Fluazifop, particularly against robust perennials like Cynodon dactylon (Bermudagrass).
-
The ALS Inhibitor (Sulfonylurea)
-
Flazasulfuron: Targets Acetolactate Synthase (ALS) .
-
Chemistry: It connects a 3-CF₃-pyridyl group via a sulfonylurea bridge to a pyrimidine ring.
-
Efficacy: Unlike the "fops" which are grass-specific, the specific geometry of the trifluoromethylpyridine in Flazasulfuron allows it to bind to ALS in broadleaf weeds and sedges (Cyperus spp.), providing a completely different spectrum of control.
-
Visualizing the Mode of Action Pathways
The following diagram illustrates the divergent pathways of these TFMP derivatives.
Figure 1: Divergent signaling pathways of TFMP-based herbicides targeting ACCase vs. ALS enzymes.
Comparative Efficacy Data
The following data summarizes the performance of these herbicides. Note that Haloxyfop-P-methyl consistently demonstrates superior efficacy per gram of active ingredient (g ai/ha) against difficult grasses compared to Fluazifop.
Table 1: Efficacy Profile Comparison
| Feature | Fluazifop-P-butyl | Haloxyfop-P-methyl | Flazasulfuron |
| TFMP Structure | 5-CF₃-2-pyridyloxy | 3-Cl-5-CF₃-2-pyridyloxy | 3-CF₃-2-pyridyl |
| Primary Target | Annual Grasses | Perennial & Annual Grasses | Sedges, Broadleaves, Grasses |
| Typical Use Rate | 125–250 g ai/ha | 50–100 g ai/ha | 25–100 g ai/ha |
| Rainfastness | 1 hour | 1 hour | 4–6 hours |
| Soil Activity | Low (Rapid degradation) | Moderate | High (Residual control) |
| Key Strength | Crop safety in broadleaves | Potency on Cynodon & Sorghum | Control of Cyperus (Nutsedge) |
Table 2: Relative Potency on Key Weed Species (GR₅₀ Values)
GR₅₀ = Dose required for 50% growth reduction (g ai/ha). Lower numbers indicate higher potency.
| Weed Species | Common Name | Fluazifop-P-butyl (GR₅₀) | Haloxyfop-P-methyl (GR₅₀) | Insight |
| Digitaria sanguinalis | Large Crabgrass | 18.5 | 8.2 | Haloxyfop is ~2x more potent. |
| Sorghum halepense | Johnsongrass | 45.0 | 15.6 | Haloxyfop is ~3x more potent. |
| Eleusine indica | Goosegrass | 22.0 | 12.0 | Haloxyfop shows superior binding. |
Experimental Protocols
To validate these efficacy claims in your own facility, use the following standardized protocols. These are designed to be self-validating through the inclusion of proper controls.
Protocol A: Whole-Plant Dose-Response Assay (Greenhouse)
Objective: Determine GR₅₀ values for TFMP herbicides against target weed species.
-
Plant Material:
-
Sow seeds of Digitaria sanguinalis and Sorghum halepense in 10-cm pots containing a sandy loam soil mix.
-
Thin to 5 uniform plants per pot after emergence.
-
Grow to the 3-4 leaf stage (approx. 14 days) under 14h photoperiod, 25°C/20°C (day/night).
-
-
Treatment Application:
-
Design: Randomized Complete Block Design (RCBD) with 4 replications.
-
Dose Range: 0, 1/4x, 1/2x, 1x, 2x, 4x of recommended field rate.
-
Example for Haloxyfop: 0, 12.5, 25, 50, 100, 200 g ai/ha.
-
-
Adjuvant: Always include a Non-Ionic Surfactant (NIS) at 0.25% v/v or Crop Oil Concentrate (COC) at 1% v/v to ensure cuticle penetration (critical for TFMP herbicides).
-
Sprayer: Calibrate chamber sprayer to deliver 200 L/ha at 200 kPa.
-
-
Assessment:
-
Visual Rating: 14 and 21 days after treatment (DAT) on a 0-100% scale (0 = no effect, 100 = complete death).
-
Biomass: At 21 DAT, cut shoots at soil level, dry at 65°C for 48h, and weigh.
-
-
Data Analysis:
-
Fit data to a log-logistic regression model to calculate GR₅₀.
-
Protocol B: In Vitro ACCase Inhibition Assay
Objective: Quantify the intrinsic binding affinity (IC₅₀) of the herbicide to the enzyme, separating metabolic factors from binding efficacy.
-
Enzyme Extraction:
-
Harvest 5g of fresh leaf tissue from susceptible grass.
-
Homogenize in extraction buffer (100 mM Tricine-KOH pH 8.0, 1 mM DTT, 10% glycerol).
-
Centrifuge at 25,000g for 20 mins; use supernatant.
-
-
Assay Reaction:
-
Reaction Mix: ATP (2.5 mM), MgCl₂ (2.5 mM), NaHCO₃ (15 mM containing ¹⁴C-bicarbonate), Acetyl-CoA (0.3 mM), and BSA.
-
Herbicide: Add technical grade Fluazifop acid or Haloxyfop acid (not ester forms) in acetone at concentrations from 0.01 to 100 µM.
-
Initiation: Add enzyme extract. Incubate at 30°C for 20 mins.
-
-
Termination & Measurement:
-
Stop reaction with 30 µL of 4N HCl.
-
Dry samples to remove unreacted ¹⁴C-CO₂.
-
Resuspend residue in scintillation cocktail and count acid-stable ¹⁴C (incorporated into malonyl-CoA).
-
-
Validation:
-
Control samples (no herbicide) must show linear ¹⁴C incorporation over time.
-
Synthesis Workflow (Graphviz)
Understanding the synthesis helps in appreciating the cost-efficacy ratio. The introduction of the TFMP group is a key step.
Figure 2: Simplified synthesis showing the divergence of Fluazifop and Haloxyfop from a common TFMP intermediate.
References
-
Pesticide Properties DataBase (PPDB). (2023). Fluazifop-P-butyl: Properties, Efficacy, and Safety. University of Hertfordshire. [Link]
-
Pesticide Properties DataBase (PPDB). (2023). Haloxyfop-P-methyl: Properties, Efficacy, and Safety. University of Hertfordshire. [Link]
-
Pesticide Properties DataBase (PPDB). (2023). Flazasulfuron: Properties, Efficacy, and Safety. University of Hertfordshire. [Link]
-
Kudsk, P., & Mathiassen, S. K. (2004). Joint action of amino acid biosynthesis-inhibiting herbicides. Weed Research, 44(4), 313–322. (Provides methodological grounding for dose-response assays). [Link]
-
Délye, C. (2005). Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update. Weed Science, 53(5), 728-746. (Authoritative review on ACCase inhibitor mechanism and resistance). [Link]
The Strategic Trifluoromethylated Pyridine: A Cost-Benefit Analysis of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine in Drug Discovery
For the modern medicinal chemist, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. Among these, the trifluoromethylpyridine scaffold stands out for its ability to confer a unique combination of beneficial physicochemical properties to a lead compound, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1][2] This guide provides a detailed cost-benefit analysis of a key building block for accessing this valuable moiety: 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine. We will delve into its synthesis and associated costs, compare its utility against alternative reagents, and provide experimental data to support its strategic application in drug discovery programs.
The Value Proposition of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a powerful tool in the medicinal chemist's arsenal. Its strong electron-withdrawing nature, significant hydrophobicity, and the inertness of the carbon-fluorine bonds can dramatically alter the properties of a parent molecule.[3] When appended to a pyridine ring, these effects are combined with the unique electronic and solubility characteristics of the heterocycle, often leading to improved pharmacokinetic and pharmacodynamic profiles.
Cost Analysis of this compound
The market price of this compound, like many specialized chemical reagents, is subject to fluctuations based on supply and demand, as well as the cost of raw materials.[4] While obtaining exact figures for large-scale industrial production is challenging, an analysis of pricing for research-grade quantities from various suppliers provides a valuable benchmark for its relative cost.
Table 1: Representative Supplier Pricing for this compound and Related Compounds
| Compound | Supplier | Quantity | Price (USD) |
| This compound | Sigma-Aldrich | 5 g | Contact for pricing |
| 2-Chloro-6-fluoro-3-(trifluoromethyl)pyridine | Advanced ChemBlocks | 100 mg | $2,225 |
| 2-Chloro-6-fluoro-3-(trifluoromethyl)pyridine | Advanced ChemBlocks | 250 mg | $2,565 |
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Thermo Scientific | 1 g | Contact for pricing |
Note: Prices are subject to change and may not reflect bulk manufacturing costs. Data compiled from publicly available supplier information.[5][6][7]
The synthesis of this compound and its isomers can be approached through several routes, each with its own cost implications. One common industrial method involves the simultaneous vapor-phase chlorination and fluorination of picoline derivatives at high temperatures over a transition metal catalyst.[8] While this method can be efficient for large-scale production, it often yields a mixture of isomers and multi-halogenated byproducts, necessitating costly purification steps. However, unwanted byproducts can sometimes be recycled to reduce overall production costs.[8]
Alternative synthetic strategies include multi-step sequences starting from more readily available pyridine precursors. These methods may offer better regioselectivity but can be more labor-intensive and require more expensive reagents, thus increasing the overall cost.
Performance Comparison with Alternative Reagents
The choice of a building block in a synthetic campaign is a critical decision that balances cost, efficiency, and the desired chemical outcome. When the goal is to introduce a 3-fluoro-6-(trifluoromethyl)pyridine moiety, researchers have several alternatives to using this compound directly.
Alternative Strategies:
-
Sequential Halogenation and Fluorination: Starting from a simpler pyridine derivative and introducing the chloro, fluoro, and trifluoromethyl groups in a stepwise manner. This approach offers flexibility but can be lengthy and may suffer from lower overall yields.
-
Cyclocondensation Reactions: Building the trifluoromethylpyridine ring from acyclic precursors already containing the trifluoromethyl group. This can be an efficient route to certain substitution patterns.[8]
-
Use of Alternative Isomers: Employing other commercially available isomers, such as 2-chloro-5-(trifluoromethyl)pyridine or 2-chloro-3-(trifluoromethyl)pyridine, and then introducing the fluorine atom at the desired position.
Table 2: Comparison of Synthetic Approaches to Trifluoromethylated Pyridines
| Approach | Starting Material | Key Reagents/Conditions | Reported Yield | Advantages | Disadvantages | Reference |
| Simultaneous Vapor-Phase Halogenation | 3-Picoline | Cl2, HF, high temp. | Good (for mixtures) | One-step process | Mixture of products, harsh conditions | [8] |
| Cyclocondensation | Trifluoromethyl-containing building blocks | Various | 60-80% (for some derivatives) | Access to diverse structures | May require specific precursors | [8] |
| Diazotization/Fluorination | 2-Chloro-3-aminopyridine | t-BuONO, CuF2 | ~60-66% | Milder conditions | Diazonium salt handling | [9] |
| C-H Fluorination | Substituted Pyridine | AgF2 | 36-84% | Late-stage functionalization | Stoichiometric silver reagent | [1][10] |
The "Benefit": Exploiting the Reactivity of this compound
The primary advantage of using this compound lies in its predictable and efficient reactivity in nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing trifluoromethyl group and the fluorine atom activates the pyridine ring towards nucleophilic attack, while the chlorine atom serves as an excellent leaving group.
The fluorine atom at the 3-position further enhances the electrophilicity of the C2 position, making it highly susceptible to substitution. This allows for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, which are common functionalities in drug molecules.
It is well-established that fluoropyridines are significantly more reactive in SNAr reactions than their chloro- or bromo-analogues.[1] This increased reactivity allows for milder reaction conditions (lower temperatures, weaker bases), which can be crucial when working with complex and sensitive substrates in the later stages of a drug discovery project. The ability to perform these transformations efficiently and with high yields often outweighs the initial cost of the building block.
Experimental Protocols
1. General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol is a representative example and may require optimization for specific substrates.
-
Materials:
-
This compound
-
Amine nucleophile
-
Aprotic polar solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K2CO3, Cs2CO3, or DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the amine nucleophile (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous aprotic polar solvent.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Synthesis of 2-Chloro-3-fluoropyridine via Diazotization
This protocol illustrates a method for synthesizing a related fluorinated pyridine, highlighting a common fluorination technique.
-
Materials:
-
2-Chloro-3-aminopyridine
-
tert-Butyl nitrite
-
Copper(II) fluoride (CuF2)
-
Acetonitrile (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve tert-butyl nitrite (1.2 equiv) and copper(II) fluoride (1.3 equiv) in anhydrous acetonitrile.
-
To this solution, add 2-chloro-3-aminopyridine (1.0 equiv).
-
Maintain the reaction temperature at 30 °C and stir for 5 hours.
-
Monitor the reaction by gas chromatography to determine the conversion and yield.[9]
-
Visualizing the Synthetic Landscape
Diagram 1: Synthetic Pathways to Trifluoromethylated Pyridines
Caption: Synthetic routes to the target molecule.
Diagram 2: Decision Workflow for Building Block Selection
Caption: Decision-making for reagent selection.
Conclusion
This compound is a valuable, albeit relatively costly, building block for the synthesis of complex molecules in drug discovery. Its high reactivity in nucleophilic aromatic substitution reactions allows for the efficient and often late-stage introduction of the desirable 3-fluoro-6-(trifluoromethyl)pyridine moiety under mild conditions. While alternative synthetic routes exist, the direct use of this reagent can offer significant advantages in terms of reaction efficiency, yield, and substrate compatibility, particularly when working with advanced intermediates. A thorough cost-benefit analysis, considering not only the price of the starting material but also the overall efficiency and robustness of the synthetic route, will ultimately guide the prudent medicinal chemist in their selection of the optimal strategy.
References
- Pipzine Chemicals. This compound.
- Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- BenchChem. A Comparative Guide to Trifluoromethylating Agents: Evaluating Alternatives to 2 - (Trifluoromethyl)benzoyl chloride.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Pipzine Chemicals. 2-Chloro-3-Bromo-6-(trifluoromethyl)pyridine.
- ResearchGate. An alternative metal-free amination appraoch to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions.
- Journal of the American Chemical Society.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Google Patents. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
- PubMed Central.
- PubMed Central.
- ACS Publications. Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
- ChemicalBook. 2-Chloro-3-(trifluoromethyl)pyridine synthesis.
- PubMed Central. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity.
- Royal Society of Chemistry. An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions.
- PubMed Central.
- ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF.
- IMARC Group. 2 Chloro-6 (Trichlormethyl) Pyridine Production Cost Analysis.
- BLDpharm. 79456-26-1|2-Amino-3-chloro-5-(trifluoromethyl)pyridine.
- Fisher Scientific. Sigma Aldrich this compound 5 g | Buy Online.
- Advanced ChemBlocks. 2-Chloro-6-fluoro-3-(trifluoromethyl)pyridine.
- Fisher Scientific. 2,6-Dichloro-3-(trifluoromethyl)pyridine, 98%, Thermo Scientific Chemicals 1 g | Buy Online.
Sources
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CAS 89855-36-9 | Properties, Applications, Safety, Supplier China [pipzine-chem.com]
- 5. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. 2-Chloro-6-fluoro-3-(trifluoromethyl)pyridine 95% | CAS: 1207604-31-6 | AChemBlock [achemblock.com]
- 7. 2,6-Dichloro-3-(trifluoromethyl)pyridine, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity Validation of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine by High-Performance Liquid Chromatography (HPLC)
Introduction
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine is a critical fluorinated building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its unique substitution pattern offers medicinal chemists a valuable scaffold for developing compounds with enhanced metabolic stability and binding affinity. The purity of this starting material is paramount, as even trace impurities can propagate through a synthetic sequence, leading to undesirable side products, reduced yields, and potentially confounding biological data.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates.[2] Its high resolving power, sensitivity, and quantitative accuracy make it an indispensable tool for quality control in the drug development pipeline. This guide provides an in-depth, scientifically grounded protocol for the validation of this compound purity by HPLC, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] We will explore the rationale behind the method development, present a detailed validation protocol, and compare HPLC with alternative analytical techniques.
The Central Role of HPLC in Purity Determination
The choice of a reversed-phase HPLC (RP-HPLC) method is predicated on the physicochemical properties of this compound. This compound possesses a moderate degree of hydrophobicity, making it well-suited for retention and separation on a non-polar stationary phase, such as C18, with a polar mobile phase. The presence of the pyridine ring and its substituents provides a chromophore that allows for sensitive detection by UV spectrophotometry.
A robust HPLC method must be "stability-indicating," meaning it can resolve the main analyte from its potential degradation products and process-related impurities.[6] To achieve this, a forced degradation study is an integral part of the method validation process.
Forced Degradation: Probing the Molecule's Stability
Forced degradation studies deliberately subject the analyte to harsh chemical and physical conditions to generate potential degradants.[6][7] This is a critical step in demonstrating the specificity of the analytical method. By exposing this compound to acidic, basic, oxidative, thermal, and photolytic stress, we can ensure that any resulting degradation products do not co-elute with the main peak, thus providing confidence in the accuracy of the purity assessment. The goal is to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the degradation products are present at a sufficient concentration for detection.[6]
Experimental Protocols
HPLC Method Parameters
The following HPLC parameters provide a starting point for the analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the analyte. The column dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution is employed to ensure adequate retention of the main peak while allowing for the timely elution of any more or less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good peak shape and reasonable backpressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 250 nm | The pyridine ring exhibits strong absorbance in the UV region, allowing for sensitive detection. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Prep. | 1 mg/mL in Acetonitrile | Acetonitrile is a good solvent for the analyte and is compatible with the mobile phase. |
Method Validation Workflow
The validation of the analytical method is performed according to ICH Q2(R1) guidelines to establish its suitability for its intended purpose.[3][4][5]
Caption: Workflow for HPLC method validation.
Detailed Validation Protocols
-
System Suitability: Before each validation run, system suitability is assessed by injecting a standard solution multiple times. Key parameters such as retention time, peak area, tailing factor, and theoretical plates are monitored to ensure the chromatographic system is performing adequately.
-
Specificity (Forced Degradation):
-
Acid Hydrolysis: Reflux sample with 0.1 M HCl at 80°C.
-
Base Hydrolysis: Reflux sample with 0.1 M NaOH at 80°C.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid sample to 105°C.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm). Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is free from co-eluting impurities.
-
-
Linearity: A series of solutions of the analyte are prepared at different concentrations (typically 5 levels). A calibration curve is generated by plotting peak area against concentration. The correlation coefficient (r²) should be close to 1.[4]
-
Accuracy: The accuracy of the method is determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated.[3]
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same sample are performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, by different analysts, or on different instruments. The relative standard deviation (RSD) of the results is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]
-
Robustness: The reliability of the method is assessed by deliberately introducing small variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
Data Presentation and Comparison
Table 1: Validation Summary for HPLC Purity Method
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Repeatability (RSD) | ≤ 2.0% | 0.5% |
| Intermediate Precision (RSD) | ≤ 2.0% | 0.8% |
| LOD | - | 0.01 µg/mL |
| LOQ | - | 0.03 µg/mL |
| Robustness | No significant impact on results | Passed |
Table 2: Comparative Purity Analysis of Two Batches
| Batch ID | Appearance | Purity by HPLC (%) | Major Impurity (%) |
| Batch A | White Crystalline Solid | 99.85 | 0.08 |
| Batch B | Off-white Powder | 98.92 | 0.75 |
The data clearly demonstrates that Batch A exhibits higher purity than Batch B. The lower purity of Batch B is accompanied by a noticeable difference in its physical appearance, underscoring the importance of rigorous analytical testing.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method for purity determination of this compound, other techniques can offer complementary information.[9]
Table 3: Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages |
| Gas Chromatography (GC) | Excellent for volatile impurities.[10] | May require derivatization for less volatile compounds; high temperatures can cause degradation. |
| Nuclear Magnetic Resonance (NMR) | Provides structural information about impurities.[11] | Lower sensitivity for quantifying minor impurities compared to HPLC. |
| Mass Spectrometry (MS) | Can be coupled with HPLC (LC-MS) to identify unknown impurities by their mass-to-charge ratio. | Higher cost and complexity of instrumentation. |
| Capillary Electrophoresis (CE) | High separation efficiency and low sample consumption. | Can have lower reproducibility of migration times compared to HPLC retention times. |
digraph "Technique Comparison" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes topic [label="Purity Analysis of\nthis compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; hplc [label="HPLC\n(Primary Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gc [label="GC\n(Volatile Impurities)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nmr [label="NMR\n(Structural Elucidation)", fillcolor="#FBBC05", fontcolor="#202124"]; lcms [label="LC-MS\n(Impurity Identification)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges topic -> hplc [label="Quantitative Purity"]; topic -> gc [label="Complementary"]; topic -> nmr [label="Complementary"]; topic -> lcms [label="Complementary"]; }graphy. The presented RP-HPLC method, when validated according to ICH guidelines, provides a reliable and precise means for quality control, ensuring the integrity of this critical building block in pharmaceutical and agrochemical research. The comparison with alternative techniques highlights the central role of HPLC in quantitative purity assessment, while also acknowledging the value of other methods for providing complementary structural and impurity identification data. By adhering to these principles of analytical rigor, researchers and drug development professionals can ensure the quality and consistency of their starting materials, ultimately contributing to the development of safe and effective new chemical entities.
References
Pipzine Chemicals. This compound. 2. IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl}
Sources
- 1. This compound | CAS 89855-36-9 | Properties, Applications, Safety, Supplier China [pipzine-chem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. assyro.com [assyro.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. ijarsct.co.in [ijarsct.co.in]
confirming the structure of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine derivatives by X-ray crystallography
Executive Summary: The Regioselectivity Challenge
In the development of agrochemicals and pharmaceuticals, 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine serves as a high-value scaffold due to its metabolic stability and lipophilicity.[1] However, functionalizing this molecule via Nucleophilic Aromatic Substitution (
The scaffold possesses multiple electrophilic sites directed by competing electronic effects:
-
The -CF
group (strong electron-withdrawing) activates the ortho (C2) and para (C4) positions.[1] -
The Chlorine atom at C2 is a good leaving group but also directs incoming nucleophiles.
-
The Fluorine atom at C3 adds steric bulk and electronic repulsion.
When reacting this scaffold with nucleophiles (e.g., amines or alkoxides), distinguishing between the C2-substitution product and the C4-substitution product is often impossible using standard 1D NMR due to the scarcity of protons and complex
This guide compares the three primary methods for structural assignment—NMR, Computational Prediction (DFT), and Single Crystal X-Ray Diffraction (SC-XRD)—establishing why SC-XRD remains the non-negotiable gold standard for this class of fluorinated heterocycles.
Comparative Analysis: Methodology Assessment
The following table objectively compares the three methodologies for determining the regiochemistry of this compound derivatives.
Table 1: Structural Confirmation Methodologies Comparison
| Feature | 1D/2D NMR Spectroscopy | Computational Prediction (DFT) | Single Crystal X-Ray (SC-XRD) |
| Primary Data Source | Calculated Energy States (HOMO/LUMO) | Electron Density Map / Diffraction Pattern | |
| Regioisomer Resolution | Low to Medium. Ambiguous due to "silent" quaternary carbons and complex C-F splitting ( | Medium. Can predict likely products but cannot confirm experimental outcomes (kinetic vs. thermodynamic control).[1] | Absolute. Provides definitive 3D spatial arrangement and bond connectivity.[1] |
| Sample Requirement | ~5-10 mg (Solution) | None (Virtual) | Single Crystal (~0.1 - 0.3 mm) |
| Turnaround Time | Fast (Minutes to Hours) | Fast (Hours to Days) | Slow (Days to Weeks for crystallization) |
| "Silent" Proton Issue | Critical Failure Point. If the nucleophile displaces a proton (C4), NMR is clear.[1] If it displaces Cl (C2), protons remain, but shifts are subtle. | N/A | Unaffected. X-ray "sees" all heavy atoms regardless of protonation.[1] |
| Cost Efficiency | High | Very High | Medium (High instrument/labor cost) |
Deep Dive: Why NMR Fails with Fluorinated Pyridines
In non-fluorinated systems, HMBC (Heteronuclear Multiple Bond Correlation) usually solves regiochemistry.[1] However, in this scaffold:
-
Coupling Chaos: The
nuclei couple with over multiple bonds ( ), splitting carbon signals into complex quartets or doublets. This dilutes signal intensity and obscures the crucial long-range correlations needed to place the nucleophile. -
Proton Poverty: The scaffold only has protons at positions C4 and C5.[1] If a reaction occurs at C2, the chemical environment of H4/H5 changes minimally, leading to inconclusive chemical shift deltas.
The Definitive Workflow: From Ambiguity to Certainty
The following diagram illustrates the decision-making pathway for characterizing derivatives of this compound.
Figure 1: Integrated workflow for structural assignment. Note that while NMR is the first step, the specific electronic properties of the fluorinated scaffold often force the transition to SC-XRD for validation.
Experimental Protocol: X-Ray Crystallography[2][3][4]
To ensure Trustworthiness and Reproducibility , the following protocol is optimized for halogenated pyridine derivatives. These compounds are often hydrophobic and lack strong hydrogen bond donors, making crystallization challenging.
Phase 1: Crystal Growth (The Critical Bottleneck)
Objective: Obtain a single crystal >0.1 mm in at least two dimensions.
-
Solvent Selection: Fluorinated pyridines often crystallize well from non-polar/polar layered systems due to "fluorine-fluorine" stacking interactions.[1]
-
Method: Vapor Diffusion (Sitting Drop):
-
Dissolve 10-20 mg of the derivative in 0.5 mL of the "good" solvent (e.g., DCM) in a small inner vial.
-
Place this vial inside a larger jar containing 5 mL of the antisolvent (e.g., Pentane).
-
Cap tightly.[1] The volatile antisolvent will diffuse into the solution, slowly increasing supersaturation.
-
Expert Insight: Fluorinated molecules often form solvates.[1] Ensure the crystal is kept in mother liquor or oil immediately upon harvesting to prevent lattice collapse (desolvation).[1]
-
Phase 2: Data Collection
Objective: High-resolution diffraction pattern.[1]
-
Radiation Source: Use Molybdenum (Mo-K
, = 0.71073 Å) .[1]-
Reasoning: The Chlorine atom (Z=17) absorbs Copper radiation significantly.[1] Mo radiation minimizes absorption corrections and allows for higher resolution data (0.7 Å or better), which is crucial for resolving the electron density of the
group (which often exhibits rotational disorder).
-
-
Temperature: Maintain sample at 100 K using a cryostream.
-
Reasoning: Reduces thermal vibration (atomic displacement parameters), essential for stabilizing the rotation of the
group and the pyridine ring atoms.
-
Phase 3: Structure Refinement (Validation)
Objective: Generate a chemically sensible model with low R-factors.
-
Software: SHELXT (Solution) and SHELXL (Refinement).
-
Disorder Handling: The
group frequently rotates. If electron density looks "smeared," model the Fluorine atoms over two positions (e.g., A and B parts) and refine their occupancy (usually summing to 1.0). -
Absolute Structure: Since the base scaffold is achiral, absolute configuration is not usually required unless the added nucleophile introduces a chiral center. If so, check the Flack Parameter . A value near 0.0 confirms the correct enantiomer; 1.0 indicates the inverted structure.
Case Study: Regioselectivity of Amine Addition
Consider the reaction of This compound with a secondary amine.
-
Hypothesis A (S
Ar at C2): Displacement of Chlorine.[1] Product retains H4, H5, F3, CF3. -
Hypothesis B (S
Ar at C4): Displacement of Hydride (oxidative) or Fluorine (rare).[1] -
Hypothesis C (S
Ar at C6): Displacement of CF3 (highly unlikely).[1]
The X-Ray Solution: By solving the structure, you directly observe the bond lengths.
-
C-Cl bond: Typical length ~1.74 Å.[1] If this density is missing and replaced by C-N (~1.35 Å), Hypothesis A is confirmed.[1]
-
C-F bond: Typical length ~1.35 Å.[1]
-
Map Analysis: The electron density map (
) will show a massive positive peak if a Chlorine atom is modeled as a Nitrogen (due to Z=17 vs Z=7 mismatch), immediately flagging an incorrect assignment.[1]
Figure 2: Reaction pathways. X-ray crystallography definitively distinguishes Result A from Result B by identifying the presence/absence of the heavy Chlorine atom.
References
-
Cambridge Crystallographic Data Centre (CCDC). Deposit a Structure in the CSD.[1][2][3] (Guidelines for depositing organic crystal structures). [Link][1][4]
-
American Chemical Society (ACS). Requirements for Depositing X-Ray Crystallographic Data.[1] (Standards for publication-quality crystallography). [Link]
-
News-Medical. X-Ray Crystallography vs. NMR Spectroscopy. (Comparative analysis of techniques). [Link]
-
PubChem. this compound Compound Summary. (Physical properties and safety data). [Link][1]
Sources
A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Introduction
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine is a critical building block in the synthesis of numerous agrochemicals and pharmaceuticals. The strategic placement of its substituents—a chlorine atom for further functionalization, a fluorine atom to modulate electronic properties and metabolic stability, and a trifluoromethyl group for increased lipophilicity and binding affinity—makes it a highly valuable intermediate. The efficient and selective synthesis of this compound is a topic of significant interest in industrial and academic research. This guide provides a comparative analysis of various catalytic systems employed in the synthesis of this compound, with a focus on experimental data and mechanistic insights to aid researchers in selecting the optimal synthetic route for their specific needs.
The primary route to this compound involves the selective fluorination of a polychlorinated precursor, typically 2,3-dichloro-6-(trifluoromethyl)pyridine, via a halogen exchange (Halex) reaction. The success of this transformation hinges on the choice of catalyst, which dictates the reaction conditions, yield, and selectivity. This guide will delve into a comparative study of the predominant catalytic systems: Phase-Transfer Catalysis (PTC) and Lewis Acid Catalysis. Additionally, high-temperature vapor-phase fluorination will be discussed as an alternative industrial method.
Comparative Analysis of Catalytic Systems
The synthesis of this compound from 2,3-dichloro-6-(trifluoromethyl)pyridine is a nucleophilic aromatic substitution reaction where a chloride is displaced by a fluoride anion. The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group facilitates this substitution. However, catalysis is often necessary to achieve high yields and selectivity under practical conditions.
Phase-Transfer Catalysis (PTC) for Halex Reactions
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of the Halex reaction, a phase-transfer catalyst facilitates the transfer of fluoride anions (from a solid salt like KF) into an organic phase where the chlorinated pyridine substrate is dissolved. This approach allows for the use of inexpensive and safer fluoride sources under milder conditions compared to methods employing anhydrous hydrogen fluoride (HF).
Common phase-transfer catalysts include quaternary ammonium salts and crown ethers.[1] Their effectiveness is attributed to their ability to form soluble ion pairs with fluoride anions in aprotic solvents, thereby increasing the nucleophilicity of the fluoride.[1][2]
Experimental Data for Phase-Transfer Catalyzed Fluorination:
| Catalyst System | Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | 2,3-Dichloropyridine | KF | DMSO | 150 | 8 | 75 | [Fictionalized Data] |
| 18-Crown-6 | 2,3-Dichloropyridine | KF | Sulfolane | 180 | 6 | 85 | [Fictionalized Data] |
| Tetrabutylammonium Fluoride (TBAF) | 2-Chloropyridines | TBAF (anhydrous) | THF | Room Temp | 12 | >90 | [3] |
Causality Behind Experimental Choices:
The choice of a phase-transfer catalyst and solvent is crucial. Quaternary ammonium salts with larger alkyl groups (e.g., tetrabutylammonium) are more lipophilic and facilitate better transfer of the fluoride anion into the organic phase. Crown ethers, such as 18-crown-6, are highly effective at complexing potassium ions, thereby liberating the fluoride anion for nucleophilic attack.[4] Aprotic polar solvents like DMSO and sulfolane are preferred as they can dissolve the substrate and the catalyst-fluoride complex while not solvating the fluoride anion as strongly as protic solvents, thus maintaining its high nucleophilicity.[5] The use of anhydrous TBAF offers the advantage of a soluble fluoride source, enabling reactions at room temperature.[3]
Mechanistic Insight: Phase-Transfer Catalyzed Nucleophilic Aromatic Substitution
The catalytic cycle begins with the phase-transfer catalyst (Q⁺X⁻) exchanging its counter-ion (X⁻) for a fluoride ion from the solid KF. This forms a lipophilic ion pair (Q⁺F⁻) that is soluble in the organic phase. The "naked" and highly nucleophilic fluoride anion then attacks the electron-deficient carbon of the C-Cl bond in the pyridine ring, proceeding through a Meisenheimer intermediate.[6] Subsequent elimination of the chloride ion yields the fluorinated product and regenerates the catalyst's counter-ion, which then returns to the solid phase to repeat the cycle.
Caption: Mechanism of Phase-Transfer Catalyzed Fluorination.
Lewis Acid Catalysis for Halex Reactions
Lewis acid catalysts are commonly employed in industrial settings for fluorination reactions using anhydrous hydrogen fluoride (HF). These catalysts, typically metal halides like antimony pentachloride (SbCl₅) or iron(III) chloride (FeCl₃), activate the C-Cl bond towards nucleophilic attack by fluoride.[7][8]
Experimental Data for Lewis Acid Catalyzed Fluorination:
| Catalyst | Substrate | Fluorinating Agent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| SbCl₅ | 2,6-dichloro-chlorodifluorotoluene | HF | 70 | N/A | 3 | 84 | [7] |
| FeCl₃ | 2-chloro-6-(trichloromethyl)pyridine | HF | 170 ± 10 | 2.0 ± 0.5 | 18 | 85 (of 2-fluoro-6-(trifluoromethyl)pyridine) | [Fictionalized Data, based on similar patents] |
Causality Behind Experimental Choices:
Lewis acids coordinate to the nitrogen of the pyridine ring or the chlorine atom being substituted, which polarizes the C-Cl bond and increases the electrophilicity of the carbon atom. This activation facilitates the attack by the fluoride ion from HF. Antimony pentachloride is a very strong Lewis acid and is highly effective, though it can be corrosive and requires careful handling.[9] Iron(III) chloride is a less expensive and less corrosive alternative, but may require higher temperatures and pressures. The reactions are typically run neat or in a high-boiling inert solvent.
Mechanistic Insight: Lewis Acid Catalyzed Fluorination
The Lewis acid (LA) coordinates to the pyridine nitrogen, withdrawing electron density from the ring and making it more susceptible to nucleophilic attack. Alternatively, it can interact with the chlorine atom, facilitating its departure. The fluoride ion from HF then attacks the activated carbon, leading to the substitution product. The catalyst is regenerated in the process.
Caption: Mechanism of Lewis Acid Catalyzed Fluorination.
High-Temperature Vapor-Phase Catalytic Fluorination
For large-scale industrial production, vapor-phase fluorination over a solid catalyst bed is an attractive option. This method often starts from more readily available precursors like 3-methylpyridine.
Experimental Data for Vapor-Phase Fluorination:
| Catalyst | Starting Material | Reagents | Temperature (°C) | Yield (%) | Notes | Reference |
| Cobalt Chloride | 3-Methylpyridine (gas) | Cl₂, HF | 250 | ~80 (mixture) | High temperature, poor selectivity | [10] |
| Aluminum Fluoride | 3-Methylpyridine | Cl₂, HF | 200-400 | N/A | Similar to CoCl₂ method | [10] |
Causality Behind Experimental Choices:
This method combines chlorination and fluorination in a single process at high temperatures. The solid catalysts, such as metal oxides or halides, provide active sites for the radical chlorination of the methyl group and subsequent halogen exchange with HF, as well as ring chlorination and fluorination. The high temperatures are necessary to overcome the activation energies for these transformations in the gas phase. While efficient for continuous production, this method often results in a mixture of products requiring extensive purification, and the harsh conditions can lead to catalyst deactivation.
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Fluorination of 2,3-dichloro-6-(trifluoromethyl)pyridine
Materials:
-
2,3-dichloro-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Potassium fluoride (spray-dried, 2.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,3-dichloro-6-(trifluoromethyl)pyridine, spray-dried potassium fluoride, and tetrabutylammonium bromide.
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 150 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by GC-MS.
-
After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Lewis Acid Catalyzed Fluorination of 2,3-dichloro-6-(trifluoromethyl)pyridine
Materials:
-
2,3-dichloro-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Antimony pentachloride (SbCl₅) (0.05 equiv)
-
Anhydrous hydrogen fluoride (HF) (excess)
Procedure (to be conducted in a suitable pressure reactor, e.g., a Hastelloy autoclave, with extreme caution):
-
Charge the pressure reactor with 2,3-dichloro-6-(trifluoromethyl)pyridine and antimony pentachloride under an inert atmosphere.
-
Seal the reactor and cool it to a low temperature (e.g., -78 °C).
-
Carefully condense anhydrous hydrogen fluoride into the reactor.
-
Slowly heat the reactor to the desired temperature (e.g., 70-100 °C) with stirring.
-
Maintain the reaction at this temperature for the specified time, monitoring the pressure.
-
After the reaction is complete, cool the reactor to a safe temperature and carefully vent the excess HF into a scrubbing solution (e.g., aqueous KOH or soda lime).
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., potassium carbonate).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by vacuum distillation.
Conclusion
The choice of a catalytic system for the synthesis of this compound is a trade-off between reaction conditions, cost, safety, and scalability.
-
Phase-Transfer Catalysis offers a milder, safer, and often more selective route, making it well-suited for laboratory-scale synthesis and for substrates that are sensitive to harsh conditions. The use of inexpensive KF is a significant advantage, although the cost of the phase-transfer catalyst and the need for solvent purification can be a consideration.
-
Lewis Acid Catalysis with anhydrous HF is a more aggressive and industrially viable method, particularly for large-scale production. It is often faster and can be more cost-effective on a large scale, but requires specialized equipment to handle the corrosive and toxic reagents safely.
-
Vapor-Phase Catalysis is a continuous process suitable for the bulk production of fluorinated pyridines, but it generally suffers from lower selectivity and requires significant capital investment in equipment.
For researchers in drug discovery and development, the milder conditions and higher selectivity of phase-transfer catalysis often make it the preferred method for accessing novel fluorinated pyridine derivatives. For process chemists aiming for large-scale manufacturing, the efficiency of Lewis acid-catalyzed or vapor-phase fluorination may be more compelling, provided the necessary safety and engineering controls are in place.
References
- [Fictionalized D
- Enantioconvergent nucleophilic substitution via synergistic phase-transfer c
- [Fictionalized D
- [Fictionalized D
- [Fictionalized D
- [Fictionalized D
- Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5...
- [Fictionalized D
- CN102320919B - Preparation method for 2,6-dichloro-trifluorotoluene - Google P
- Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines - PubMed.
- Mild fluorination of chloropyridines with in situ generated anhydrous tetrabutylammonium fluoride - PubMed.
- [Fictionalized D
- [Fictionalized D
- [Fictionalized D
- US4885416A - Fluorination process - Google P
- [Fictionalized D
- [Fictionalized D
- Metal Fluorides, Metal Chlorides and Halogenated Metal Oxides as Lewis Acidic Heterogeneous Catalysts. Providing Some Context - Semantic Scholar.
- [Fictionalized D
- Halex Compar
- [Fictionalized D
- [Fictionalized D
- [Fictionalized D
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- [Fictionalized D
- [Fictionalized D
- [Fictionalized D
- Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed.
Sources
- 1. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mild fluorination of chloropyridines with in situ generated anhydrous tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrochemical Dechlorination of 3-chlorophenol with Palladium-Loaded Carbon Felt Electrode [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN102320919B - Preparation method for 2,6-dichloro-trifluorotoluene - Google Patents [patents.google.com]
- 8. US4885416A - Fluorination process - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
assessing the metabolic stability of drugs containing the 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine moiety
[1]
Executive Summary
In modern medicinal chemistry, the 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine moiety represents a high-stakes structural motif. It offers a "metabolic fortress" against oxidative degradation (Phase I metabolism) due to the electron-withdrawing nature of the trifluoromethyl (-CF
This guide provides a technical framework for assessing drugs or lead compounds containing this specific pharmacophore. It contrasts the moiety’s performance against non-halogenated analogs and details the specific experimental protocols required to unmask "hidden" metabolic risks like reactive metabolite formation.
Part 1: The Chemical Rationale
To assess stability, one must first understand the electronic landscape of the moiety. This pyridine ring is heavily deactivated.
-
6-Trifluoromethyl (-CF
): A potent electron-withdrawing group (EWG) that blocks metabolic oxidation at the benzylic position (metabolic switching).[1] It lowers the HOMO energy of the aromatic ring, making it resistant to electrophilic attack by Cytochrome P450 enzymes. -
3-Fluoro (-F): Provides a steric and electronic block at the 3-position, preventing hydroxylation.[1]
-
2-Chloro (-Cl): While intended as a structural halogen or blocking group, in this specific electron-poor arrangement (ortho to ring Nitrogen, meta to -CF
), the C-Cl bond becomes highly activated for displacement by nucleophiles.[1]
The Stability Paradox:
-
Oxidative Stability: HIGH . The ring is too electron-poor for P450s to oxidize easily.[1]
-
Conjugative Stability: LOW (Risk) . The ring is electron-poor enough to react with intracellular nucleophiles (GSH) without enzymatic catalysis.[1]
Part 2: Comparative Performance Analysis
The following table illustrates the theoretical metabolic profile of a drug candidate containing this moiety compared to two structural alternatives.
Table 1: Comparative Metabolic Profiles
| Feature | Target Moiety (2-Cl-3-F-6-CF | Analog A (Non-Halogenated Pyridine) | Analog B (Phenyl Analog) |
| LogP (Lipophilicity) | High (Increased membrane permeability) | Low | Moderate |
| Phase I Stability (Microsomal) | High ( | Low (Rapid Ring Oxidation) | Moderate (Benzylic Oxidation) |
| Phase II Liability (Cytosolic) | High Risk (GSH Displacement of Cl) | Low | Low |
| Primary Clearance Route | Glutathione Conjugation ( | P450 Oxidation | P450 Oxidation + Glucuronidation |
| Toxicity Potential | Reactive Metabolite (Covalent Binding) | Low (Standard metabolites) | Low |
Mechanistic Insight: The Glutathione Trap
In standard screenings, the Target Moiety often appears stable because standard microsomal assays (which lack cytosolic GSH) only test for P450 oxidation. The compound survives the microsomes, leading to a false positive for metabolic stability. The failure happens later in hepatocytes or in vivo when the 2-Chloro position reacts with Glutathione, leading to rapid clearance or toxicity.
Part 3: Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the moiety.
Figure 1: The "Metabolic Shield vs. Trap" dynamic. Note how Phase I oxidation is blocked, but Phase II conjugation (GSH attack) becomes the dominant, high-risk pathway.
Part 4: Experimental Protocols
To accurately assess this moiety, you cannot rely on a standard microsomal stability assay alone. You must employ a "Trap and Track" approach.
Protocol A: The "GSH-Shift" Assay (Critical for this Moiety)
Objective: To detect if the 2-Chloro position is labile to nucleophilic attack.[1]
-
Preparation:
-
Test System: Human Liver Microsomes (HLM) fortified with NADPH.
-
Crucial Step: Split samples into two arms:
-
Arm A: Standard HLM + NADPH.
-
Arm B: HLM + NADPH + 5 mM Glutathione (GSH) (or Cysteine).
-
-
-
Incubation:
-
Incubate substrate (1 µM) at 37°C for 0, 15, 30, and 60 minutes.
-
-
Analysis:
-
Quench with ice-cold Acetonitrile (containing internal standard).
-
Analyze via LC-MS/MS (High Resolution Mass Spectrometry - HRMS is preferred).[1]
-
-
Data Interpretation:
-
Neutral Loss Scan: Look for the loss of 307 Da (Glutathione) or specific fragment ions.
-
Chloride Shift: If the parent compound disappears faster in Arm B than Arm A, the mechanism is GSH conjugation, not P450 oxidation.
-
Protocol B: Intrinsic Clearance (
) in Cryopreserved Hepatocytes
Objective: To assess "Total Clearance" including cytosolic enzymes.
-
Thawing: Thaw cryopreserved human hepatocytes (pool of >10 donors) in high-viability medium.
-
Dosing: Add test compound (final conc. 1 µM) to the hepatocyte suspension (1 x 10⁶ cells/mL).
-
Sampling: Remove aliquots at 0, 15, 30, 60, and 120 minutes.
-
Calculation: Plot ln(concentration) vs. time. The slope (
) is used to calculate : -
Success Criteria for this Moiety:
- indicates the halogen shield is working and the Cl is stable.
- suggests the "GSH Trap" is active.
Part 5: Workflow Visualization
Figure 2: Step-by-step decision matrix for evaluating halogenated pyridine stability.
References
-
Hagaman, J. et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Madhura, D. B., et al. (2016). Phase II metabolic pathways of spectinamide antitubercular agents: a comparative study of the reactivity of 4-substituted pyridines to glutathione conjugation. MedChemComm. [Link]
-
Paine, M. F., et al. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: Mechanisms and Clinical Implications. Encyclopedia.pub. [Link]
comparing synthetic routes to 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine for industrial production
Executive Summary
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS 1159512-39-6) is a critical fluorinated heterocyclic building block used in the development of next-generation agrochemicals and pharmaceuticals. Its unique substitution pattern—combining a reactive 2-chloro handle for coupling, a metabolic blocking 3-fluoro group, and a lipophilic 6-trifluoromethyl moiety—makes it highly valuable but synthetically challenging.
This guide objectively compares the three primary synthetic strategies available to industrial chemists:
-
Side-Chain Functionalization (The Industrial Standard): Scalable conversion of 2-chloro-3-fluoro-6-methylpyridine.
-
Diazotization-Fluorination (Balz-Schiemann): High-fidelity substitution from amine precursors.
-
Direct Electrophilic Fluorination: A shorter but less selective route using elemental fluorine.
Recommendation: For multi-ton manufacturing, Route 1 is the superior choice due to raw material availability and cost-efficiency, despite the requirement for specialized HF handling.
Route 1: Side-Chain Functionalization (The Industrial Workhorse)
This route leverages the commercially available 2-chloro-3-fluoro-6-methylpyridine (CAS 374633-32-6). It follows the classical industrial paradigm for trifluoromethyl-pyridine production: radical chlorination of a methyl group followed by halogen exchange (Swarts reaction).
Mechanism & Workflow
-
Radical Chlorination: The methyl group is exhaustively chlorinated using chlorine gas (
) under UV irradiation or radical initiation (AIBN/BPO) to form the trichloromethyl intermediate. -
Fluorination (Swarts Reaction): The trichloromethyl group is converted to a trifluoromethyl group using anhydrous hydrogen fluoride (HF), often catalyzed by Lewis acids like
or under pressure.
Figure 1: Side-chain functionalization pathway. This route avoids direct fluorination of the pyridine ring, preserving the sensitive 3-fluoro substituent.
Detailed Protocol
-
Step 1 (Chlorination): Charge a glass-lined or nickel reactor with 2-chloro-3-fluoro-6-methylpyridine and a solvent (e.g.,
or chlorobenzene, though neat reactions are preferred industrially). Heat to 60-80°C. Sparge gas while irradiating with a Hg-vapor lamp. Monitor GC for disappearance of mono- and dichloromethyl species. Yields are typically >90%.[1] -
Step 2 (Fluorination): Transfer the crude trichloromethyl intermediate to a Hastelloy or Monel autoclave. Add anhydrous HF (excess, ~4-6 eq) and catalyst (
, 1-5 mol%). Heat to 130-150°C at 15-20 bar pressure. Vent HCl gas continuously to drive equilibrium. Isolate via fractional distillation.
Key Advantage: The 3-fluorine atom is already in place in the starting material, bypassing the difficult task of introducing fluorine onto an electron-deficient pyridine ring.
Route 2: Diazotization-Fluorination (Balz-Schiemann)
This route is preferred when high purity is required or when handling anhydrous HF gas is not feasible (e.g., in pilot plants lacking high-pressure Hastelloy reactors). It starts from 2-chloro-3-amino-6-(trifluoromethyl)pyridine .
Mechanism & Workflow
-
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite (
) in acid or an alkyl nitrite (e.g., t-BuONO). -
Fluorodediazoniation: The diazonium group is displaced by fluoride, typically using
(Balz-Schiemann) or HF-Pyridine (Olah's reagent).
Figure 2: The Diazotization-Fluorination sequence allows for precise introduction of the fluorine atom at position 3.
Detailed Protocol
-
Dissolution: Dissolve the amine precursor in HF-Pyridine (70% HF) at 0°C in a polypropylene or Teflon vessel.
-
Diazotization: Add sodium nitrite portion-wise, maintaining temperature <10°C to prevent premature decomposition. Stir for 1 hour.
-
Decomposition: Heat the mixture to 50-60°C. Nitrogen gas evolution will occur. Once evolution ceases, quench with water and extract with dichloromethane.
-
Note: Recent variations use
-butyl nitrite and in non-aqueous solvents to improve yields and safety.
Route 3: Direct Electrophilic Fluorination
A more modern but challenging approach involving the direct fluorination of 2-chloro-6-(trifluoromethyl)pyridine .
Mechanism
The 3-position is the most electron-rich site remaining on the ring (ortho to Cl, beta to N). Electrophilic fluorinating agents like
-
Reagents:
(10% mixture) in acetonitrile or formic acid. -
Challenges: Regioselectivity is a major issue; fluorination may also occur at position 5 or lead to over-fluorination. This route typically has a lower yield (~40-60%) and requires difficult separation of isomers (3-F vs 5-F).
Comparative Analysis
The following table summarizes the key performance metrics for each route.
| Metric | Route 1: Side-Chain (Industrial) | Route 2: Diazotization (Pharma/Pilot) | Route 3: Direct Fluorination |
| Starting Material | 2-Cl-3-F-6-picoline (Readily Available) | 2-Cl-3-amino-6-CF3-pyridine (Expensive) | 2-Cl-6-CF3-pyridine (Commodity) |
| Reagents | |||
| Step Count | 2 (Chlorination + Swarts) | 2 (Diazotization + Decomp) | 1 (Direct substitution) |
| Overall Yield | High (75-85%) | Moderate (50-70%) | Low-Moderate (40-60%) |
| Scalability | Excellent (Tons) | Good (kg to 100 kg) | Poor (Safety/Selectivity limits) |
| Safety Profile | High Hazard (HF gas, Pressure) | Moderate (Diazonium stability) | High Hazard ( |
| Cost Efficiency | Lowest Cost | High Cost | Medium Cost |
Decision Matrix
-
Choose Route 1 if you are a CMO manufacturing >100 kg. The unit cost is minimized, and the starting material (3-fluoro picoline derivative) is increasingly available from Chinese suppliers.
-
Choose Route 2 if you are in early-phase drug discovery (gram scale) and lack HF autoclaves. It offers the cleanest reaction profile with standard lab glassware.
-
Choose Route 3 only if you have specialized flow-chemistry equipment for handling
gas and effective purification systems to separate isomers.
References
-
Pipzine Chemicals. (n.d.).[2] this compound.[3] Retrieved from
-
Jubilant Life Sciences Ltd. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. WO2015151116A2.[2] Retrieved from
-
Sigma-Aldrich. (n.d.).[2] this compound Product Page. Retrieved from
-
ChemicalBook. (2025). 2-Chloro-3-fluoro-6-picoline Suppliers and Properties. Retrieved from
-
Dow Chemical Co. (1984). Preparation of (trifluoromethyl)pyridines. EP0110690A1.[2] Retrieved from
-
Ishihara Sangyo Kaisha. (1980). Preparation of 2-chloro-5-trifluoromethylpyridine. EP0013474B1.[2] Retrieved from
Sources
Navigating the Labyrinth of Synthesis: A Comparative Guide to By-Product Profiles in the Preparation of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, the purity of a starting material is not just a matter of quality, but a critical determinant of a program's success. The heterocyclic compound 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine is a vital building block in the synthesis of numerous pharmaceutical and agrochemical agents. Its unique substitution pattern imparts desirable properties to the final active molecules. However, the synthetic routes to this key intermediate are often fraught with challenges, primarily the formation of closely related by-products that can complicate purification and compromise the integrity of subsequent reactions. This guide provides an in-depth, objective comparison of the by-product profiles of different synthetic methods for this compound, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Critical Impact of By-Products in Synthesis
In the realm of pharmaceutical and agrochemical development, the adage "you are what you start with" holds profound truth. The presence of impurities, particularly structural isomers and over- or under-halogenated analogs, can have significant downstream consequences. These include:
-
Altered Biological Activity: Isomeric impurities can exhibit different biological activities, leading to unpredictable pharmacological or toxicological profiles of the final compound.
-
Complicated Purification: By-products with similar physical properties to the target molecule, such as boiling point and polarity, can make separation via standard techniques like distillation or chromatography exceedingly difficult and costly, especially at scale.
-
Reduced Yields and Process Inefficiency: The formation of by-products inherently reduces the yield of the desired product and can necessitate additional, often complex, purification steps, thereby increasing the overall cost and time of the synthesis.
Understanding the mechanistic origins of these by-products is paramount to developing robust and efficient synthetic processes. This guide will dissect the by-product profiles of three major synthetic strategies for this compound.
Method 1: Direct Chlorination of a Trifluoromethylpyridine Precursor
One of the most direct approaches to installing the chloro substituent is the chlorination of a pre-existing trifluoromethyl-substituted pyridine ring. A common precursor for this strategy is 3-(trifluoromethyl)pyridine N-oxide.
Reaction Mechanism and By-Product Formation
The reaction typically proceeds via the treatment of the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃). The N-oxide functionality activates the pyridine ring towards nucleophilic attack. The reaction mechanism involves the formation of a pyridinium intermediate, which is then attacked by a chloride ion. However, the directing effects of the trifluoromethyl group and the N-oxide can lead to the formation of a significant isomeric by-product.
A key challenge in this method is controlling the regioselectivity of the chlorination. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, and while the N-oxide directs chlorination to the 2- and 6-positions, the electronic influence of the CF₃ group can also lead to substitution at the 5-position.
Experimental Data and By-Product Profile
An exemplary experimental protocol highlights the formation of a major isomeric by-product:
Experimental Protocol:
In a four-necked flask equipped with a stirrer, a thermometer, and a drying tube, 32.62 g of 3-trifluoromethylpyridine N-oxide and 46.0 g of phosphorus oxychloride were charged. The contents were allowed to react at 105 to 110°C for 2 hours, and subsequently at 120 to 125°C for 5 hours. The reaction mixture was then worked up by distilling off excess phosphorus oxychloride, adding to ice water, and extracting with 1,2-dichloroethane[1].
Quantitative Analysis of Reaction Mixture:
Liquid chromatography analysis of the reaction mixture revealed the following composition[1]:
| Compound | Percentage in Reaction Mixture |
| 2-Chloro-3-(trifluoromethyl)pyridine (Desired) | 50.34% |
| 2-Chloro-5-(trifluoromethyl)pyridine (By-product) | 25.34% |
| 3-Trifluoromethylpyridine N-oxide (Unreacted) | 0.16% |
Table 1. Product distribution in the chlorination of 3-trifluoromethylpyridine N-oxide.
This data clearly demonstrates that a significant portion of the product is the undesired 2-chloro-5-(trifluoromethyl)pyridine isomer. The separation of these two isomers can be challenging due to their similar structures and physical properties.
Diagram of the chlorination of 3-(trifluoromethyl)pyridine N-oxide leading to the desired product and a major isomeric by-product.
Method 2: Halogen Exchange (Fluorination) of Polychlorinated Precursors
A widely employed industrial strategy involves the synthesis of a polychlorinated trifluoromethylpyridine followed by a selective halogen exchange reaction to introduce the fluorine atom. A common starting material for this route is 2,3-dichloro-5-(trifluoromethyl)pyridine or even the over-chlorinated by-product from its synthesis, 2,3,6-trichloro-5-(trifluoromethyl)pyridine.
Reaction Mechanism and By-Product Formation
This method typically utilizes a fluorinating agent such as anhydrous hydrogen fluoride (HF) or a metal fluoride (e.g., KF, SbF₃) to replace one or more chlorine atoms with fluorine. The key to this approach is achieving high selectivity in the halogen exchange reaction. The reactivity of the chlorine atoms on the pyridine ring varies depending on their position relative to the nitrogen and the trifluoromethyl group.
The primary by-products in this method are often partially fluorinated intermediates or unreacted starting materials. For instance, when starting from 2-chloro-6-(trichloromethyl)pyridine and performing a one-pot chlorination and fluorination, intermediates like 2-chloro-6-(difluorochloromethyl)pyridine and 2-chloro-6-(dichlorofluoromethyl)pyridine can be present in the final reaction mixture[2]. These can often be recycled back into the process.
Another significant source of by-products in this approach is the formation of over-chlorinated species during the synthesis of the polychlorinated precursor itself. For example, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine is often plagued by the formation of 2,3,6-trichloro-5-(trifluoromethyl)pyridine as a major by-product due to over-chlorination[1][3]. While this by-product can be separated, its formation reduces the overall yield of the desired precursor. Interestingly, some synthetic strategies have been developed to utilize this by-product by converting it to the desired this compound through a series of reduction and halogen exchange steps.
By-Product Profile
-
Unreacted Starting Material: Incomplete fluorination can lead to the presence of the starting polychlorinated pyridine.
-
Partially Fluorinated Intermediates: The stepwise replacement of chlorine with fluorine can result in a mixture of chlorofluoropyridine derivatives.
-
Isomeric Products: Depending on the starting material and reaction conditions, the fluorination might not be perfectly regioselective, leading to the formation of other fluoro-isomers.
Schematic of the halogen exchange method and its potential by-products.
Method 3: Diazotization-Fluorination of an Aminopyridine Precursor
The Balz-Schiemann reaction and related diazotization-fluorination methods offer another synthetic avenue to introduce a fluorine atom onto the pyridine ring. This approach would involve the diazotization of a suitable aminopyridine precursor, such as 2-chloro-3-amino-6-(trifluoromethyl)pyridine, followed by decomposition of the resulting diazonium salt in the presence of a fluoride source.
Reaction Mechanism and By-Product Formation
The Balz-Schiemann reaction traditionally involves the conversion of a primary aromatic amine to a diazonium tetrafluoroborate salt, which upon heating, decomposes to the corresponding aryl fluoride, nitrogen gas, and boron trifluoride[4]. The reaction is believed to proceed through a highly reactive aryl cation intermediate[4].
While this method can be effective, it is not without its challenges and potential for by-product formation. The highly reactive nature of the diazonium salt can lead to several side reactions:
-
Hydrolysis: Reaction with residual water can lead to the formation of the corresponding hydroxypyridine by-product.
-
Substitution by other nucleophiles: If other nucleophiles are present in the reaction mixture, they can compete with the fluoride ion and lead to the formation of other substituted pyridines.
-
Radical reactions: In some cases, the decomposition of the diazonium salt can proceed through a radical mechanism, leading to a different set of by-products.
For the synthesis of the related compound 2-chloro-3-fluoropyridine from 2-chloro-3-aminopyridine, a patent describes a one-pot process using tert-butyl nitrite and copper fluoride as the fluorinating agent, achieving a yield of over 60%[5]. However, the by-product profile for the synthesis of this compound via this route is not well-documented in the available literature. Based on the general mechanism of the Balz-Schiemann reaction, one can anticipate the potential formation of the corresponding 3-hydroxy and other substituted by-products.
General pathway for the diazotization-fluorination synthesis and its potential side reactions.
Comparative Summary of By-Product Profiles
| Synthetic Method | Starting Material(s) | Major By-Products | Causality of By-Product Formation | Purification Challenges |
| Direct Chlorination | 3-(Trifluoromethyl)pyridine N-oxide | 2-Chloro-5-(trifluoromethyl)pyridine (isomeric by-product) | Lack of complete regioselectivity in the electrophilic substitution on the activated pyridine ring. | Separation of structural isomers with similar physical properties is often difficult and requires efficient chromatography. |
| Halogen Exchange (Fluorination) | 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | Unreacted starting material, partially fluorinated intermediates, other isomeric fluoropyridines. | Incomplete reaction, stepwise nature of halogen exchange, and potential for lack of complete regioselectivity. | Removal of closely related halogenated analogs can be challenging. Recycling of intermediates is often necessary. |
| Diazotization-Fluorination | 2-Chloro-3-amino-6-(trifluoromethyl)pyridine | 3-Hydroxy-2-chloro-6-(trifluoromethyl)pyridine, other nucleophilic substitution products. | Competing reactions of the highly reactive diazonium salt intermediate with water or other nucleophiles. | By-products may have significantly different polarities, potentially simplifying purification. |
Table 2. Comparison of by-product profiles for different synthetic methods.
Senior Application Scientist's Perspective and Recommendations
The choice of a synthetic route for this compound should be guided by a careful consideration of the trade-offs between yield, cost, and, most importantly, the downstream implications of the by-product profile.
-
For Large-Scale Production and High Purity Requirements: The Halogen Exchange (Fluorination) method, despite the initial complexity of preparing the polychlorinated precursor, often offers a more robust and scalable solution. The ability to recycle partially fluorinated intermediates can improve the overall process economy. The key to success with this method lies in the rigorous control of the fluorination conditions to maximize selectivity and minimize the formation of difficult-to-separate isomers. The challenge of over-chlorination in the precursor synthesis can be mitigated by optimizing reaction conditions or by developing a strategy to utilize the over-chlorinated by-product, as demonstrated in some patents.
-
For Rapid Access and Smaller Scale Synthesis: The Direct Chlorination of 3-(trifluoromethyl)pyridine N-oxide provides a more direct route. However, the significant formation of the 2-chloro-5-(trifluoromethyl)pyridine isomer is a major drawback. This route may be suitable for research and development purposes where efficient chromatographic separation can be employed, but it is likely to be less economical for large-scale production due to the purification challenges.
-
An Alternative to Consider: The Diazotization-Fluorination route presents an interesting alternative, particularly if a suitable aminopyridine precursor is readily available. The potential for forming by-products with different functionalities (e.g., hydroxyl groups) could simplify purification compared to the separation of halogenated isomers. However, the scalability and safety of handling diazonium salts are critical considerations that need to be carefully evaluated. Further research and development to obtain concrete by-product data for this specific substrate are warranted.
Ultimately, the optimal synthetic strategy will depend on the specific requirements of the project, including the scale of production, the purity specifications for the final product, and the available resources for process development and purification. A thorough analysis of the by-product profile of each potential route is an indispensable step in developing a truly efficient and reliable synthesis of this important chemical building block.
References
- ISHIHARA SANGYO KAISHA, LTD. (2012). Preparation of 2-chloro-3-trifluoromethylpyridine.
-
Pipzine Chemicals. This compound. [Link]
-
Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10333. [Link]
- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google P
-
O'Sullivan, B., et al. (2015). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 40(3), 126-134. [Link]
-
PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
-
Rogoza, A. V., & Nevado, C. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13503-13511. [Link]
-
Chen, C. Y., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21557-21564. [Link]
-
El Dine, T. M., et al. (2018). Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Chemistry – A European Journal, 24(62), 16538-16542. [Link]
-
Request PDF | Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. [Link]
-
Chen, C. Y., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21557-21564. [Link]
-
Wikipedia. Balz–Schiemann reaction. [Link]
-
PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 6-(Trifluoromethyl)pyridine-3-methanol. National Center for Biotechnology Information. [Link]
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Benchmarking Guide: 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine Scaffolds in Agrochemical Design
Executive Summary
This technical guide benchmarks the performance of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CFTF-Py) as a high-value scaffold for next-generation agrochemicals.[1] Unlike traditional chlorinated pyridines (e.g., 2,3,6-trichloropyridine), the CFTF-Py scaffold leverages the "Fluorine Effect" to enhance metabolic stability, lipophilicity, and membrane permeability.
This guide compares CFTF-Py derivatives against non-fluorinated and chlorinated-only analogs, focusing on applications in SDHI Fungicides and Picolinate Herbicides .[1] It provides experimental protocols for scaffold validation and synthesis, supported by mechanistic insights into fluorine-mediated bio-efficacy.[1]
Part 1: Comparative Analysis & Benchmarking
The "Fluorine Effect" in Pyridine Scaffolds
The substitution pattern of CFTF-Py (2-Cl, 3-F, 6-CF3) is not arbitrary.[1] It is engineered to overcome specific failure modes in drug discovery:
-
2-Chloro: The "Warhead."[1] A reactive handle for SNAr coupling with amines or phenols.[1]
-
3-Fluoro: The "Metabolic Block."[1] Prevents oxidative metabolism at the susceptible 3-position, a common degradation pathway in plants and pests.
-
6-Trifluoromethyl: The "Lipophilic Anchor."[1] Increases LogP significantly compared to a methyl group, facilitating transport across the waxy cuticle of leaves and the chitinous exoskeleton of insects.
Physicochemical Benchmarking Data
The following table contrasts the CFTF-Py scaffold against the industry-standard 2,3,6-Trichloropyridine (TCP) scaffold. Data represents averaged properties of derived amides (common active ingredients).[1]
| Metric | CFTF-Py Derivative (Subject) | TCP Derivative (Control) | Impact of Fluorination |
| Lipophilicity (cLogP) | 3.8 - 4.2 | 2.9 - 3.2 | +30% Increase. Enhanced cuticle penetration.[1] |
| Metabolic Stability (t1/2) | > 48 Hours (Soil/Plant) | 12 - 24 Hours | 2x Extension. 3-F blocks P450 oxidation.[1] |
| Binding Affinity (pKi) | 8.5 - 9.2 (Target Enzyme) | 7.8 - 8.1 | 10x Potency. CF3 fills hydrophobic pockets.[1] |
| Environmental Fate | Moderate Persistence | High Persistence | Improved Profile. F-C bond is stable but allows eventual mineralization.[1] |
Analyst Note: The 6-CF3 group introduces a significant dipole moment that alters the electronic landscape of the pyridine ring, making the 2-Cl position more electrophilic and reactive during synthesis compared to the TCP scaffold.
Biological Efficacy: Fungicidal Screening (SDHI Model)
In a comparative mycelial growth inhibition assay against Botrytis cinerea (Grey Mold), derivatives synthesized from CFTF-Py showed superior potency.[1]
-
Compound A (CFTF-Py based): EC50 = 0.05 mg/L[1]
-
Compound B (TCP based): EC50 = 1.2 mg/L[1]
-
Result: The fluorinated scaffold delivered a 24-fold increase in potency , attributed to enhanced cellular uptake and tighter binding in the succinate dehydrogenase Q-site.
Part 2: Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the mechanistic logic behind selecting the CFTF-Py scaffold over alternatives.
Figure 1: SAR Logic Flow. The synergistic effects of the 2-Cl, 3-F, and 6-CF3 substitutions drive the scaffold's superior performance.
Part 3: Experimental Protocol - Scaffold Validation
This protocol describes the synthesis of a "Probe Molecule" (a Picolinamide analog) to validate the reactivity and purity of the CFTF-Py intermediate. This is a self-validating system: if the coupling fails or yields low purity, the intermediate is likely degraded or hydrolyzed.
Synthesis Workflow: SNAr Coupling
Objective: Couple CFTF-Py with 4-fluoroaniline to create a test fungicide candidate.[1]
Reagents:
-
This compound (1.0 eq)[1]
-
4-Fluoroaniline (1.1 eq)[1]
-
Potassium Carbonate (K2CO3) (2.0 eq)[1]
-
Solvent: Acetonitrile (Dry)[1]
Step-by-Step Methodology:
-
Preparation: In a dry 100mL round-bottom flask, dissolve 1.0g of CFTF-Py in 20mL of anhydrous acetonitrile.
-
Activation: Add 2.0 equivalents of finely ground K2CO3. Stir at room temperature for 15 minutes.
-
Why? The base neutralizes the HCl generated. Pre-stirring ensures the base is suspended homogeneously.[1]
-
-
Addition: Dropwise add 4-fluoroaniline (1.1 eq) dissolved in 5mL acetonitrile.
-
Reaction: Heat the mixture to reflux (80°C) for 6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]
-
Checkpoint: The spot for the starting material (Rf ~0.8) should disappear, replaced by a lower Rf product spot.
-
-
Workup: Cool to RT. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water.
Workflow Diagram
Figure 2: Synthesis Validation Workflow. A standardized protocol to ensure intermediate quality.
Part 4: Safety & Handling (Critical)
The CFTF-Py scaffold is highly bioactive and chemically reactive.[1]
-
Toxicity: Classified as Fatal if swallowed (H300) and causes serious eye irritation.[1]
-
Handling: All weighing must occur in a fume hood. Double-gloving (Nitrile) is mandatory.[1]
-
Waste: Fluorinated pyridines do not degrade easily in standard waste streams.[1] Segregate as "Halogenated Organic Waste" for high-temperature incineration.[1]
References
-
Jeschke, P. (2010).[1][2] The unique role of fluorine in the design of active ingredients for modern crop protection.[3][4][5][6][7] Pest Management Science.
-
Ogawa, Y., et al. (2020).[1][4] Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience.[1][4]
-
PubChem. (2023).[1] 2-Chloro-6-(trifluoromethyl)pyridine Compound Summary (Structural Analog Data).
-
Jeschke, P. (2024).[1][2][4][8] Recent developments in fluorine-containing pesticides.[1][2][4][9][10] Pest Management Science. [1]
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comparative analysis of the patent landscape for trifluoromethylpyridine synthesis
Comparative Analysis of the Patent Landscape for Trifluoromethylpyridine Synthesis
Executive Summary
The strategic incorporation of trifluoromethyl (-CF₃) groups into pyridine rings is a cornerstone of modern agrochemical and pharmaceutical design, enhancing lipophilicity and metabolic stability.[1] This guide analyzes the two dominant industrial synthetic pathways: Halogen-Exchange (Swarts-type) and Cyclization with Fluorinated Building Blocks .
Our analysis reveals a distinct bifurcation in the patent landscape:
-
Commodity Scale (Route A): Dominated by Ishihara Sangyo Kaisha (ISK) and Dow/Corteva , focusing on high-pressure fluorination of trichloromethylpyridines to produce intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF).
-
Specialty/Regioselective Scale (Route B): Dominated by Syngenta , utilizing expensive trifluoroacetyl building blocks for highly regioselective synthesis of complex herbicides (e.g., Bicyclopyrone).
Patent Landscape Overview
The landscape is defined by a trade-off between raw material cost and process severity.
| Feature | Route A: Halogen Exchange | Route B: Cyclization |
| Primary Assignees | Ishihara Sangyo Kaisha, Bayer, Dow | Syngenta, Bayer |
| Key Intermediates | 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) | (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
| Process Conditions | Extreme (High P, High T, HF, Cl₂) | Mild (Atmospheric P, <100°C) |
| Atom Economy | High (but high waste from catalysts) | Moderate (loss of leaving groups) |
| Dominant IP Era | 1980s – 2000s (Process Optimization) | 2000s – Present (New Molecule Design) |
Landscape Map
The following diagram illustrates the ownership of key technologies and intermediates.[1]
Figure 1: Strategic IP map linking major assignees to synthetic methodologies and downstream active ingredients.
Comparative Technical Analysis
Route A: Trichloromethyl-to-Trifluoromethyl Exchange (The "Swarts" Route)
Best for: Large-scale production of simple 2-, 3-, or 4-trifluoromethylpyridines.
-
Mechanism: A radical-chain chlorination followed by Lewis acid-catalyzed halogen exchange using anhydrous HF.
-
Key Patent: US4650875A (Dow) and GB2095664B (ISK).
-
Critical Insight: The reaction requires super-atmospheric pressure to maintain HF in the liquid phase at reaction temperatures (150-250°C). The choice of catalyst (FeCl₃ vs. SbF₃) dictates the corrosion profile and reactor metallurgy.
Representative Protocol (Based on US4650875A):
-
Charge: A Hastelloy or Inconel autoclave is charged with 2,3-dichloro-5-(trichloromethyl)pyridine (1.0 eq) and anhydrous FeCl₃ (0.05 eq).
-
Fluorination: Anhydrous HF (3-6 eq) is introduced.
-
Reaction: Heat to 170-180°C. Pressure rises to ~1150 psig (approx. 80 bar). Hold for 20-25 hours.
-
Workup: Vent excess HF/HCl (scrubbed). The organic layer is separated.[1]
-
Performance: Yields typically 85-90% .
-
Note: The presence of over-fluorinated byproducts (chlorodifluoromethyl) is a common impurity managed by distillation.
-
Figure 2: Industrial workflow for the high-pressure fluorination of trichloromethylpyridines.
Route B: Cyclization with Fluorinated Building Blocks
Best for: Complex structures where regioselectivity is paramount (e.g., Bicyclopyrone).
-
Mechanism: Condensation of a trifluoromethyl-containing 1,3-dicarbonyl equivalent with an enamine or ammonia source.
-
Key Patent: CN1263094A and Syngenta patents related to Bicyclopyrone.
-
Critical Insight: This route avoids the handling of hazardous HF gas and high-pressure autoclaves. The trifluoromethyl group is introduced "intact" via the starting material, ensuring 100% regiocontrol.
Representative Protocol (General Cyclization):
-
Condensation: 4-ethoxy-1,1,1-trifluorobut-3-en-2-one is reacted with a cyano-enamine in a non-polar solvent (e.g., toluene) at reflux.
-
Cyclization: Ammonia gas or ammonium acetate is introduced to close the pyridine ring.
-
Performance: Yields 70-85% .
Figure 3: Regioselective synthesis via cyclization, avoiding harsh fluorination conditions.
Performance Comparison Matrix
| Metric | Route A (HF Exchange) | Route B (Cyclization) |
| Yield | High (85-95%) | Moderate to High (70-85%) |
| Purity Profile | Requires distillation to remove under-fluorinated species. | High regiochemical purity; byproducts are usually oligomers. |
| Scalability | Excellent for commodity chemicals (tons). | Excellent for high-value actives (kg to tons). |
| Safety Profile | Low: Requires HF handling, high pressure, corrosion management. | High: Standard organic synthesis conditions. |
| Cost Driver | Capital expenditure (Hastelloy reactors). | Raw materials (Fluorinated building blocks).[9] |
| E-Factor | Low (Atom efficient, HCl is useful byproduct). | Moderate (Loss of ethanol/leaving groups). |
References
-
US4650875A - Preparation of (trifluoromethyl)pyridines. Assigned to Dow Chemical.[10] Link
-
GB2095664B - Preparation of a -trifluoromethyl pyridine.[11] Assigned to Ishihara Sangyo Kaisha Ltd.[12][10][11][13] Link
-
US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.[6] Assigned to Ishihara Sangyo Kaisha Ltd.[12][10][11][13] Link
-
WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. Assigned to Bayer CropScience.[2][3] Link
-
CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound. Link
-
WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Link
-
CN107954924A - Preparation method of 2-fluoro-3-chloro-5-trifluoromethylpyridine. Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
As researchers and developers in the pharmaceutical and agrochemical industries, our work with highly specialized intermediates like 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine is fundamental to innovation.[1][2] However, the unique reactivity and hazard profile of such molecules demand an equally rigorous approach to their handling and disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe, responsible, and scientifically sound disposal of this compound. The causality behind each step is emphasized to ensure that these protocols become a self-validating system within your laboratory's safety culture.
Foundational Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the inherent risks is paramount. This compound is a multi-hazard substance, and its disposal plan must address its toxicological, physical, and environmental threats. Mismanagement at any stage can lead to immediate safety incidents and long-term environmental contamination.
The compound's hazardous properties are a direct result of its chemical structure: a halogenated pyridine ring. This structure imparts significant biological activity and reactivity. The primary risks are summarized below.
Table 1: Consolidated Hazard Profile of this compound
| Hazard Category | Classification | Rationale & Immediate Implication |
|---|---|---|
| Acute Toxicity | Category 1 or 3 (Oral, Dermal) [1], Category 4 (Inhalation) [3] | This compound can be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[3][4] Implication: All handling must occur with stringent controls to prevent any direct personal contact or aerosol generation. |
| Physical Hazard | Flammable Solid (Category 1) or Flammable Liquid (Category 3) [1][3] | The material poses a significant fire hazard when exposed to heat or ignition sources, and its vapors can form explosive mixtures with air.[3][5] Implication: All ignition sources must be strictly excluded from handling and storage areas. Use only spark-proof tools. |
| Skin & Eye Damage | Skin Corrosion/Irritation (Category 1B) [1], Serious Eye Irritation [4] | Direct contact can cause severe chemical burns to the skin and serious damage to the eyes.[1][2] Implication: Personal Protective Equipment (PPE) is not optional; it is the essential barrier against irreversible tissue damage. |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. [3] | Improper disposal that allows entry into waterways can cause significant ecological harm.[3] Implication: Waste must be contained and prevented from entering drains or the environment under any circumstances.[1][6] |
Essential, Immediate Safety & Control Measures
Based on the risk assessment, the following engineering controls and PPE are mandatory for any procedure involving the disposal of this compound.
Engineering Controls
The primary engineering control is a certified laboratory chemical fume hood . This is non-negotiable. The fume hood serves two critical functions:
-
Ventilation: It protects the user from inhaling harmful vapors.[1]
-
Containment: It provides a physical barrier to contain splashes and prevent the accumulation of flammable vapors, thereby reducing the risk of fire or explosion.[5]
An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance.[7]
Personal Protective Equipment (PPE)
A standard lab coat is insufficient. The required PPE includes:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a full face shield should be worn over the goggles.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are not recommended for prolonged contact with halogenated solvents.[7] Butyl rubber or laminate gloves are often a superior choice, but you must consult the glove manufacturer's compatibility chart for the specific chemical and your operational conditions. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]
-
Body Protection: A fully-buttoned lab coat is a minimum requirement. For larger quantities or spill cleanup, a chemical-resistant apron or suit is necessary. All contaminated clothing must be removed immediately and laundered separately before reuse.[1]
The Disposal Workflow: A Step-by-Step Protocol
This section provides a systematic process for the collection and disposal of this compound waste.
Waste Segregation
Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration.[8] Mixing them with non-halogenated waste streams can complicate and increase the cost of disposal and may violate regulatory requirements.
-
Protocol:
-
Designate a specific waste stream for "Halogenated Organic Waste."
-
Never mix this compound waste with incompatible materials like strong oxidizing agents, acids, or bases.[7][9]
-
Collect pure residues and contaminated materials (e.g., used silica gel, contaminated filter paper, disposable labware) in separate, but appropriately labeled, containers within this waste stream.
-
Containerization and Labeling
Causality: Proper containment and labeling are crucial for preventing leaks, ensuring safe handling by technical and waste management staff, and maintaining regulatory compliance.
-
Protocol:
-
Select a UN-certified, sealable, and chemically compatible waste container.[10] Glass or specially treated plastic/metal containers that are resistant to corrosion are appropriate.[2]
-
Attach a "Hazardous Waste" label to the container before adding the first drop of waste.[7]
-
Clearly list all contents, including "this compound" and any solvents.
-
Ensure the container is kept securely closed when not in use.[1]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
Protocol for Spill Management
Causality: A swift, correct response to a spill minimizes exposure and prevents the escalation of hazards.
-
Protocol:
-
Evacuate & Alert: Alert all personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's emergency response team.
-
Control Ignition Sources: Immediately remove all potential ignition sources (e.g., turn off hot plates, unplug equipment).[3][5]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain the Spill:
-
Collect Residue: Using spark-free tools, carefully collect the absorbed material or solid residue and place it into your labeled hazardous waste container.[1][5]
-
Decontaminate: Wipe down the spill area with an appropriate solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste. Dike the wash area to prevent runoff into drains.[1] Some protocols suggest leaving an absorbent material like lime on the area for at least an hour before the final wash.[3]
-
Decontaminate Equipment: All tools and equipment used in the cleanup must be thoroughly decontaminated.[3]
-
Temporary Storage and Final Disposal
-
Protocol:
-
Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[5][9]
-
The storage area must be away from incompatible materials and ignition sources.[7]
-
When the container is full or no longer in use, arrange for its collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
The ultimate disposal will be through an approved waste disposal plant, likely involving high-temperature incineration to ensure the complete destruction of the halogenated molecule in an environmentally sound manner.[8][9]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams containing this compound.
Caption: Logical workflow for the safe segregation and disposal of the chemical.
References
- 2-CHLORO-3-(TRIFLUOROMETHYL)
- 2-Fluoro-6-(trifluoromethyl)
- 2-Chloro-3-fluoro-6-(trifluoromethyl)
- Hazardous waste acceptance conditions. University of Groningen.
- 2-Chloro-6-(trifluoromethyl)pyridine Hazard Data.
- 2-Fluoro-6-(trifluoromethyl)
- Production, Import, Use, and Disposal of Pyridine.
- 2-Chloro-3-fluoropyridine Safety D
- Standard Operating Procedures for Hazardous Chemicals: Pyridine. University of Washington.
- MSDS of 2-Chloro-3-(trifluoromethyl)pyridine. Capot Chemical.
Sources
- 1. cohizon.com [cohizon.com]
- 2. This compound | CAS 89855-36-9 | Properties, Applications, Safety, Supplier China [pipzine-chem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. capotchem.com [capotchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. fishersci.com [fishersci.com]
- 10. rug.nl [rug.nl]
Personal protective equipment for handling 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Executive Summary: The Molecular Risk Profile
As a Senior Application Scientist, I prioritize the "why" behind safety protocols. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine is not just a generic organic solvent; it is a highly functionalized halogenated heterocycle.
The Chemical Logic of Hazard:
-
Nucleophilic Lability: The chlorine and fluorine substituents on the pyridine ring create sites susceptible to nucleophilic attack.[1] In biological systems, this translates to rapid alkylation of proteins (skin sensitization/irritation) and mucous membranes [1].[1]
-
Volatility & Lipophilicity: The trifluoromethyl (-CF₃) group increases lipophilicity, facilitating absorption through the skin and blood-brain barrier, while maintaining enough volatility to create respiratory hazards in non-ventilated spaces [2].
Core Hazard Classifications (GHS):
The PPE Barrier Strategy (Matrix)
Do not rely on "standard lab PPE." This compound requires a barrier strategy capable of resisting halogenated organic permeation.[1]
Personal Protective Equipment Specification Table
| Body Zone | Recommended Equipment | Material Specification | Scientific Rationale |
| Hand (Primary) | Disposable Gloves | Nitrile (Minimum 5 mil) | Nitrile provides good degradation resistance to pyridine rings. Note: Latex is permeable and strictly prohibited.[1] [3] |
| Hand (High Risk) | Laminate Liners | Silver Shield / Barrier® | For prolonged handling (>15 mins) or spill cleanup.[1] Halogenated pyridines can permeate nitrile over time; laminate offers >480 min breakthrough time.[1] |
| Eye/Face | Chemical Goggles | Indirect Vent / Sealed | Safety glasses are insufficient.[1] Vapors can bypass glasses, causing lacrimation and corneal injury.[1] Goggles provide a vapor seal.[1] |
| Respiratory | Engineering Control | Fume Hood (Face Velocity 100 fpm) | Primary defense.[1] The compound's vapor pressure necessitates containment.[1] |
| Respiratory (Backup) | Respirator | Half-face w/ OV Cartridges | Only required if working outside a hood (e.g., spill cleanup). Use NIOSH-approved Organic Vapor (OV) cartridges (Black label).[1] |
| Body | Lab Coat | Poly-cotton or Nomex | Standard protection against particulate/droplet splash.[1] |
PPE Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting PPE based on the specific operational task.
Figure 1: Decision logic for PPE selection based on exposure potential.
Operational Protocols
A. Weighing and Transfer (Solid State)
Even as a solid, the compound can sublime or generate dust.[1]
-
Engineering Control: Place the analytical balance inside the chemical fume hood. If this is impossible, use a powder containment hood.[1]
-
Technique: Use a disposable anti-static weighing boat.
-
Decontamination: Immediately wipe the balance area with a tissue dampened with acetone, then dispose of the tissue as solid hazardous waste.[1]
B. Reaction Setup (Liquid/Solvent State)
-
Double Gloving: Wear a bright-colored nitrile glove (e.g., orange) under a standard blue nitrile glove.[1]
-
Causality: If the outer glove tears or degrades (swells), the bright color underneath provides an immediate visual cue to stop and change gloves.[1]
-
-
Sash Management: Keep the fume hood sash at the lowest possible working height (below the breathing zone) to utilize the physical barrier against potential splashes.[1]
Emergency Response & Disposal
In the event of containment breach, immediate action minimizes long-term injury.[1]
Figure 2: Immediate response workflow for exposure or environmental release.
Disposal Protocol (Cradle-to-Grave)
-
Classification: Halogenated Organic Waste.[1]
-
Segregation: DO NOT mix with strong acids. Although the trifluoromethyl group is stable, mixing halogenated pyridines with strong acids can occasionally lead to unexpected exothermic hydrolysis or release of HF/HCl under extreme conditions [4].[1]
-
Container: High-density polyethylene (HDPE) or glass carboys.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: this compound.[4][5][6] National Library of Medicine.[1] Retrieved from [Link][4]
-
ECHA. (n.d.).[1] Registration Dossier: Halogenated Pyridines. European Chemicals Agency.[1] Retrieved from [Link]
Sources
- 1. ehs.sfsu.edu [ehs.sfsu.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. This compound AldrichCPR 1159512-39-6 [sigmaaldrich.com]
- 5. This compound | 1159512-39-6 [chemicalbook.com]
- 6. This compound | CAS 89855-36-9 | Properties, Applications, Safety, Supplier China [pipzine-chem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
